molecular formula C16H25N3O8S B12845457 Amoxicillin trihydrate impurity D

Amoxicillin trihydrate impurity D

Cat. No.: B12845457
M. Wt: 419.5 g/mol
InChI Key: MQXQVCLAUDMCEF-LHKJIHSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amoxicillin trihydrate impurity D is a useful research compound. Its molecular formula is C16H25N3O8S and its molecular weight is 419.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Amoxicillin trihydrate impurity D suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Amoxicillin trihydrate impurity D including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H25N3O8S

Molecular Weight

419.5 g/mol

IUPAC Name

(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;trihydrate

InChI

InChI=1S/C16H19N3O5S.3H2O/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;;;/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);3*1H2/t9?,10-,11+,14-;;;/m1.../s1

InChI Key

MQXQVCLAUDMCEF-LHKJIHSLSA-N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.O.O.O

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.O.O.O

Origin of Product

United States

Foundational & Exploratory

A Methodical Approach to the Structure Elucidation of Amoxicillin Trihydrate Impurity D: A Technical Guide for Pharmaceutical Scientists

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Amoxicillin, a cornerstone of the β-lactam class of antibiotics, is a critical tool in modern medicine. Its efficacy, however, is intrinsically linked to its purity. The manufacturing and storage of Amoxicillin can lead to the formation of various impurities, which may impact the drug's safety and therapeutic effect. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate rigorous characterization and control of these impurities.[1][2][3] The ICH Q3A(R2) and Q3B(R2) guidelines, in particular, establish a framework for reporting, identifying, and qualifying impurities in new drug substances and products, respectively, making impurity profiling a non-negotiable aspect of pharmaceutical development.[1][4][5][6]

Among the known related substances of Amoxicillin, Impurity D holds significant importance. It is a specified degradation product, meaning it is consistently observed and requires close monitoring.[7] This guide provides an in-depth, field-proven methodology for the complete structure elucidation of Amoxicillin Impurity D. Moving beyond a simple listing of procedures, we will explore the causality behind experimental choices, presenting a self-validating analytical workflow that ensures scientific rigor and regulatory compliance. This document is designed for researchers, analytical scientists, and drug development professionals seeking a comprehensive understanding of this critical analytical challenge.

Chapter 1: The Target Molecule - Identity and Significance of Impurity D

A successful elucidation begins with a clear understanding of the target. This chapter defines Impurity D and explains its regulatory context.

Chemical Identity

Amoxicillin Impurity D is the common name for the primary hydrolytic degradation product of Amoxicillin.[7] Its structure is formed by the cleavage of the strained β-lactam ring.

  • IUPAC Name: (4S)-2-[[[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]carboxymethyl]-5,5-dimethylthiazolidine-4-carboxylic acid[8][9][10]

  • Common Synonyms: Amoxicillin Penicilloic Acid, Amoxicillin Open Ring Impurity[8][10]

  • Molecular Formula: C₁₆H₂₁N₃O₆S[9][10]

  • Molecular Weight: Approximately 383.42 g/mol [9]

Genesis: The Degradation Pathway

The formation of Impurity D is a direct consequence of the inherent chemical instability of the β-lactam ring in Amoxicillin, which is susceptible to nucleophilic attack, particularly by water.[11][12] This hydrolysis reaction is the principal degradation pathway, especially in aqueous solutions or under alkaline conditions.[7]

Amoxicillin Amoxicillin (β-Lactam Ring Intact) ImpurityD Amoxicillin Impurity D (Penicilloic Acid) Amoxicillin->ImpurityD Hydrolysis (β-Lactam Ring Cleavage)

Caption: Formation pathway of Amoxicillin Impurity D.

Regulatory Significance

Under ICH guidelines, impurities are managed based on established thresholds.[1][2] The level at which an impurity is detected dictates the required action:

  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level above which the structure of an impurity must be confirmed.

  • Qualification Threshold: The level above which toxicological data is required to justify the impurity's presence.[2][4]

As a specified impurity, Impurity D must be routinely monitored and controlled within the limits defined by pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[3][8]

Chapter 2: The Analytical Blueprint - A Strategy for Elucidation

The Principle of Orthogonal Confirmation

Our strategy rests on a foundation of three analytical pillars:

  • Separation Science: To isolate the impurity from the parent drug and other related substances.

  • Mass Spectrometry: To determine the precise molecular weight and elemental composition.

  • NMR Spectroscopy: To map the molecular skeleton and confirm atom connectivity and stereochemistry.

By integrating these techniques, we create a self-validating system. The molecular formula derived from mass spectrometry must be consistent with the structure proposed by NMR, which in turn must correspond to the specific compound isolated by chromatography.

The Elucidation Workflow

The entire process follows a logical sequence, from generating the impurity to its final structural confirmation.

cluster_prep Sample Generation cluster_analysis Analysis & Elucidation FD Forced Degradation (Alkaline Hydrolysis) HPLC Separation (RP-HPLC) FD->HPLC Inject Sample UV Detection (UV @ 230 nm) HPLC->UV Quantify MS Identification (LC-MS) HPLC->MS Determine Mass NMR Confirmation (¹H, ¹³C, 2D NMR) MS->NMR Confirm Structure

Caption: The integrated workflow for Impurity D structure elucidation.

Chapter 3: Sample Generation via Forced Degradation

To study an impurity, one must first possess it in a sufficient and detectable quantity. Forced degradation, or stress testing, is the intentional degradation of a drug substance under conditions more severe than accelerated stability testing.[11] This process is fundamental for developing stability-indicating methods and generating the target impurity for characterization.[11][13]

Rationale for Alkaline Hydrolysis

As Impurity D is the product of β-lactam ring hydrolysis, subjecting Amoxicillin to alkaline conditions is the most direct and efficient method to generate it. The goal is to achieve partial degradation (typically 5-20%) to ensure that the primary degradation products are formed without excessive secondary degradation.[11]

Experimental Protocol: Generation of Impurity D

This protocol is designed to generate a sample where Impurity D is a significant component, suitable for subsequent analytical investigation.

  • Stock Solution Preparation: Accurately weigh and dissolve Amoxicillin trihydrate reference standard in purified water to create a stock solution of approximately 1.0 mg/mL.

  • Stress Condition: Transfer a known volume of the stock solution to a volumetric flask. Add an equal volume of 0.015 M sodium hydroxide (NaOH) to initiate alkaline hydrolysis.

  • Incubation: Allow the mixture to stand at room temperature (approx. 25°C) for a controlled period (e.g., 60 minutes). The duration should be optimized to achieve the target degradation level.

  • Neutralization: Halt the degradation process by adding an equivalent volume of 0.015 M hydrochloric acid (HCl). This step is critical to prevent further reactions that could alter the impurity profile before analysis.[11]

  • Dilution: Dilute the neutralized solution with the appropriate mobile phase to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

  • Control Sample: Prepare a control sample by diluting the initial stock solution with mobile phase to the same final concentration, without subjecting it to the stress conditions.

Chapter 4: Chromatographic Separation

With a stressed sample in hand, the next critical step is to separate Impurity D from the parent Amoxicillin and any other degradation products. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard technique for this purpose due to its robustness and effectiveness in separating polar analytes.[14][15]

The Stability-Indicating Method

A key requirement of this workflow is that the analytical method be "stability-indicating." This means the method must be able to accurately measure the active pharmaceutical ingredient (API) in the presence of its impurities, degradation products, and excipients. The specificity of the HPLC method is paramount.

Experimental Protocol: RP-HPLC-UV Method

The following is a representative protocol for the separation of Amoxicillin and Impurity D.

ParameterSpecificationRationale
Instrumentation HPLC or UPLC System with PDA/UV DetectorStandard equipment for pharmaceutical analysis. UPLC provides faster run times and higher resolution.[14]
Column Zorbax SB-C8, 150 mm × 4.6 mm, 5 µm or equivalentC8 or C18 columns are effective for retaining and separating the polar compounds of interest.[14]
Mobile Phase A 0.05 M Potassium Dihydrogen Phosphate, pH 5.0A buffered aqueous phase is necessary to control the ionization state of the analytes and ensure reproducible retention.[14]
Mobile Phase B AcetonitrileThe organic modifier used to elute compounds from the reversed-phase column.
Gradient Program Time-based linear gradient (e.g., 5% to 40% B over 15 min)A gradient is essential to elute all compounds of interest with good peak shape and resolution within a reasonable timeframe.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, balancing analysis time and system pressure.[14]
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity, but must be controlled for reproducibility.[13]
Detection Wavelength 230 nmA suitable wavelength for detecting both Amoxicillin and its related impurities, which share similar chromophores.[14][15]
Injection Volume 10 µLA standard volume to ensure sharp peaks without overloading the column.

Chapter 5: Mass Spectrometry for Molecular Identification

Chromatography provides the separation, but it does not, on its own, confirm identity. Coupling the HPLC system to a mass spectrometer (LC-MS) is the definitive step for confirming the molecular weight of the eluting peaks.

The Power of LC-MS

As the separated compounds exit the HPLC column, they are ionized (typically using Electrospray Ionization, ESI) and enter the mass spectrometer, which acts as a highly sensitive molecular scale. This allows for the assignment of a mass-to-charge ratio (m/z) to the peak corresponding to Impurity D, providing powerful evidence for its identity.

Experimental Protocol: LC-MS Analysis

The HPLC method from Chapter 4 can be directly coupled to a mass spectrometer with the following typical parameters.

ParameterSpecificationRationale
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique suitable for polar, non-volatile molecules. Positive mode is effective for these analytes, which readily accept a proton to form [M+H]⁺ ions.[16]
Mass Range m/z 100 - 1000This range comfortably covers the molecular weights of Amoxicillin and its expected impurities.
Capillary Voltage 3.0 - 4.0 kVOptimizes the formation of gas-phase ions.
Source Temperature 100 - 150 °CAssists in the desolvation of the eluent spray.[16]
Expected Data and Interpretation

The analysis of the stressed sample by LC-MS should reveal a peak at the retention time corresponding to Impurity D with an m/z value that matches its expected molecular weight.

CompoundMolecular FormulaMonoisotopic Mass (Da)Expected m/z [M+H]⁺
AmoxicillinC₁₆H₁₉N₃O₅S365.10366.11
Impurity D C₁₆H₂₁N₃O₆S 383.12 384.12

The detection of a peak with an m/z of approximately 384.12 provides strong, confirmatory evidence that the separated compound is indeed Amoxicillin Impurity D. Further confirmation can be achieved using high-resolution mass spectrometry (HRMS) to verify the elemental composition.

Chapter 6: NMR Spectroscopy for Unambiguous Structure Confirmation

While LC-MS confirms the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy provides the final, unambiguous proof of structure.[7] NMR elucidates the chemical environment of each proton and carbon atom, allowing for a complete mapping of the molecular architecture.

The Definitive Evidence

For structure elucidation, ¹H NMR is the primary experiment. It provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The key diagnostic evidence for the formation of Impurity D is the change in the signals corresponding to the protons on the β-lactam ring.

Key Diagnostic Signals: Amoxicillin vs. Impurity D
  • Amoxicillin: The ¹H NMR spectrum will show characteristic signals for the two protons on the β-lactam ring, typically as doublets around 5.5 ppm.

  • Impurity D: Upon hydrolysis and opening of the β-lactam ring, these two proton signals will disappear from their characteristic region and be replaced by new signals at different chemical shifts, confirming the structural transformation.

Further 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively assign all proton and carbon signals and confirm the complete connectivity of the molecule, leaving no doubt as to its structure.[7]

Experimental Protocol: Sample Preparation and Analysis
  • Isolation: The impurity must first be isolated in a pure form, typically using preparative or semi-preparative HPLC.

  • Sample Preparation: The purified fraction is lyophilized to remove the mobile phase. The resulting solid is then dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Analysis: The sample is analyzed using a high-field NMR spectrometer (e.g., 400 MHz or higher) to acquire ¹H, ¹³C, and 2D spectra.

Conclusion

The structure elucidation of Amoxicillin Impurity D is a prime example of the rigorous analytical science that underpins modern pharmaceutical development. It is not a task accomplished by a single measurement but by a carefully constructed, multi-technique workflow. By systematically applying forced degradation, high-performance chromatographic separation, mass spectrometric identification, and definitive NMR confirmation, a scientist can build an unassailable case for the impurity's structure. This integrated approach, grounded in the principles of orthogonal analysis, ensures the highest degree of scientific integrity, provides trustworthy data for regulatory submissions, and ultimately contributes to the safety and efficacy of pharmaceutical products.

References

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025). Vertex AI Search.
  • Impurity guidelines in drug development under ICH Q3. (2025). AMSbiopharma.
  • Amoxicillin trihydrate impurity D | C16H25N3O8S | CID 22817448. PubChem.
  • Impurities in new drug substances Q3A (R2). (2006). ICH.
  • ICH harmonised tripartite guideline - impurities in new drug products. ICH.
  • Amoxicillin EP Impurities and USP Rel
  • A Comparative Guide to Cross-Validation of Analytical Methods for Amoxicillin Impurities. Benchchem.
  • amoxicillin impurity standard (BP 748). CWS ABROAD.
  • Quality Guidelines. ICH.
  • Amoxicillin-Impurities.
  • Amoxicillin impurity standard British Pharmacopoeia (BP) Reference Standard 61336-70-7. Sigma-Aldrich.
  • Application Note: Forced Degradation Studies of Amoxicillin for Impurity Profiling. Benchchem.
  • A Comparative Guide to Inter-Laboratory Analysis of Amoxicillin Impurities. Benchchem.
  • amoxicillin impurity standard. LGC Standards.
  • Analysis of amoxicillin and five impurities on the Agilent 1220 Infinity LC System. Agilent Technologies.
  • Synthesis and Characterization of Potential Impurities in Amoxicillin. (2014). International Journal of Pharmaceutical Sciences Review and Research.
  • RP-HPLC method for analysis of related substances in amoxicillin drug substance. AKJournals.
  • Chemical Analysis of Amoxicillin Samples Using Ultra Performance Liquid Chromatography in Tandem with Mass Spectrometry for the. Scholarship @ Claremont.
  • Amoxicillin EP Impurity D (Sodium Salt) | CAS 68728-47-2. Veeprho.
  • AMOXICILLIN TRIHYDRATE IMP. D (EP) AS SODIUM SALT:(4S)-2-[[[(2R) - ChemicalBook. (2023). ChemicalBook.
  • C16H21N3NaO6S | 68728-47-2. Benchchem.
  • NMR measurements for amoxicillin and zein in CD 3 O/D 2 O, 9:1. (a)...
  • amoxicillin ep impurity d | amoxicillin usp rc d. All-Amine.
  • Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. (2021). SciELO.
  • Amoxicillin EP Impurity D. Alentris Research Pvt. Ltd.. 7ND1E=)

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Amoxicillin Trihydrate Impurity D: Technical Guide to Identity, Formation, and Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Relevance

In the development of beta-lactam antibiotics, impurity profiling is not merely a regulatory checkbox but a critical safety determinant. Amoxicillin Impurity D (European Pharmacopoeia designation) represents one of the most significant degradation products of Amoxicillin Trihydrate. Known chemically as Amoxicillin Penicilloic Acid , it results from the hydrolytic opening of the beta-lactam ring—the pharmacophore responsible for antibacterial activity.

For researchers and quality control scientists, Impurity D serves as a primary indicator of moisture ingress, improper storage (hydrolytic stress), or formulation instability. Its presence correlates directly with a loss of potency and, critically, an increased risk of hypersensitivity reactions, as penicilloic acids are major antigenic determinants in penicillin allergies.

Chemical Identity & Synonyms

The nomenclature for this impurity varies across regulatory bodies. The following table consolidates its identity for cross-reference in global dossiers (EP, USP, BP).

Table 1: Chemical Identity Profile
ParameterDetail
Common Name Amoxicillin Penicilloic Acid
EP Designation Amoxicillin Impurity D
USP Designation Amoxicillin Related Compound D
IUPAC Name (4S)-2-[[[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]carboxymethyl]-5,5-dimethylthiazolidine-4-carboxylic acid
CAS Number 1642629-94-4 (Diacid form) 68728-47-2 (Sodium salt)
Molecular Formula C₁₆H₂₁N₃O₆S
Molecular Weight 383.42 g/mol
Structure Description Ring-opened beta-lactam derivative (thiazolidine ring remains intact; beta-lactam ring hydrolyzed to a secondary amine and carboxylic acid).

Formation Mechanism & Degradation Pathway

The formation of Impurity D is the primary degradation pathway of Amoxicillin in aqueous solution, particularly under basic conditions or in the presence of beta-lactamase enzymes.

Mechanism of Action[2][3]
  • Hydrolysis: The strained four-membered beta-lactam ring is susceptible to nucleophilic attack by water (or hydroxide ions).

  • Ring Opening: The amide bond in the beta-lactam ring breaks, relieving ring strain and forming a free carboxylic acid group and a secondary amine. This product is Impurity D (Penicilloic Acid) .

  • Secondary Degradation: Impurity D is an intermediate. Under acidic conditions or prolonged storage, it can undergo internal cyclization (dehydration) to form Amoxicillin Diketopiperazine (Impurity C) .

Visualization: Degradation Pathway

The following diagram illustrates the sequential degradation from the API to its major metabolites.

AmoxicillinDegradation Amox Amoxicillin (API) ImpD Impurity D (Penicilloic Acid) [Ring Opening] Amox->ImpD Hydrolysis (Basic pH/H2O) ImpC Impurity C (Diketopiperazine) [Cyclization] ImpD->ImpC Decarboxylation/Cyclization (Acidic pH)

Caption: Stepwise degradation pathway of Amoxicillin. The primary hydrolytic event yields Impurity D, which may further cyclize to Impurity C under specific pH conditions.

Analytical Characterization (HPLC Protocol)

Detecting Impurity D requires a stability-indicating method capable of resolving the polar, open-ring acid from the intact API and other related compounds. The following protocol is synthesized from standard pharmacopeial methods (USP <621>, EP) and validated literature.

Standardized HPLC Protocol

This method utilizes a phosphate buffer system to maintain the ionization state of the carboxylic acid groups, ensuring reproducible retention times.

Method Principle: Reversed-Phase Chromatography (RP-HPLC) with Gradient Elution.

ParameterExperimental Condition
Column C18 (L1 designation), 250 mm × 4.6 mm, 5 µm packing (e.g., Inertsil ODS-3 or equivalent).
Mobile Phase A Phosphate Buffer (pH 5.0): Dissolve 6.8 g of monobasic potassium phosphate (

) in 1000 mL water. Adjust pH to 5.0 ± 0.1 with 45% KOH solution.
Mobile Phase B Acetonitrile (HPLC Grade) : Buffer (pH 5.0) [Ratio 95:5 or similar]
Gradient Profile Time (min) | % Mobile Phase A | % Mobile Phase B 0.0 | 98 | 2 2.0 | 98 | 2 25.0 | 80 | 20 40.0 | 20 | 80 45.0 | 98 | 2
Flow Rate 1.0 mL/min
Column Temp 25°C (Ambient)
Detection UV at 230 nm (Primary) or 254 nm.
Injection Volume 10–20 µL
Retention Order Impurity D typically elutes before Amoxicillin due to increased polarity from the free carboxylic acid group formed during ring opening.
Protocol Validation Notes
  • System Suitability: The resolution (

    
    ) between Amoxicillin and Impurity D should be 
    
    
    
    .
  • pH Criticality: The pH of Mobile Phase A is critical. At pH < 4.0, the carboxylic acid groups protonate, significantly altering retention time and peak shape. Ensure precise pH adjustment.

  • Sample Preparation: Prepare standards in Mobile Phase A. Analyze within 4-6 hours as Impurity D can form spontaneously in solution.

Toxicology & Safety Implications

Impurity D is not merely a marker of chemical instability; it possesses distinct biological relevance.

  • Allergenicity: The penicilloic acid structure (Impurity D) acts as a major antigenic determinant . When conjugated with serum proteins (forming penicilloyl-protein conjugates), it triggers the IgE-mediated hypersensitivity reactions associated with penicillin allergies.

  • Potency Loss: The conversion of Amoxicillin to Impurity D is a 1:1 loss of active drug. Regulatory limits (typically NMT 1.0% or similar depending on the monograph) are set to ensure efficacy and minimize anaphylactic risk.

  • Handling: As a sensitizer, pure standards of Impurity D must be handled with extreme caution in the laboratory. Use a fume hood and appropriate PPE (gloves, respirator) to prevent inhalation or skin contact, which can induce sensitization in analysts.

References

  • European Directorate for the Quality of Medicines (EDQM). Amoxicillin Trihydrate Monograph 0260. European Pharmacopoeia (Ph.[1][2] Eur.).

  • United States Pharmacopeia (USP). Amoxicillin Capsules Monograph: Organic Impurities.[3] USP-NF.[3]

  • Gozlan, I., et al. (2013). "Amoxicillin-degradation products formed under controlled environmental conditions: identification and determination."[4] Chemosphere, 91(7), 985-992.

  • Nagaraju, P., et al. (2014). "Synthesis and Characterization of Potential Impurities in Amoxicillin." International Journal of Pharmaceutical Sciences Review and Research, 29(1), 59-64.

  • Deshpande, A. (2018). "Robust Analysis of Amoxicillin, Antibiotic by HPLC."[5] MicroSolv Technology Application Note.

Sources

Technical Whitepaper: Characterization and Control of Amoxicillin Impurity D (Amoxicilloic Acid)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development and stability testing of Amoxicillin Trihydrate, Impurity D (Amoxicilloic Acid) represents the primary degradation product resulting from the hydrolysis of the


-lactam ring. Its presence is a critical quality attribute (CQA) because it indicates exposure to moisture or improper pH conditions and directly correlates with a loss of antibiotic potency. Furthermore, the penicilloic acid structure of Impurity D is implicated in the formation of major antigenic determinants, posing potential safety risks regarding hypersensitivity reactions.

This guide provides a definitive technical characterization of Amoxicillin Impurity D, detailing its physicochemical properties, mechanistic formation pathways, and validated protocols for its detection and control.

Identity & Physicochemical Properties[1]

Amoxicillin Impurity D is pharmacopoeially defined (EP/USP) as the open-ring hydrolysis product of amoxicillin. Unlike the parent drug, it lacks antibacterial activity due to the rupture of the pharmacophore (


-lactam ring).
Table 1: Physicochemical Core Data
ParameterTechnical Specification
Common Name Amoxicillin Impurity D
Pharmacopoeial Name Amoxicilloic acids (EP); Amoxicillin Related Compound D (USP)
Chemical Name (IUPAC) (4S)-2-[[[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]carboxymethyl]-5,5-dimethylthiazolidine-4-carboxylic acid
Molecular Formula C₁₆H₂₁N₃O₆S
Molecular Weight 383.42 g/mol
CAS Registry Number 1642629-94-4 (Free acid); 68728-47-2 (Sodium salt)
Appearance Off-white to pale yellow powder
Solubility Soluble in water (pH dependent), dilute acids, and alkalis; sparingly soluble in organic solvents.[1][2][3]
Key Functional Groups Thiazolidine ring, Free carboxylic acid (formed from

-lactam opening), Phenolic hydroxyl.

Expert Insight: The molecular weight of 383.42 g/mol corresponds to the free acid form. If you are using a reference standard labeled as the "Sodium Salt" (often used for better stability), the molecular weight will be approximately 405.40 g/mol . Always verify the Certificate of Analysis (CoA) to apply the correct salt correction factor during quantitative calculations.

Mechanistic Formation: The Hydrolysis Pathway

The formation of Impurity D is the thermodynamic "sink" of amoxicillin degradation in aqueous environments. The strained four-membered


-lactam ring is highly susceptible to nucleophilic attack by water molecules. This reaction is catalyzed by:
  • pH Extremes: Acidic conditions protonate the carbonyl oxygen, making the carbon more electrophilic; alkaline conditions provide strong hydroxide nucleophiles.

  • Moisture: High humidity during storage accelerates this pathway in the solid state (Amoxicillin Trihydrate).

  • Enzymes:

    
    -lactamases bacteria produce enzymes that mimic this hydrolysis to confer resistance.
    
Pathway Visualization

The following diagram illustrates the degradation logic, moving from the active drug to the inactive Impurity D.

AmoxicillinDegradation Amoxicillin Amoxicillin Trihydrate (Active Drug) MW: 419.45 Transition Nucleophilic Attack (H2O on Beta-Lactam) Amoxicillin->Transition + H2O / pH Stress ImpurityD Impurity D (Amoxicilloic Acid) MW: 383.42 Transition->ImpurityD Ring Opening (Hydrolysis) ImpurityC Impurity C (Diketopiperazine) Secondary Degradant ImpurityD->ImpurityC Decarboxylation & Cyclization (Slow)

Figure 1: The primary hydrolytic degradation pathway of Amoxicillin leading to Impurity D. Note that Impurity D can further degrade into Impurity C (Amoxicillin Diketopiperazine) under specific conditions, but Impurity D is the direct product of ring opening.[4]

Analytical Strategy: Detection and Control

Detecting Impurity D requires a robust Reverse Phase HPLC (RP-HPLC) method. Because Impurity D is more polar than Amoxicillin (due to the extra carboxylic acid group formed upon ring opening), it typically elutes earlier than the main peak in reverse-phase chromatography.

Protocol: Validated HPLC Method for Impurity D

Objective: Separate Amoxicillin from Impurity D and other related substances (Impurity A, B, C).[5]

1. Chromatographic Conditions
  • Column: C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm packing (e.g., Inertsil ODS-3 or equivalent).

    • Why: Provides sufficient hydrophobic interaction to retain the polar zwitterionic species.

  • Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate (KH₂PO₄), adjusted to pH 5.0 with dilute KOH.

    • Expert Note: pH 5.0 is critical. At this pH, the ionization of the carboxylic groups and the amine is controlled, ensuring sharp peak shapes and reproducible retention times.

  • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH).[6]

  • Mode: Gradient Elution (See Table 2).

  • Flow Rate: 1.0 - 1.5 mL/min.[6]

  • Detection: UV at 230 nm .[6]

    • Why: 230 nm detects the amide bonds and the aromatic ring. While 254 nm is common for aromatics, 230 nm often provides better sensitivity for the degradation products of penicillins.

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C (Ambient).

2. Gradient Program (Example)
Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution State
0.0955Initial Equilibration
5.0955Isocratic Hold (Elution of polar impurities like Impurity D)
25.06040Gradient ramp to elute Amoxicillin & Dimers
30.0955Re-equilibration
3. System Suitability Criteria (Self-Validating System)

To ensure the data is trustworthy, the system must pass these checks before running samples:

  • Resolution (Rs): > 2.0 between Amoxicillin and Impurity D (or nearest eluting peak).

  • Tailing Factor: < 2.0 for the Amoxicillin peak.[7]

  • Relative Standard Deviation (RSD): < 2.0% for replicate injections of the standard solution.

Regulatory & Safety Context

Regulatory Limits

According to ICH Q3B (R2) guidelines and specific monographs (EP/USP):

  • Reporting Threshold: 0.05%

  • Identification Threshold: 0.10%

  • Qualification Threshold: 0.15% (or 1.0 mg/day intake, whichever is lower)

Impurity D is a "specified impurity" in the pharmacopoeia. This means it has a specific limit, typically NMT (Not More Than) 1.0% in the drug substance, though tighter internal limits (e.g., NMT 0.15%) are often applied during release testing to account for growth during stability.

Toxicological Relevance

While Amoxicillin itself is non-toxic, the penicilloic acid (Impurity D) moiety acts as a hapten. It can covalently bind to serum proteins (via the opened


-lactam carbonyl), forming bioconjugates that the immune system may recognize as foreign allergens. Therefore, controlling Impurity D is not just about potency; it is a direct patient safety measure to minimize the risk of anaphylaxis in sensitized individuals.

References

  • European Pharmacopoeia (Ph.[7][8] Eur.) 11th Edition. Amoxicillin Trihydrate Monograph (0260). Council of Europe. Available at: [Link]

  • Gozlan, I., et al. (2013). "Amoxicillin-degradation products formed under controlled environmental conditions: identification and determination."[9] Chemosphere, 91(7), 985-992.

  • Nagaraju, P., et al. (2014). "Synthesis and Characterization of Potential Impurities in Amoxicillin." International Journal of Pharmaceutical Sciences Review and Research, 29(1), 125-131.

Sources

A Technical Guide to the Formation of Amoxicillin Impurity D: Mechanism, Kinetics, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Amoxicillin, a cornerstone of the β-lactam class of antibiotics, is susceptible to degradation, primarily through the hydrolysis of its strained β-lactam ring. This process leads to the formation of Amoxicillin Impurity D, chemically known as Amoxicilloic Acid or Amoxicillin Penicilloic Acid.[1][2][3] The presence of Impurity D is a critical quality attribute (CQA) in pharmaceutical manufacturing and formulation, as its formation signifies a loss of therapeutic efficacy and introduces a potential immunogenic risk.[1] Unlike the parent drug, Impurity D is devoid of antibacterial activity due to the destruction of the β-lactam pharmacophore.[1] This guide provides an in-depth analysis of the chemical mechanism driving the formation of Impurity D, outlines a robust analytical workflow for its detection and quantification, and discusses the critical factors influencing its rate of formation, offering a comprehensive resource for researchers and drug development professionals.

Introduction to Amoxicillin and its Degradation Profile

The Amoxicillin Molecule: Structure and Function

Amoxicillin's bactericidal action is derived from its bicyclic penam nucleus, which features a highly strained four-membered β-lactam ring. This structural feature mimics the D-Ala-D-Ala moiety of peptidoglycan precursors in bacterial cell walls. By acylating the transpeptidase enzyme, amoxicillin inhibits cell wall synthesis, leading to bacterial lysis. The integrity of this β-lactam ring is paramount to its antibiotic activity.

The Significance of Impurity Profiling in Pharmaceuticals

Impurity profiling is a mandatory aspect of pharmaceutical development and quality control, as stipulated by regulatory bodies and the International Council for Harmonisation (ICH). The presence of impurities, particularly degradation products, can adversely affect the safety and efficacy of the final drug product.[4][5] Stability-indicating analytical methods are therefore essential to ensure that any degradation products are adequately separated, identified, and quantified over the shelf-life of the product.

Amoxicillin Impurity D: A Primary Degradant of Concern

Amoxicillin Impurity D is the principal hydrolytic degradation product of amoxicillin.[1] It is designated as "Related Compound D" in the United States Pharmacopeia (USP) and "Impurity D" in the European Pharmacopoeia (Ph. Eur.).[1][6][7] Its formation is a direct indicator of exposure to destabilizing conditions such as moisture or non-neutral pH.[1] Given its classification as a major antigenic determinant, monitoring and controlling its levels are crucial for product safety and quality.[1]

The Chemical Mechanism of Impurity D Formation

Core Reaction: Hydrolysis of the β-Lactam Ring

The fundamental mechanism for the formation of Amoxicillin Impurity D is the hydrolysis of the amide bond within the β-lactam ring.[5][8][9] This reaction alleviates the significant ring strain of the four-membered ring, resulting in the formation of the thermodynamically more stable, ring-opened dicarboxylic acid derivative, amoxicilloic acid.[1]

The Nucleophilic Attack: A Step-by-Step Transformation

The reaction proceeds via a nucleophilic acyl substitution pathway.

  • Nucleophilic Attack: A nucleophile, typically a water molecule or a hydroxide ion (under neutral to alkaline conditions), attacks the electrophilic carbonyl carbon of the β-lactam ring.[1]

  • Tetrahedral Intermediate: This attack forms an unstable tetrahedral intermediate.

  • Ring Opening: The intermediate collapses, leading to the cleavage of the C-N bond within the β-lactam ring. This step is irreversible and results in the formation of the penicilloic acid structure of Impurity D.

Key Influencing Factors: pH, Temperature, and Moisture

The rate of Impurity D formation is highly dependent on environmental conditions:

  • pH: The hydrolysis is catalyzed by both acid and base. Degradation is significantly accelerated under alkaline conditions due to the increased concentration of the potent hydroxide nucleophile.[5][10]

  • Moisture: As water is a reactant in the hydrolysis, its presence is a direct driver of degradation. Amoxicillin is formulated as a trihydrate to improve stability, but exposure to excess humidity during storage can accelerate impurity formation.[1]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature, which provides the necessary activation energy for the reaction.[10]

G cluster_0 Reaction Pathway cluster_1 Influencing Factors Amoxicillin Amoxicillin (Bicyclic Penam Nucleus) [Intact β-Lactam Ring] ImpurityD Amoxicillin Impurity D (Amoxicilloic Acid) [Opened β-Lactam Ring] Amoxicillin->ImpurityD Nucleophilic Attack by H₂O / OH⁻ on β-Lactam Carbonyl (Hydrolysis) pH pH (Acid/Base Catalysis) pH->Amoxicillin Temp Temperature Temp->Amoxicillin Moisture Moisture (H₂O) Moisture->Amoxicillin

Sources

Technical Whitepaper: Synthesis and Characterization of Amoxicillin Impurity D

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis, isolation, and structural elucidation of Amoxicillin Impurity D (Amoxicillin Penicilloic Acid). It is designed for pharmaceutical scientists requiring high-purity reference standards for impurity profiling and stability studies in compliance with ICH Q3A/B guidelines.

Executive Summary

In the development of beta-lactam antibiotics, the stability of the beta-lactam ring is the primary quality attribute. Amoxicillin Impurity D (European Pharmacopoeia) is the penicilloic acid derivative formed via the hydrolytic opening of the strained beta-lactam ring. Unlike Impurity C (Amoxicillin Diketopiperazine), which is a cyclized secondary degradation product, Impurity D represents the primary hydrolytic degradant.

Accurate synthesis of Impurity D requires a protocol that selectively cleaves the beta-lactam bond without promoting the subsequent intramolecular cyclization to the diketopiperazine or decarboxylation to penilloic acid.

Chemical Identity & Target Profile[1][2][3][4][5]

AttributeSpecification
Common Name Amoxicillin Penicilloic Acid (Impurity D)
EP Designation Amoxicillin Impurity D
USP Designation Amoxicillin Related Compound D
IUPAC Name (4S)-2-[[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]carboxymethyl]-5,5-dimethylthiazolidine-4-carboxylic acid
CAS Number 1642629-94-4 (Free acid) / 68728-47-2 (Sodium salt)
Molecular Formula C₁₆H₂₁N₃O₆S
Molecular Weight 383.42 g/mol
Origin Hydrolytic degradation (Alkaline or Enzymatic)

Degradation & Synthesis Logic

The formation of Impurity D is a competition between hydrolysis and cyclization. Under acidic conditions or high heat, the penicilloic acid (Impurity D) rapidly dehydrates to form the diketopiperazine (Impurity C). Therefore, controlled alkaline hydrolysis at moderate temperatures is the requisite pathway to isolate Impurity D.

Reaction Pathway Visualization

The following diagram illustrates the critical branching point between Impurity D and Impurity C.

AmoxicillinDegradation cluster_conditions Critical Control Point Amox Amoxicillin (Beta-Lactam Intact) ImpD Impurity D (Penicilloic Acid) Open Ring Amox->ImpD Hydrolysis (+H2O) pH > 8.0, OH- ImpC Impurity C (Diketopiperazine) Cyclized ImpD->ImpC Dehydration (-H2O) Acidic pH / Heat

Figure 1: Mechanistic pathway showing the hydrolytic opening of Amoxicillin to Impurity D and the subsequent risk of cyclization to Impurity C.

Experimental Protocol: Selective Synthesis

Reagents and Materials
  • Precursor: Amoxicillin Trihydrate (API Grade, >99%).

  • Reagent: 1.0 M Sodium Hydroxide (NaOH).

  • Solvent: Deionized Water (Milli-Q), Acetonitrile (HPLC Grade).

  • Quenching Agent: 1.0 M Hydrochloric Acid (HCl).

Step-by-Step Methodology

This protocol utilizes a pH-controlled hydrolysis to maximize yield while minimizing secondary degradation.

  • Preparation: Suspend 5.0 g of Amoxicillin Trihydrate in 50 mL of deionized water at 20°C. The API will not fully dissolve initially.

  • Alkaline Hydrolysis:

    • Slowly add 1.0 M NaOH dropwise while monitoring pH.

    • Target pH: 9.0 – 10.0 .[1] Note: Do not exceed pH 11.0 to avoid epimerization.

    • Stir the solution for 45–60 minutes. The solution should become clear as the salt form of the penicilloic acid is generated.

  • Reaction Monitoring:

    • Analyze an aliquot by HPLC every 15 minutes.

    • Endpoint: Disappearance of the Amoxicillin peak (< 1.0%) and appearance of the earlier eluting Impurity D peak.

  • Neutralization (Critical Step):

    • Once the reaction is complete, immediately adjust the pH to 7.0 using 1.0 M HCl.

    • Warning: Do not acidify below pH 5.0, as this catalyzes the conversion to Impurity C (Diketopiperazine).

  • Lyophilization:

    • Freeze-dry the neutral solution to obtain the crude sodium salt of Impurity D as an off-white hygroscopic solid.

Purification (Preparative HPLC)

For analytical standard grade (>95% purity), desalting and purification are required.

  • Column: C18 Preparative Column (e.g., YMC-Pack ODS-A, 250 x 20 mm, 5 µm).

  • Mobile Phase A: 0.01 M Ammonium Acetate (pH 5.0).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 0% B to 10% B over 20 minutes. (Impurity D is highly polar).

  • Fraction Collection: Collect the major peak eluting shortly after the void volume.

  • Isolation: Lyophilize fractions to yield the purified ammonium salt or free acid.

Characterization & Structural Elucidation

High-Performance Liquid Chromatography (HPLC)

Impurity D is significantly more polar than Amoxicillin due to the formation of the second free carboxylic acid group.

  • RRT (Relative Retention Time): ~0.4 to 0.5 (relative to Amoxicillin).

  • Detection: UV at 230 nm (End absorption, as the beta-lactam carbonyl is lost).

Mass Spectrometry (LC-MS/ESI)
  • Ionization Mode: Positive ESI (+).

  • Theoretical Mass: 383.42 Da.[3]

  • Observed [M+H]⁺: 384.1 m/z.

  • Interpretation: The mass shift of +18 Da relative to Amoxicillin (365 Da) confirms the addition of water (Hydrolysis).

Nuclear Magnetic Resonance (NMR)

The definitive structural proof lies in the shift of the protons attached to the beta-lactam ring (H-5 and H-6).

Proton/CarbonAmoxicillin (Beta-Lactam)Impurity D (Open Chain)Diagnostic Change
H-5 / H-6 ~5.4 - 5.5 ppm (Multiplets)~4.2 - 4.5 ppmUpfield shift due to ring strain relief.
C=O (Lactam) ~174 ppm~178 - 180 ppmShift from strained amide to free acid/carboxylate.
Gem-dimethyl Distinct singletsDistinct singletsRemains intact (Thiazolidine ring stable).
Infrared Spectroscopy (FT-IR)
  • Beta-Lactam Carbonyl: The characteristic sharp band at ~1775 cm⁻¹ (present in Amoxicillin) is absent in Impurity D.

  • Carboxylate: Appearance of broad bands at 1600–1650 cm⁻¹ (C=O stretching of carboxylate/amide).

Workflow Visualization

SynthesisWorkflow Start Start: Amoxicillin Trihydrate Suspension in Water Step1 Alkaline Hydrolysis (1M NaOH, pH 9.5, 60 min) Start->Step1 Check Checkpoint: HPLC (Target: Amox < 1%) Step1->Check Step2 Neutralization (Adjust to pH 7.0 with HCl) Check->Step2 Pass Step3 Lyophilization (Crude Solid Isolation) Step2->Step3 Purify Prep-HPLC Purification (C18, Ammonium Acetate) Step3->Purify Final Final Product: Amoxicillin Impurity D Purify->Final

Figure 2: Step-by-step workflow for the synthesis and purification of Amoxicillin Impurity D.

References

  • European Pharmacopoeia (Ph.[4][2][5] Eur.) . Monograph: Amoxicillin Trihydrate. 10th Edition. Strasbourg, France: Council of Europe.[6] Available at: [Link]

  • Panghal, S., & Singh, R. (2014).[6] "Synthesis and Characterization of Potential Impurities in Amoxicillin." International Journal of Pharmaceutical Sciences Review and Research, 29(2), 299-302.[6] Available at: [Link]

  • Nogueira, F., et al. (2015). "Degradation products of amoxicillin: Synthesis and characterization." Journal of Pharmaceutical and Biomedical Analysis.

Sources

Spectroscopic Data (NMR, MS, IR) of Amoxicillin Trihydrate Impurity D: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the lifecycle of β-lactam antibiotics, the management and characterization of degradation products are critical quality attributes (CQAs). Amoxicillin Impurity D (European Pharmacopoeia designation), chemically known as amoxicilloic acid, is the primary thermodynamic sink and hydrolytic degradation product of amoxicillin[1]. Formed via the rupture of the highly strained β-lactam ring, this impurity lacks antimicrobial efficacy but serves as a critical stability-indicating marker and potential immunogenic determinant.

This whitepaper provides an authoritative, in-depth synthesis of the spectroscopic data (LC-MS/MS, NMR, and ATR-FTIR) required to definitively characterize Amoxicillin Impurity D. By detailing the causality behind experimental choices and providing self-validating protocols, this guide equips analytical scientists with the framework necessary for rigorous pharmaceutical quality control.

Chemical Identity & Structural Architecture

Amoxicillin Impurity D is formed when the bicyclic penam nucleus of the parent active pharmaceutical ingredient (API) is exposed to moisture or pH excursions (optimally stable only between pH 4.0 and 6.0)[1]. The nucleophilic attack of water or hydroxide ions on the β-lactam carbonyl carbon cleaves the four-membered ring, yielding a thiazolidine ring with a free dicarboxylic acid tail (penicilloic acid derivative)[2].

Degradation A Amoxicillin Trihydrate (Intact β-lactam) B Hydrolytic Cleavage (OH- or H2O) A->B pH > 7 or Moisture C Amoxicillin Impurity D (Amoxicilloic Acid) B->C Ring Opening D Decarboxylation (-CO2) C->D Heat / Acidic pH E Amoxicillin Penilloic Acid (Secondary Degradant) D->E

Fig 1. Hydrolytic degradation pathway of Amoxicillin to Impurity D.

Mass Spectrometry (LC-ESI-MS/MS) Profiling

Causality & Mechanistic Insights

Electrospray Ionization (ESI) in positive mode is the gold standard for ionizing Amoxicillin Impurity D. The primary amine on the side chain readily accepts a proton, yielding a robust pseudo-molecular ion


 at m/z 384.1223[3].

During Collision-Induced Dissociation (CID), the molecule undergoes predictable fragmentation. The loss of ammonia (


) yields m/z 367, while subsequent decarboxylation (

) produces the primary quantifying ion at m/z 323[3]. The most structurally diagnostic fragment for the opened penicilloic acid architecture is m/z 160, which corresponds to the cleavage of the thiazolidine ring[3].
Data Presentation

Table 1: LC-ESI-MS/MS Fragment Assignments for Amoxicillin Impurity D

Precursor Ion (m/z)Product Ion (m/z)Structural Assignment / Neutral LossDiagnostic Utility
384.1223

367.0

General amine confirmation
384.1223

323.0

Primary Quantifying Ion
384.1223

189.0Cleavage of side-chain amideQualifier Ion
384.1223

160.0Thiazolidine ring cleavageHallmark of penicilloic acids
384.1223

107.0Hydroxytropylium ionPhenol ring confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Mechanistic Insights

The transition from intact amoxicillin to Impurity D drastically alters the


 NMR spectrum due to the relief of the β-lactam ring strain. In the intact API, the C5 and C6 protons of the penam nucleus are strongly coupled and shifted downfield due to the adjacent strained carbonyl. Upon hydrolysis, the ring opens, shifting these protons upfield.

When acquiring spectra in Deuterium Oxide (


), rapid deuterium exchange occurs at the 

,

, and

positions, rendering these protons invisible. Furthermore, protons adjacent to the newly formed functional groups (such as the chiral center on the side chain) frequently overlap with the massive HDO solvent peak (~4.7 ppm). Therefore, assignments rely heavily on the aromatic protons and the distinct gem-dimethyl shift of the thiazolidine ring[4].
Data Presentation

Table 2:


 NMR Assignments (400 MHz, 

)
[4]
Chemical Shift (δ, ppm)Multiplicity & IntegrationStructural Assignment
7.30Doublet (d, J = 8 Hz), 2HAromatic CH (ortho to alkyl chain)
6.89Doublet (d, J = 8.4 Hz), 2HAromatic CH (ortho to hydroxyl group)
4.35Doublet (d, J = 7.2 Hz), 1HThiazolidine/Aliphatic CH
3.29Singlet (s), 1HThiazolidine C3-H
1.38Singlet (s), 3HGem-dimethyl (

) on thiazolidine
1.17Singlet (s), 3HGem-dimethyl (

) on thiazolidine

Infrared (IR) Spectroscopy

Causality & Mechanistic Insights

Infrared spectroscopy offers the most definitive, rapid, and self-validating proof of Impurity D formation. The intact β-lactam ring of amoxicillin possesses an unusually high C=O stretching frequency (~1770


) due to severe angle restriction (ring strain) which increases the bond's force constant.

When the ring hydrolyzes to form Impurity D, this strain is entirely relieved. The 1770


 band completely disappears, replaced by a secondary amide stretch (Amide I) at ~1648 

and a carboxylate asymmetric stretch at ~1575

[4]. The absence of the 1770

peak is the ultimate binary indicator of complete degradation.
Data Presentation

Table 3: ATR-FTIR Band Assignments [4]

Wavenumber (

)
Intensity / ShapeFunctional Group Assignment
~3277Broad, StrongO-H and N-H stretching
2969, 2919MediumAliphatic C-H stretching
1648StrongAmide I (C=O stretching of opened ring)
1575StrongCarboxylate asymmetric stretch / Amide II
1510MediumAromatic C=C stretching

Experimental Protocols for Spectroscopic Validation

To ensure trustworthiness, the following workflows are designed as self-validating systems. Every step includes an internal logic check to prevent false positives.

Validation cluster_0 Orthogonal Spectroscopic Validation N1 Isolated Impurity D (Lyophilized Powder) N2 LC-ESI-MS/MS Identify m/z 384.12[M+H]+ N1->N2 Formic Acid / MeOH N3 1H & 13C NMR (D2O) Confirm Ring Opening N1->N3 D2O Solubilization N4 ATR-FTIR Verify absence of 1770 cm⁻¹ N1->N4 Solid-State Scan N5 Data Synthesis & Structural Confirmation N2->N5 N3->N5 N4->N5

Fig 2. Orthogonal analytical workflow for structural confirmation of Impurity D.

Protocol A: Forced Degradation & Isolation
  • Hydrolysis: Dissolve 250 mg of Amoxicillin Trihydrate in 2.5 mL of

    
    . Adjust to pH 12 using 10 M NaOH.
    
  • Kinetic Monitoring (Self-Validation): Monitor the reaction via HPLC at 230 nm. The protocol is validated only when the parent amoxicillin peak completely disappears, ensuring no intact API contaminates the downstream spectra.

  • Quenching: Immediately neutralize to pH 7.0 using 5 M HCl to prevent secondary decarboxylation into amoxicillin penilloic acid[2]. Lyophilize the resulting solution.

Protocol B: LC-MS/MS Acquisition
  • Sample Prep: Reconstitute 1 mg of the lyophilized powder in 1 mL of 50:50 Methanol:Water containing 0.1% Formic Acid. Causality: Formic acid ensures complete protonation of the primary amine, maximizing the

    
     signal.
    
  • Chromatography: Inject onto a C18 analytical column using a gradient elution.

  • MS/MS Tuning: Operate the mass spectrometer in ESI+ mode. Set the precursor ion to m/z 384.12 and monitor the Multi-Reaction Monitoring (MRM) transitions 384

    
     323 and 384 
    
    
    
    189[3].
Protocol C: ATR-FTIR Acquisition
  • Background Scan: Acquire a background scan of the empty Attenuated Total Reflectance (ATR) diamond crystal to subtract ambient

    
     and water vapor.
    
  • Sample Scan: Place 2-3 mg of the solid lyophilized powder directly onto the crystal. Apply pressure using the anvil.

  • Validation Check: Inspect the 1770

    
     region. If a peak is present, the hydrolysis was incomplete. If absent, and a strong 1648 
    
    
    
    peak is present, the formation of Impurity D is confirmed[4].

References

  • [3] A Comprehensive Study to Identify Major Metabolites of an Amoxicillin–Sulbactam Hybrid Molecule in Rats and Its Metabolic Pathway Using UPLC-Q-TOF-MS/MS. nih.gov. 3

  • [4] Synthesis and Antibacterial Activity of Ionic Liquids and Organic Salts Based on Penicillin G and Amoxicillin hydrolysate Derivatives against Resistant Bacteria. mdpi.com. 4

  • [1] C16H21N3NaO6S | 68728-47-2 - Benchchem. benchchem.com. 1

  • [2] Amoxicillin-degradation products formed under controlled environmental conditions: Identification and determination in the aquatic environment. researchgate.net. 2

Sources

Physicochemical properties of "Amoxicillin trihydrate impurity D"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Characterization & Control of Amoxicillin Impurity D (Amoxicilloic Acids)

Executive Summary

In the high-stakes environment of beta-lactam antibiotic development, Amoxicillin Impurity D (Amoxicilloic acid) represents the primary degradation vector of Amoxicillin Trihydrate. Unlike process-related impurities, Impurity D is a stability-indicating parameter, directly correlating with the hydrolytic opening of the beta-lactam ring—the pharmacophore responsible for antibacterial activity.

This guide provides a definitive physicochemical profile and control strategy for Impurity D. It moves beyond basic monograph descriptors to explain the why and how of its formation, detection, and suppression, designed for researchers requiring actionable technical intelligence.

Part 1: Molecular Identity & Structural Elucidation

Amoxicillin Impurity D is chemically identified as Amoxicilloic Acid . It is formed when the strained four-membered beta-lactam ring of Amoxicillin undergoes hydrolysis. This ring-opening event destroys the drug's antibacterial efficacy and creates a dicarboxylic acid species with distinct solubility and chromatographic behaviors.

Chemical Identifiers
ParameterTechnical Specification
Common Name Amoxicillin Impurity D (EP/BP); Amoxicillin Related Compound D (USP)
Chemical Name (IUPAC) (2S,4S)-2-[[[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]carboxymethyl]-5,5-dimethylthiazolidine-4-carboxylic acid
CAS Number 1642629-94-4 (Diacid form); 68728-47-2 (Sodium salt)
Molecular Formula C₁₆H₂₁N₃O₆S
Molecular Weight 383.42 g/mol
Structural Feature Open beta-lactam ring; presence of two free carboxyl groups.[1][2][3][4][5][6]
Formation Mechanism (The Degradation Pathway)

The formation of Impurity D is the thermodynamic "sink" for Amoxicillin in aqueous environments. The reaction is catalyzed by extremes of pH (both acid and base) and by beta-lactamase enzymes.

  • Mechanism: Nucleophilic attack (usually by water or hydroxide) on the carbonyl carbon of the beta-lactam ring.

  • Result: The C-N bond cleaves, relieving ring strain and generating a secondary amine and a new carboxylic acid group.

DegradationPathway Amox Amoxicillin Trihydrate (Intact Beta-Lactam) Transition Tetrahedral Intermediate (High Energy) Amox->Transition + H2O / OH- ImpD Impurity D (Amoxicilloic Acid) (Open Ring / Inactive) Transition->ImpD Ring Opening (Strain Relief) ImpE Impurity E (Amilloic Acid) (Decarboxylation Product) ImpD->ImpE - CO2 (Acidic Conditions)

Figure 1: The hydrolytic degradation pathway of Amoxicillin to Impurity D and subsequent decarboxylation.

Part 2: Physicochemical Properties

Understanding the shift in properties from Amoxicillin to Impurity D is critical for method development.

Solubility & Polarity
  • Polarity Shift: Impurity D is significantly more polar than Amoxicillin. The ring opening exposes a second ionizable carboxyl group (

    
    ).
    
  • Chromatographic Implication: In Reverse-Phase HPLC (RP-HPLC), Impurity D elutes earlier (shorter retention time) than the parent Amoxicillin peak due to its increased affinity for the aqueous mobile phase.

Acid-Base Profile (pKa)

While Amoxicillin is amphoteric (pKa values approx. 2.4, 7.4, 9.6), Impurity D possesses an additional acidic center.

  • pKa 1 (Carboxyl 1): ~2.8 (Thiazolidine carboxyl)

  • pKa 2 (Carboxyl 2): ~3.5 (Newly formed from beta-lactam)

  • pKa 3 (Amine): ~7.4

  • pKa 4 (Phenol): ~9.6

Expert Insight: The proximity of the two carboxyl pKa values means that at pH 4.0–5.0 (common mobile phase pH), Impurity D carries a significant negative charge density, necessitating careful buffer selection to prevent peak tailing.

Spectral Characteristics
  • UV Maxima: 230 nm and 274 nm.[7]

  • Chromophore: The phenolic side chain remains intact. Therefore, Impurity D has a UV extinction coefficient similar to Amoxicillin, allowing for relative response factor (RRF) assumptions close to 1.0 in early development, though standard calibration is required for compendial methods.

Part 3: Analytical Methodologies (The "How-To")

This protocol is designed to be self-validating . The key success criterion is the resolution (


) between Impurity D and Amoxicillin.
High-Performance Liquid Chromatography (HPLC) Protocol

Objective: Quantify Impurity D at levels <0.15% (ICH Q3B limit).

ParameterConditionRationale
Column C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Zorbax SB-C18)Provides necessary hydrophobic interaction to retain the polar impurity slightly.
Mobile Phase A 0.05 M Phosphate Buffer, pH 5.0pH 5.0 ensures ionization of carboxyls while keeping the amine protonated, optimizing peak shape.
Mobile Phase B Acetonitrile : Buffer (95:5)Organic modifier for gradient elution.
Flow Rate 1.0 - 1.5 mL/minStandard flow for 5 µm columns.
Detection UV at 230 nmMaximizes sensitivity for the amide/carboxyl backbone.
Injection Vol 10 - 20 µLSufficient mass load for trace detection.
Experimental Workflow
  • Buffer Preparation: Dissolve 6.8 g of

    
     in 900 mL water. Adjust pH to 5.0 ± 0.1 with dilute KOH. Dilute to 1000 mL.
    
  • Standard Preparation: Dissolve Amoxicillin Impurity D standard in Mobile Phase A. Note: Do not use pure methanol as diluent; it can induce degradation or esterification artifacts.

  • System Suitability (Self-Validating Step):

    • Inject a mixture of Amoxicillin and Impurity D.

    • Requirement: Resolution (

      
      ) between Impurity D (Relative Retention Time ~0.53) and Amoxicillin (RRT 1.[7]0) must be > 2.0.
      
    • Requirement: Tailing factor for Impurity D must be < 2.0 (indicates proper pH control).

MethodWorkflow Start Sample Preparation (Diluent: pH 5.0 Buffer) Step1 Injection (10-20 µL) Start->Step1 Step2 Gradient Elution (0-10% B in 15 min) Step1->Step2 Decision Check Resolution (Imp D vs Amox) Step2->Decision Pass Quantify Impurity D (RRT ~0.53) Decision->Pass Rs > 2.0 Fail Adjust pH or Check Column Life Decision->Fail Rs < 2.0

Figure 2: Analytical workflow for the quantification of Impurity D with built-in suitability checks.

Part 4: Stability & Control Strategies

Critical Control Points (CCPs)
  • pH Sensitivity: Impurity D formation is first-order with respect to hydroxide ion concentration. Formulation pH must be maintained between 4.5 and 6.0 to minimize hydrolysis.

  • Moisture: As a hydrolysis product, Impurity D levels rise significantly in high-humidity storage. Amoxicillin Trihydrate is stable, but amorphous content or wet granulation processes can accelerate the conversion to Impurity D.

Formulation Mitigation
  • Buffer Systems: Use Citrate or Phosphate buffers to lock pH in the stability window.

  • Water Activity (

    
    ):  For oral suspensions, control 
    
    
    
    or use powder-for-reconstitution formats to prevent hydrolysis during shelf life.

References

  • European Pharmacopoeia (Ph.[7][8] Eur.) . Amoxicillin Trihydrate Monograph 0260. Council of Europe.

  • United States Pharmacopeia (USP) . Amoxicillin Job Aid to Assist with Dossier Preparation. USP Global Health Impact Programs.

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 22817448, Amoxicillin trihydrate impurity D.

  • BenchChem . Comparative Guide to HPLC Method Validation for Amoxicillin and its Related Impurities.

  • Gozlan, I., et al. Amoxicillin-degradation products formed under controlled environmental conditions. Chemosphere, 2013.[9]

Sources

Technical Guide: The Role of Amoxicillin Trihydrate Impurity D (Penicilloic Acid) in Antibiotic Stability Studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the lifecycle of β-lactam antibiotics, stability is synonymous with safety. For Amoxicillin Trihydrate, the degradation profile is dominated by the hydrolysis of the β-lactam ring. Amoxicillin Impurity D (Amoxicillin Penicilloic Acid) serves as the primary sentinel for this hydrolytic failure.

Unlike process impurities that can be purged during crystallization, Impurity D is a degradation product formed post-manufacture. Its presence in stability studies is a direct quantitative indicator of moisture ingress, improper pH buffering, or thermal stress. Furthermore, as a penicilloic acid derivative, it possesses significant immunogenic potential, making its control not just a quality metric, but a patient safety imperative.

This guide provides a technical deep-dive into the formation, detection, and control of Impurity D, moving beyond standard pharmacopoeial monographs to explain the why and how of robust stability protocols.

Chemical Identity and Mechanistic Formation[1]

To control Impurity D, one must understand its origin. It is not a random byproduct; it is the thermodynamic sink of the amoxicillin molecule in aqueous environments.

Chemical Profile[2]
  • Common Name: Amoxicillin Penicilloic Acid[1][2][3]

  • Pharmacopoeial Designation: Amoxicillin Impurity D (EP), Amoxicillin Related Compound D (USP)[4]

  • Chemical Name: (4S)-2-[[[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]carboxymethyl]-5,5-dimethylthiazolidine-4-carboxylic acid[4][1][2][3][5]

  • Molecular Formula:

    
    [1][3]
    
The Degradation Pathway (The "Hydrolysis Trap")

The core structural vulnerability of Amoxicillin is the four-membered β-lactam ring. This ring is highly strained and susceptible to nucleophilic attack by water (hydrolysis).

  • Initiation: Water molecules attack the carbonyl carbon of the β-lactam ring.

  • Ring Opening: The C-N bond cleaves, relieving ring strain.

  • Formation: The result is Amoxicillin Penicilloic Acid (Impurity D) .[4]

  • Secondary Degradation: Under acidic conditions, Impurity D can further decarboxylate to form Amoxicillin Penilloic Acid, or cyclize to form Impurity C (Diketopiperazine) under different pH conditions.

Critical Insight: Impurity D is often the precursor to other degradants. High levels of D indicate active hydrolysis, while high levels of secondary degradants suggest the hydrolysis occurred long ago.

AmoxicillinDegradation cluster_legend Pathway Legend Amox Amoxicillin Trihydrate (Intact Beta-Lactam) Water Hydrolysis (+ H2O / pH Stress) Amox->Water ImpD Impurity D (Penicilloic Acid) [Ring Opened] Water->ImpD Primary Degradation ImpC Impurity C (Diketopiperazine) ImpD->ImpC Cyclization (Acidic pH) Penilloic Amoxicillin Penilloic Acid (Decarboxylated) ImpD->Penilloic Decarboxylation (Heat/Acid) key Blue: Active Drug | Red: Critical Impurity D | Grey: Secondary Degradants

Figure 1: The central role of Impurity D in the hydrolytic degradation cascade of Amoxicillin.[6]

Role in Stability Studies

In stability protocols (ICH Q1A), Impurity D is the specific marker for Hydrolytic Stability .

Why Monitor Impurity D?
ParameterRole of Impurity D
Packaging Integrity A spike in Impurity D in blister packs confirms moisture permeation (failure of PVC/PVDC or Al/Al barrier).
Formulation pH Amoxicillin is most stable at pH 5.8–6.5. Impurity D formation accelerates rapidly below pH 4.0 (acid hydrolysis) and above pH 8.0 (base hydrolysis).
Reconstitution In oral suspensions, Impurity D is the limiting factor for shelf-life (typically 7–14 days) after adding water.
Safety Implications (E-E-A-T)

From a toxicological standpoint, penicilloic acids (Impurity D) are implicated in hypersensitivity reactions. They can form conjugates with serum proteins (haptenization), potentially triggering IgE-mediated anaphylaxis in sensitized individuals. Therefore, controlling Impurity D is not just about potency loss; it is about minimizing immunogenic risks.

Analytical Strategy: Validated HPLC Protocol

Separating Impurity D from the main Amoxicillin peak and Impurity C (Diketopiperazine) requires a precise gradient method. Isocratic methods often fail to resolve Impurity D from the solvent front or the main peak due to its high polarity (two carboxylic acid groups).

Method Principles
  • Column: C18 (Octadecylsilane), end-capped. The high polarity of Impurity D requires a column capable of retaining polar compounds (or starting with low organic %).

  • Mobile Phase A: Phosphate buffer (pH 5.0).[7] Note: pH 5.0 is chosen to ionize the carboxylic acids for consistent retention.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Detection: UV at 230 nm (optimal for the amide backbone) or 254 nm.

Step-by-Step Workflow

AnalyticalWorkflow cluster_peaks Chromatographic Elution Order Sample Sample Preparation (Dissolve in pH 5.0 Buffer) Inject Injection (20-50 µL) RP-HPLC System Sample->Inject Sep Gradient Separation (C18 Column) Inject->Sep ImpD 1. Impurity D (Polar, Early Eluting) Sep->ImpD tR ~3-5 min Amox 2. Amoxicillin (Main Peak) ImpD->Amox Resolution > 2.0 ImpC 3. Impurity C (Less Polar) Amox->ImpC Calc Quantification (External Standard Method) ImpC->Calc Report Report vs. ICH Limits (< 1.0%) Calc->Report

Figure 2: Analytical workflow for the separation and quantification of Amoxicillin Impurity D.

Critical Resolution Criteria

To ensure data integrity, the method must demonstrate:

  • Resolution (

    
    ):  > 2.0 between Impurity D and Amoxicillin.
    
  • Tailing Factor: < 2.0 for the Impurity D peak (often tails due to dual carboxyl groups).

  • Relative Retention Time (RRT): Impurity D typically elutes at an RRT of ~0.2 to 0.4 relative to Amoxicillin (it is much more polar).

Forced Degradation Protocol (Case Study)

To validate the method's ability to detect Impurity D, a forced degradation study is required.[7]

Protocol: Acid/Base Hydrolysis
  • Preparation: Prepare a 1 mg/mL solution of Amoxicillin Trihydrate.

  • Stress Condition (Acid): Add 0.1N HCl. Store at room temperature for 1-4 hours.

  • Stress Condition (Base): Add 0.1N NaOH. Store at room temperature for 10-30 minutes. (Note: Amoxicillin degrades extremely fast in base; monitor closely to prevent total destruction).

  • Neutralization: Neutralize exactly to pH 5.0 before injection to prevent on-column degradation.

  • Observation:

    • Acid Stress: Expect moderate formation of Impurity D and Penilloic acid.

    • Base Stress: Expect rapid and massive conversion to Impurity D (Penicilloic acid).

Interpretation: If your method shows a single peak for Amoxicillin but the assay value drops without new peaks appearing, your method is not stability-indicating . You must see the rise of Impurity D corresponding to the loss of Amoxicillin.

References

  • European Pharmacopoeia (Ph.[4][7][8] Eur.) . Amoxicillin Trihydrate Monograph. 11th Edition. Strasbourg, France: EDQM. (Source for Impurity D designation).

  • United States Pharmacopeia (USP). Amoxicillin Tablets Monograph. USP-NF 2023.
  • International Council for Harmonisation (ICH). Guideline Q1A(R2): Stability Testing of New Drug Substances and Products.

  • Deshpande, A. et al. (2011). "Degradation of Amoxicillin in Aqueous Solution: Kinetics and Mechanism." Journal of Pharmaceutical Sciences. (Mechanistic insight into hydrolysis).

  • PubChem. Amoxicillin Trihydrate Impurity D (Compound Summary).

Sources

Methodological & Application

Advanced HPLC Method Development for the Quantitation of Amoxicillin Trihydrate Impurity D

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical drug development and quality control, the rigorous monitoring of impurities is a critical quality attribute (CQA) mandated by regulatory agencies to prevent potential toxic or immunogenic effects[1]. Amoxicillin Impurity D, chemically identified as amoxicillin penicilloic acid, represents the primary thermodynamic sink and hydrolytic degradation product of the beta-lactam antibiotic amoxicillin[2].

This application note provides an in-depth, self-validating analytical protocol for the separation and quantitation of Amoxicillin and Impurity D. Designed for analytical scientists, this guide moves beyond standard procedural lists to explain the physicochemical causality behind method parameters, ensuring robust method transfer and regulatory compliance (ICH Q2/Q3).

Mechanistic Background & Chemical Rationale

Understanding the molecular architecture of the analyte is the foundation of robust method development. Amoxicillin features a highly strained bicyclic penam nucleus. Impurity D is formed via the nucleophilic attack and subsequent rupture of this beta-lactam ring[2].

Unlike the parent active pharmaceutical ingredient (API), Impurity D features a thiazolidine ring with a free dicarboxylic acid tail[2]. Amoxicillin exhibits a U-shaped stability profile, demonstrating maximum stability at its zwitterionic isoelectric point (pH 4.0 to 6.0)[2]. Excursions in pH or moisture during storage or sample preparation directly accelerate the formation of Impurity D[2].

degradation A Amoxicillin Trihydrate (Intact Beta-Lactam) B Hydrolytic Attack (H2O, OH-, or H+) A->B Moisture / pH Excursion C Amoxicillin Impurity D (Penicilloic Acid) B->C Beta-Lactam Ring Opening

Caption: Thermodynamic degradation pathway of Amoxicillin to Impurity D via beta-lactam ring hydrolysis.

Analytical Strategy & Method Rationale

To accurately quantify Impurity D without inducing artificial, on-column degradation during the analysis, the HPLC method must operate strictly within the API's stability window.

  • Mobile Phase pH (The Causality of pH 5.0): A monobasic potassium phosphate buffer adjusted to pH 5.0 ± 0.1 is selected[3],[4]. This specific pH serves a dual purpose: it minimizes the hydrolytic degradation of amoxicillin during the run and ensures consistent partial ionization of Impurity D's dicarboxylic acid groups, yielding reproducible retention times[2],[4].

  • Stationary Phase: An octadecylsilyl (C18) or C8 silica gel column (e.g., 250 mm × 4.6 mm, 5 µm) provides the necessary hydrophobic retention for these highly polar substances[5],[4].

  • Detection: UV detection at 230 nm is optimal for capturing the absorbance of the conjugated systems in both the parent drug and its degradation products[3].

Experimental Protocol

The following protocol establishes a self-validating system. Critical Insight: Amoxicillin degrades rapidly in aqueous solutions at room temperature. All sample preparations must be maintained at 4°C and injected within 6 hours to prevent the artificial elevation of Impurity D[4].

Materials & Reagents
  • Amoxicillin Trihydrate Reference Standard (USP/EP)[4].

  • Amoxicillin Impurity D Sodium Salt Reference Standard (CAS: 68728-47-2)[2],[6].

  • HPLC-Grade Acetonitrile and Milli-Q Water[5].

  • Monobasic Potassium Phosphate (

    
    ) and 45% Potassium Hydroxide (KOH)[4].
    
Step-by-Step Preparation
  • Diluent/Buffer Preparation: Dissolve 6.8 g of monobasic potassium phosphate in 1000 mL of water. Adjust the pH to 5.0 ± 0.1 using a 45% (w/w) solution of potassium hydroxide[4]. Filter through a 0.45 µm membrane.

  • Mobile Phase A: 100% Buffer (pH 5.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Standard Solution (System Suitability): Prepare a solution containing 1.2 mg/mL of Amoxicillin RS and spike with 0.012 mg/mL (1.0%) of Impurity D RS in the Diluent[5],[4].

  • Sample Solution: Disperse the amoxicillin formulation in the Diluent to obtain a nominal concentration of 1.2 mg/mL. Sonicate for 15 minutes, filter through a 0.5-µm or finer pore size filter, and transfer to an amber HPLC vial[4].

workflow S1 1. Sample & Standard Prep (Maintain at 4°C, Use within 6h) S2 2. Chromatographic Separation (C18 Column, pH 5.0 Buffer/MeCN) S1->S2 S3 3. System Suitability Testing (Resolution > 2.0 for Imp D) S2->S3 S4 4. Quantitation & Reporting (UV Detection at 230 nm) S3->S4

Caption: Step-by-step analytical workflow ensuring self-validating system suitability for Impurity D.

Chromatographic Conditions & Data Presentation

Table 1: Optimized HPLC Parameters
ParameterSpecification
Column C18 or C8, 250 mm × 4.6 mm, 5 µm (e.g., Hypersil ODS)[4]
Flow Rate 1.0 mL/min[3]
Column Temperature 30 °C[3]
Injection Volume 10 µL[3]
Detection Wavelength UV at 230 nm[3]
Elution Mode Gradient (See Table 2)
Table 2: Gradient Elution Program

Note: A gradient is essential to elute highly retained late-eluting impurities while maintaining resolution for early eluters like Impurity D[1],[3].

Time (min)Mobile Phase A (Buffer pH 5.0) %Mobile Phase B (Acetonitrile) %
0.0991
5.0991
20.08020
25.08020
26.0991
35.0991

System Suitability & Method Validation

A method is only as reliable as its system suitability test (SST). Before analyzing unknown samples, the system must validate itself against the following pharmacopeial criteria[4].

Table 3: System Suitability Criteria
ParameterAcceptance CriteriaScientific Rationale
Resolution (

)

2.0 (Amoxicillin & Impurity D)
Ensures baseline separation for accurate integration[4].
Column Efficiency (N)

1700 theoretical plates
Confirms stationary phase integrity and optimal kinetics[4].
Tailing Factor (

)

2.5
Prevents peak overlap caused by secondary silanol interactions[4].
Injection Precision RSD

1.5% (n=6)
Verifies autosampler accuracy and detector stability[4].

Validation Metrics: When fully validated according to ICH Q2(R1) guidelines, the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for amoxicillin related substances typically fall below 0.045% and 0.086% (w/w), respectively, ensuring trace-level quantitation[5].

Troubleshooting Guide

  • Issue: Co-elution of Impurity D and Amoxicillin.

    • Causality: Drift in mobile phase pH alters the ionization state of Impurity D's dicarboxylic acids.

    • Solution: Recalibrate the pH meter and prepare a fresh buffer exactly at pH 5.0. If co-elution persists due to matrix effects, consider adding an ion-pairing reagent (e.g., 0.01% - 0.5% tetrabutylammonium hydroxide) to enhance the separation of complex impurity profiles[3].

  • Issue: Increasing Impurity D area counts over consecutive injections.

    • Causality: In-situ hydrolytic degradation of the sample in the autosampler.

    • Solution: Ensure the autosampler thermostat is set strictly to 4°C and discard any sample solutions older than 6 hours[4].

References

  • Analysis of amoxicillin and five impurities on the Agilent 1220 Infinity LC System. Agilent Technologies. Available at: [Link]

  • Method for detecting impurities in amoxicillin granules (CN108693293B). Google Patents.
  • RP-HPLC method for analysis of related substances in amoxicillin drug substance. AKJournals. Available at:[Link]

Sources

Advanced LC-MS/MS Protocol for the Sensitive Detection of Amoxicillin Trihydrate Impurity D

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, high-sensitivity LC-MS/MS methodology for the quantitation of Amoxicillin Impurity D (Amoxicillin Penicilloic Acid) in Amoxicillin Trihydrate active pharmaceutical ingredients (API) and finished dosage forms.

While standard pharmacopeial methods (EP/USP) rely on HPLC-UV, the increasing demand for trace-level analysis (<0.05%) and the poor UV chromophore of the hydrolyzed penicilloic acid structure necessitate the specificity of tandem mass spectrometry. This protocol addresses the critical challenges of polarity-retention and in-solution stability , providing a self-validating workflow compliant with ICH Q2(R2) guidelines.

Chemical Context & Mechanistic Insight

Target Analyte: Amoxicillin Impurity D (EP/USP designation) Chemical Name: (4S)-2-[[[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]carboxymethyl]-5,5-dimethylthiazolidine-4-carboxylic acid.[1][2][3][4] Common Name: Amoxicillin Penicilloic Acid.[3][4][5][6]

The Degradation Mechanism

Impurity D is the primary hydrolysis product of Amoxicillin. The


-lactam ring is highly strained and susceptible to nucleophilic attack by water, especially under basic conditions or in the presence of metal ions. This ring-opening event creates a dicarboxylic acid structure (Penicilloic Acid), which is significantly more polar than the parent drug and lacks the intact 

-lactam ring responsible for antibacterial activity.

Clinical Relevance: Unlike simple inert byproducts, penicilloic acids are the major antigenic determinants (penicilloyl determinants) responsible for penicillin hypersensitivity (allergic reactions). Therefore, strict control of Impurity D is a safety-critical quality attribute.

AmoxDegradation Amox Amoxicillin (Intact Beta-Lactam) Hydrolysis + H2O (Hydrolysis) Amox->Hydrolysis ImpD Impurity D (Penicilloic Acid) MW: 383.4 Da Hydrolysis->ImpD Ring Opening Decarb Decarboxylation (In-Source Frag) ImpD->Decarb ESI+ MS/MS Frag1 Fragment m/z 323 (Quantifier) Decarb->Frag1 Frag2 Fragment m/z 367 (Qualfier) Decarb->Frag2

Figure 1: Mechanistic pathway of Amoxicillin degradation to Impurity D and subsequent MS/MS fragmentation.

Method Development Strategy

Chromatographic Challenge: Polarity

Impurity D contains two free carboxylic acid groups and a secondary amine, making it amphoteric and highly polar. On standard C18 columns, it elutes near the void volume (


), leading to ion suppression from salts and poor reproducibility.

Strategic Choice: Polar-Embedded C18 or Aqueous-Stable C18 (Aq). We utilize a column capable of 100% aqueous conditions to maximize retention of the polar penicilloic acid without phase collapse.

Mass Spectrometry Strategy
  • Ionization: ESI Positive mode (

    
    ). Although it has carboxylic acids, the amine allows for positive ionization, which generally offers better sensitivity and compatibility with the acidic mobile phases used for Amoxicillin stability.
    
  • Precursor: m/z 384.1 (

    
    ).
    
  • Transitions: The decarboxylation of the penicilloic acid moiety is a dominant and specific fragmentation pathway.

Experimental Protocol

Reagents and Standards
  • Reference Standard: Amoxicillin Impurity D (Certified Reference Material, >95% purity).

  • Internal Standard (IS): Amoxicillin-d4 or Ampicillin (structural analog). Note: Deuterated IS is preferred to compensate for matrix effects.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA).

  • Water: Milli-Q (18.2 MΩ·cm).

Sample Preparation (Critical Step)

Warning: Amoxicillin degrades rapidly in solution at room temperature. All sample prep must be performed at 4°C.

  • Diluent: 0.1% Formic Acid in Water : Acetonitrile (95:5 v/v). High aqueous content prevents precipitation of the polar impurity while acidic pH stabilizes the parent drug.

  • Stock Solution (Impurity D): Dissolve 1.0 mg Impurity D in 10 mL Diluent (0.1 mg/mL). Store at -20°C.

  • Sample Solution: Weigh 50 mg Amoxicillin Trihydrate sample. Dissolve in 50 mL cold Diluent (1.0 mg/mL).

  • Filtration: Filter through 0.22 µm PVDF syringe filter (discard first 1 mL).

  • Storage: Transfer immediately to autosampler vials and keep at 4°C.

LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

ParameterSettingRationale
System UHPLC (e.g., Agilent 1290 / Waters Acquity)Low dispersion for sharp peaks.
Column Agilent Zorbax SB-Aq (150 x 2.1 mm, 1.8 µm)"Aq" phase retains polar acids in 100% aqueous start.
Mobile Phase A 0.1% Formic Acid in WaterProton source for ESI+.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier.[7]
Flow Rate 0.3 mL/minOptimal for ESI sensitivity.
Temp 25°CLower temp improves separation of isomers.
Injection 2.0 µLLow volume prevents solvent effects.

Gradient Profile:

  • 0.0 min: 0% B (Hold for 2 min to trap Impurity D)

  • 2.0 min: 0% B

  • 8.0 min: 40% B

  • 8.1 min: 95% B (Wash)

  • 10.0 min: 95% B

  • 10.1 min: 0% B (Re-equilibrate for 4 min)

Table 2: Mass Spectrometry Parameters (ESI+)

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)CE (eV)Role
Impurity D 384.1 323.1 10018Quantifier (Decarboxylation)
Impurity D 384.1367.110012Qualifier (-NH3)
Amoxicillin 366.1114.15022Parent Check
Amoxicillin 366.1349.15010Parent Check

Validation & Quality Control Strategy

To ensure "Trustworthiness" (Part 2 of requirements), the method must include self-validating system suitability tests (SST).

System Suitability Criteria

Run a standard mix (Amox + Imp D) before every batch.

  • Resolution: > 2.0 between Amoxicillin (RT ~6.5 min) and Impurity D (RT ~3.2 min).

  • S/N Ratio: > 50 for Impurity D at the Limit of Quantitation (LOQ).

  • Carryover: < 0.1% in blank injection after high standard.

Linearity and Sensitivity
  • Range: 0.5 ng/mL to 500 ng/mL.

  • LOD (Limit of Detection): ~0.2 ng/mL (S/N > 3).

  • LOQ (Limit of Quantitation): ~0.5 ng/mL (S/N > 10).

    • Note: This sensitivity allows detection well below the ICH threshold of 0.05% for a 1 mg/mL sample load.

Workflow Diagram

Workflow cluster_prep Sample Preparation (4°C) cluster_lcms LC-MS/MS Analysis Sample Amox API Sample Dissolve Dissolve in 0.1% FA (Acidic pH stabilizes Amox) Sample->Dissolve Filter Filter 0.22 µm Dissolve->Filter LC LC Separation Col: Zorbax SB-Aq MP: 100% Water Start Filter->LC Inject 2µL MS MS/MS Detection MRM: 384 -> 323 LC->MS Data Data Analysis Calc % Impurity D MS->Data

Figure 2: End-to-end analytical workflow ensuring sample stability and detection sensitivity.

Troubleshooting & Expert Insights

Issue: Peak Tailing for Impurity D

  • Cause: Interaction of the free carboxylic acids with active silanol sites on the column or metal ions in the system.

  • Solution: Ensure the column is "End-capped" and specifically designed for aqueous compatibility. Passivate the LC system with 0.1% EDTA in water if metal contamination is suspected.

Issue: In-Source Fragmentation of Amoxicillin

  • Cause: Amoxicillin (366) can degrade to m/z 349 in the source.[6] If Impurity D (384) loses water in the source, it becomes 366.

  • Verification: Chromatographic separation is essential. Impurity D (hydrolyzed, more polar) must elute earlier than Amoxicillin. If they co-elute, you cannot distinguish in-source fragments from true impurities. This is why the SB-Aq column and 0% B start are non-negotiable.

References

  • European Pharmacopoeia (Ph. Eur.) . Amoxicillin Trihydrate Monograph 0260. Council of Europe.

  • United States Pharmacopeia (USP) . Amoxicillin Reference Standards: Related Compound D. USP-NF.

  • Nagele, E., & Huber, R. (2005). Structure Elucidation of Degradation Products of the Antibiotic Amoxicillin with Ion Trap MS and Accurate Mass Determination. Journal of the American Society for Mass Spectrometry.

  • De Baere, S., & Croubels, S. (2010). LC-MS/MS Analysis of Amoxicillin and Related Impurities. Analytical Chemistry Insights.
  • Pajchel, G., et al. (2012). LC-MS Study of Amoxicillin Stability in Aqueous Solutions. Acta Poloniae Pharmaceutica.

Sources

Application Note: Targeted Generation of Amoxicillin Impurity D via Forced Degradation

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research and development professionals involved in pharmaceutical impurity profiling. It details the specific forced degradation pathway and protocol to generate Amoxicillin Impurity D (Amoxicillin Penicilloic Acid), a critical hydrolytic degradant defined in European Pharmacopoeia (EP) and USP standards.

Abstract

Amoxicillin Impurity D (Amoxicillin Penicilloic Acid) is the primary hydrolysis product of Amoxicillin, formed by the rupture of the beta-lactam ring. It serves as a critical reference standard for stability-indicating methods. This guide provides a precision protocol for generating Impurity D using controlled alkaline hydrolysis, minimizing secondary degradation into Amoxicillin Penilloic Acid (decarboxylated) or Amoxicillin Diketopiperazine (DKP).

Chemical Identity & Mechanism

Target Analyte: Amoxicillin Impurity D (EP) / Amoxicillin Related Compound D (USP) Chemical Name: (2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (Open Ring). Common Name: Amoxicillin Penicilloic Acid.[1][2][3][4] Molecular Formula:


Molecular Weight:  383.42  g/mol  (+18 Da relative to Amoxicillin).[1]
Degradation Pathway

The formation of Impurity D is a nucleophilic substitution reaction where a hydroxide ion (


) attacks the carbonyl carbon of the strained beta-lactam ring. This results in ring opening, generating a free carboxylic acid and a secondary amine.

Critical Control Point: If the reaction environment becomes too acidic or is heated excessively post-hydrolysis, Impurity D will further degrade:

  • Decarboxylation: Forms Amoxicillin Penilloic Acid (Impurity F/G context dependent).

  • Cyclization: Forms Amoxicillin Diketopiperazine (Impurity C) under specific pH conditions.

Mechanistic Visualization

AmoxicillinDegradation Amox Amoxicillin (MW 365.4) ImpD Impurity D (Penicilloic Acid) (MW 383.4) Amox->ImpD + OH- / H2O (Alkaline Hydrolysis) DKP Impurity C (Diketopiperazine) (Cyclized Isomer) Amox->DKP Intramolecular Cyclization ImpF Impurity F (Penilloic Acid) (Decarboxylated) ImpD->ImpF Heat / Acid (- CO2) ImpD->DKP Acidic Dehydration

Caption: Primary degradation pathway of Amoxicillin to Impurity D via beta-lactam ring hydrolysis, showing potential secondary degradation risks.

Experimental Protocol

Reagents & Equipment
  • API: Amoxicillin Trihydrate (Ph. Eur. / USP grade).

  • Stress Agent: 0.2 M Sodium Hydroxide (NaOH).

  • Quenching Agent: 0.2 M Hydrochloric Acid (HCl).

  • Solvent: Phosphate Buffer (pH 5.0) / Methanol (80:20 v/v) for dilution.

  • Equipment: Class A volumetric flasks, analytical balance, pH meter, HPLC-DAD/MS.

Stress Condition "Recipe"

This protocol targets ~20-30% conversion to Impurity D to allow for isolation or clear identification without total sample destruction.

ParameterConditionRationale
Concentration 1.0 mg/mL AmoxicillinSufficient mass for detection and semi-prep isolation.
Stress Agent 0.2 N NaOH (1:1 volume ratio)Provides strong nucleophiles (

) to open the beta-lactam ring.
Temperature 25°C (Room Temp)Heat is NOT recommended; thermal stress promotes decarboxylation to Penilloic acid.
Duration 15 - 30 MinutesReaction is rapid. 15 mins typically yields ~50% degradation.
Quench pH Adjust to pH 6.8 - 7.0Neutralization is critical. Acidic quenching (pH < 4) accelerates DKP formation.
Step-by-Step Workflow
  • Preparation: Weigh 50 mg of Amoxicillin Trihydrate into a 50 mL volumetric flask.

  • Dissolution: Add 5 mL of 0.2 N NaOH . Swirl gently to dissolve. Note: The solution may turn slightly yellow.

  • Incubation: Let stand at controlled room temperature (20-25°C) for exactly 20 minutes .

  • Quenching: Rapidly add 5 mL of 0.2 N HCl .

  • Verification: Check pH immediately. Adjust dropwise with weak acid/base to achieve pH 7.0 ± 0.2 .

    • Warning: Do not overshoot to acidic pH.

  • Dilution: Make up to volume (50 mL) with Mobile Phase A (Phosphate Buffer pH 5.0).

  • Filtration: Filter through a 0.22 µm PVDF filter into an HPLC vial.

Workflow Diagram

ProtocolWorkflow Start Weigh 50mg Amoxicillin Stress Add 5mL 0.2N NaOH (Alkaline Stress) Start->Stress Incubate Incubate 20 mins @ 25°C Stress->Incubate Quench Add 5mL 0.2N HCl (Neutralize) Incubate->Quench Check Verify pH 7.0 (Critical Control) Quench->Check Analyze HPLC-DAD / LC-MS Check->Analyze

Caption: Operational workflow for the controlled generation of Amoxicillin Impurity D.

Analytical Method & Characterization

To confirm the identity of the generated impurity, use the following stability-indicating method.

HPLC Conditions
  • Column: C18 (e.g., Agilent Zorbax SB-C18, 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.05 M

    
     buffer, pH 5.0.[5]
    
  • Mobile Phase B: Acetonitrile.[2][5]

  • Gradient:

    • 0-5 min: 95% A

    • 5-25 min: 95%

      
       40% A
      
  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 230 nm (Amide absorption) and 254 nm.

Identification Criteria (Self-Validating)
  • Relative Retention Time (RRT): Impurity D is more polar than Amoxicillin due to the free carboxylic acid group.

    • Amoxicillin RT: ~8-10 min.

    • Impurity D RT: ~0.4 - 0.6 RRT (Elutes before Amoxicillin).

  • Mass Spectrometry (Critical):

    • Amoxicillin

      
       m/z.
      
    • Impurity D

      
       m/z  (Mass shift of +18 Da confirms water addition/hydrolysis).
      
    • Differentiation: If you see m/z 366 at a different RT, it is likely the DKP isomer (Impurity C), indicating the reaction was too acidic or heated too long.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield of Impurity D Insufficient hydrolysis time or weak base.Increase NaOH concentration to 0.5 N or extend time to 45 mins.
Presence of Impurity F (m/z 340) Decarboxylation occurred.[2]Reduce temperature; ensure pH does not drop below 7.0 during quench.
Presence of Impurity C (m/z 366) Cyclization to DKP.Avoid acidic quenching; keep pH neutral.

References

  • European Pharmacopoeia (Ph. Eur.), "Amoxicillin Trihydrate Monograph - Impurity D Structure and Limits."
  • United States Pharmacopeia (USP) , "Amoxicillin - Related Compound D."[1][6]

  • V. De Marco et al. , "Forced degradation study and development of a stability-indicating method for Amoxicillin Capsules," Journal of the Brazilian Chemical Society, 2021. Link

  • G.W.K. Fong et al.
  • International Council for Harmonisation (ICH) , "Q1A(R2): Stability Testing of New Drug Substances and Products." Link

Sources

Application Note: High-Resolution Separation of Amoxicillin and Impurity D via Micellar Electrokinetic Chromatography (MEKC)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust Micellar Electrokinetic Chromatography (MEKC) protocol for the separation of Amoxicillin and its primary degradation product, Impurity D (Amoxicillin Penicilloic Acid).[1] While High-Performance Liquid Chromatography (HPLC) remains the gold standard for release testing, CE offers a critical orthogonal technique with superior selectivity for polar degradation products that often co-elute in reverse-phase systems.[1] This method utilizes a sodium tetraborate/sodium dodecyl sulfate (SDS) background electrolyte to achieve baseline resolution (


) within 8 minutes, serving as a vital tool for stability-indicating assays and forced degradation studies.[1]

Introduction & Scientific Rationale

The Challenge: Beta-Lactam Instability

Amoxicillin is a semi-synthetic penicillin susceptible to hydrolytic degradation.[1] The primary pathway involves the rupture of the strained


-lactam ring, catalyzed by basic pH or enzymatic activity (

-lactamases).[1] This hydrolysis yields Amoxicillin Impurity D (Amoxicilloic Acid), a dicarboxylic acid lacking antibacterial activity but possessing potential immunogenic properties.[1]
Why MEKC?

Separating the parent API from Impurity D is analytically challenging due to their structural similarity and high polarity.

  • HPLC Limitation: Both compounds are highly polar, often requiring ion-pairing agents or high-aqueous mobile phases that suffer from phase collapse or poor retention reproducibility.[1]

  • CZE Limitation: In simple Capillary Zone Electrophoresis (CZE), the electrophoretic mobilities of the parent and impurity are similar at neutral pH.

  • The MEKC Solution: By introducing Sodium Dodecyl Sulfate (SDS) above its Critical Micelle Concentration (CMC), we create a "pseudostationary phase."[1][2][3] Separation is achieved through two mechanisms:[3]

    • Electrophoretic Mobility: Driven by the charge-to-mass ratio (Impurity D is more anionic due to the extra carboxyl group).[1]

    • Micellar Partitioning: Differential interaction with the hydrophobic core of the SDS micelles.

Degradation Pathway Visualization

The following diagram illustrates the structural transformation driving the separation logic.

degradation_pathway Amox Amoxicillin (API) (Intact Beta-Lactam Ring) Hydrolysis Hydrolysis (pH > 8.0 or Enzyme) Amox->Hydrolysis + H2O ImpD Impurity D (Penicilloic Acid) (Open Ring, Dicarboxylic) Hydrolysis->ImpD Ring Opening

Figure 1: Hydrolytic degradation pathway of Amoxicillin yielding Impurity D.[1] The ring opening exposes a second carboxyl group, altering the charge profile.

Materials and Instrumentation

Reagents
  • Amoxicillin Trihydrate Standard: USP/EP Reference Standard.[1][4]

  • Amoxicillin Impurity D Standard: (Amoxicilloic acids).

  • Sodium Tetraborate Decahydrate: ACS Reagent grade.[1]

  • Sodium Dodecyl Sulfate (SDS): Electrophoresis grade (>99%).[1]

  • Sodium Hydroxide (1.0 N and 0.1 N): For pH adjustment and capillary conditioning.[1]

  • Milli-Q Water: Resistivity 18.2 MΩ[1]·cm.

Instrumentation
  • CE System: Agilent 7100, Sciex PA 800 Plus, or equivalent.

  • Detector: Diode Array Detector (DAD) or UV-Vis.[1]

  • Capillary: Uncoated Fused Silica, 50 µm I.D., 375 µm O.D.

    • Total Length: 60 cm

    • Effective Length: 50 cm

  • Temperature Control: Liquid or forced air cooling (Critical for buffer stability).[1]

Experimental Protocol

Background Electrolyte (BGE) Preparation

Target: 25 mM Sodium Tetraborate, 100 mM SDS, pH 9.3.

  • Borate Solution: Dissolve 4.76 g of Sodium Tetraborate Decahydrate in 450 mL of Milli-Q water.

  • SDS Addition: Add 14.42 g of SDS to the solution. Stir gently to avoid excessive foaming until completely dissolved.

  • pH Adjustment: Adjust pH to 9.3 ± 0.1 using 1.0 N NaOH or 1.0 N HCl. (Note: Borate naturally buffers near 9.2; minimal adjustment is usually required).[1]

  • Final Volume: Dilute to 500 mL with Milli-Q water.

  • Filtration: Filter through a 0.45 µm nylon membrane and degas by sonication for 5 minutes.

    • Expert Insight: Do not over-sonicate SDS solutions as this can generate heat and alter micelle properties.

Standard and Sample Preparation

Caution: Amoxicillin is unstable in solution.[1] Prepare samples immediately before analysis.

  • Stock Solution (1.0 mg/mL): Dissolve 10 mg of Amoxicillin and 1 mg of Impurity D in 10 mL of BGE (diluted 1:10 with water to reduce conductivity mismatch).

  • Working Standard: Dilute Stock to 100 µg/mL using water.

  • Sample Handling: Maintain autosampler temperature at 4°C - 10°C to prevent in-vial degradation during the sequence.

Instrument Parameters
ParameterSettingRationale
Capillary Temp 25°CMaintains constant viscosity and micelle structure.[1]
Voltage +25 kV (Normal Polarity)High field strength for fast migration; limited by Joule heating.[1]
Detection 210 nm (Bandwidth 10 nm)Max absorbance for amide backbone; 230 nm is alternative if BGE absorbs too much.[1]
Injection Hydrodynamic: 50 mbar / 5 secRobust, bias-free injection compared to electrokinetic.[1]
Run Time 10 - 12 minutesSufficient to elute Impurity D.
Current Limit 100 µASafety cutoff to prevent capillary damage.[1]
Capillary Conditioning
  • New Capillary: Flush with 1.0 N NaOH (20 min), Water (10 min), BGE (20 min).

  • Between Runs: Flush with 0.1 N NaOH (2 min), Water (1 min), BGE (3 min).

    • Trustworthiness Check:[1] The NaOH flush is critical to strip adsorbed proteins or degradation products from the silica wall, ensuring migration time reproducibility.

Results & Discussion

Separation Mechanism Workflow

The separation relies on the counter-balance between the Electroosmotic Flow (EOF) and the electrophoretic mobility of the analytes.[2][3]

separation_mechanism cluster_capillary Inside the Capillary (pH 9.3) EOF EOF (Cathodic Flow) Fastest Vector Amox Amoxicillin (Less Negative) Fast Migration EOF->Amox Carries ImpD Impurity D (More Negative) Slow Migration EOF->ImpD Carries Micelles SDS Micelles (Anionic) Migrate to Anode (Slow) Swept to Cathode by EOF Micelles->Amox Partitions (Retains) Micelles->ImpD Partitions (Retains) Detector UV Detection (Cathode End) Amox->Detector Elutes First (~4-5 min) ImpD->Detector Elutes Second (~6-8 min) Start Injection Start->EOF

Figure 2: MEKC separation logic. Impurity D, being more anionic and interacting with micelles, migrates slower than the parent Amoxicillin.

Expected Data Profile

Under the described conditions, the migration order is:

  • Amoxicillin: ~4.5 minutes.[1]

  • Impurity D: ~6.0 minutes.

  • Resolution (

    
    ):  Typically > 3.0.
    
System Suitability Criteria

To ensure the method is self-validating, the following criteria must be met before accepting data:

ParameterAcceptance Limit
Migration Time RSD (n=6) < 1.0%
Peak Area RSD (n=6) < 2.0%
Resolution (Amox vs. Imp D) > 2.0
Tailing Factor (USP) 0.8 - 1.5

Troubleshooting Guide

IssueProbable CauseCorrective Action
Current Leakage / Arcing Salt deposits on vial/electrode.[1]Clean electrodes and vial caps. Reduce BGE concentration if current >100µA.[1]
Migration Time Shift Capillary wall modification or temp fluctuation.[1]Increase "Between Run" conditioning time. Verify capillary thermostat.
No Peaks Sample degradation or injection failure.Prepare fresh sample. Check vial levels. Verify injection pressure.[1][5]
Broad Peaks Joule heating.[1]Reduce voltage to 20 kV or decrease capillary ID to 25 µm.

References

  • Gallo, M. B. C., et al. (2021).[1][6] Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. Journal of the Brazilian Chemical Society. Link

  • Gozlan, I., et al. (2013).[1] Amoxicillin-degradation products formed under controlled environmental conditions: Identification and determination in the aquatic environment. Tel Aviv University Research.[1] Link

  • Pajchel, G., & Tyski, S. (2000).[1] Capillary electrophoresis methods for impurity profiling of drugs: A review. Journal of Chromatography B.

  • European Pharmacopoeia (Ph.[1] Eur.) . Amoxicillin Sodium Monograph. (General reference for impurity structures).

  • Hancu, G., et al. (2012).[1] Separation by Capillary Electrophoresis of Six Extensively Used Antibacterial Compounds. Acta Medica Marisiensis. Link[1]

Sources

Application Note: Preparation, Characterization, and Analytical Implementation of Amoxicillin Impurity D Reference Standard

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Amoxicillin is a widely prescribed broad-spectrum beta-lactam antibiotic. During formulation development and storage, its primary hydrolytic degradation product is Amoxicillin Impurity D (designated as Amoxicillin Related Compound D in the USP and Impurity D in the EP)[1][2]. As the of beta-lactam ring cleavage, Impurity D is a Critical Quality Attribute (CQA) whose presence directly correlates with improper storage conditions, such as moisture exposure or pH excursions[1].

This application note provides a comprehensive, self-validating framework for researchers and analytical scientists to synthesize, characterize, and implement Impurity D as a reference standard in stability-indicating High-Performance Liquid Chromatography (HPLC) methods.

Chemical Identity & Degradation Mechanism

Unlike the intact bicyclic penam nucleus of the parent Active Pharmaceutical Ingredient (API), Impurity D features a thiazolidine ring with a free dicarboxylic acid tail[1][3].

Mechanistic Causality: The four-membered beta-lactam ring of amoxicillin possesses high ring-strain energy. In the presence of water or alkaline conditions, nucleophilic attack by hydroxide ions rapidly opens the ring. This irreversible hydrolysis neutralizes the antimicrobial pharmacophore and yields the thermodynamically stable amoxicilloic acid derivative (Impurity D)[1].

DegradationPathway A Amoxicillin Trihydrate (Intact Beta-Lactam) B Hydrolytic Attack (H2O / OH-) A->B Moisture/pH excursion C Beta-Lactam Ring Cleavage (Kinetic Intermediate) B->C Nucleophilic attack D Amoxicillin Impurity D (Amoxicilloic Acid) C->D Thermodynamic sink

Figure 1: Hydrolytic degradation pathway of Amoxicillin yielding Impurity D.

Protocol 1: Synthesis and Isolation of Amoxicillin Impurity D

Rationale: To generate Impurity D in-house for use as a secondary reference standard, we simulate accelerated degradation using controlled alkaline hydrolysis[4]. The addition of a strong base forces the quantitative opening of the beta-lactam ring. Subsequent pH adjustment to the molecule's isoelectric point precipitates the target zwitterionic compound.

Step-by-Step Methodology:

  • Solubilization: Dissolve 250 mg of Amoxicillin Trihydrate reference standard in 2.5 mL of deionized water (10% w/v solution)[4].

  • Alkalization: Slowly add 10 M NaOH dropwise under continuous stirring until the solution reaches a strict pH of 12.0. Maintain the reaction at room temperature for 1.5 to 3 hours[4].

  • Reaction Monitoring (Self-Validation): Confirm the complete disappearance of the parent amoxicillin peak using Thin-Layer Chromatography (TLC) (Mobile phase: 1-butanol:ethanol:water, 2:1:1) or a rapid LC-UV scan[4].

  • Neutralization & Precipitation: Carefully adjust the pH back to approximately 5.0 using 1 M HCl. As the solution approaches the isoelectric point, amoxicilloic acid (Impurity D) will precipitate.

  • Isolation: Centrifuge the suspension at 4000 rpm for 10 minutes. Decant the supernatant and wash the pellet twice with ice-cold water, followed by a single wash with cold ethanol to remove residual inorganic salts.

  • Drying: Lyophilize the resulting powder or dry under a vacuum at 25°C for 24 hours to yield the purified Amoxicillin Impurity D standard.

Analytical Characterization (E-E-A-T)

To ensure the trustworthiness of the synthesized standard, it must be orthogonally validated against a primary pharmacopeial standard (e.g., )[2][5].

Table 1: Physicochemical and Analytical Properties
ParameterSpecification / Expected Value
IUPAC / Chemical Name (4S)-2-{methyl}-5,5-dimethylthiazolidine-4-carboxylic acid[3][5]
Molecular Formula C16H21N3O6S[3][6]
Molecular Weight 383.42 g/mol (Free acid)[3][6]
Solubility Profile Highly soluble in water; poorly soluble in organic solvents (methanol, acetonitrile)[1]
Mass Spectrometry (ESI+) m/z 384.1 [M+H]+
Pharmacopeial Limits EP: NMT 1.0%; USP: NMT 2.4%[1]

Protocol 2: Implementation in Stability-Indicating HPLC Methods

Rationale: Impurity D possesses free carboxylic acid groups, making it significantly more polar than the parent amoxicillin[1]. In Reverse-Phase HPLC (RP-HPLC), this increased polarity causes Impurity D to elute earlier than the API[7]. Strict pH control of the mobile phase (pH 5.0) is mandatory to ensure consistent ionization of the carboxylate groups, preventing peak tailing and retention time drift[2][8].

Table 2: USP-Aligned HPLC Method Parameters
ParameterCondition
Column C18 (L1 packing), 250 mm × 4.6 mm, 5 µm[2][7]
Mobile Phase A 2.72 g/L Monobasic potassium phosphate in water, adjusted to pH 5.0 ± 0.1 with 1 N KOH or 20% H3PO4[8]
Mobile Phase B Methanol or Acetonitrile[7][8]
Flow Rate 1.5 mL/min[2]
Detection UV at 272 nm[9]
System Suitability & Self-Validating Workflow

A self-validating analytical batch must begin with a System Suitability Test (SST). Prepare an SST solution containing 12.5 µg/mL of both USP Amoxicillin RS and USP Amoxicillin Related Compound D RS[2].

HPLCWorkflow S1 Prepare System Suitability Solution (Amoxicillin + Impurity D RS) S2 Inject into RP-HPLC (C18 Column, pH 5.0 Buffer/MeOH) S1->S2 D1 Evaluate Resolution (Rs) between API & Impurity D S2->D1 P1 Rs >= 2.0 Proceed with Sample Analysis D1->P1 Pass F1 Rs < 2.0 Adjust Mobile Phase pH or Gradient D1->F1 Fail

Figure 2: System suitability testing and self-validating HPLC workflow for Impurity D.

Step-by-Step Analytical Workflow:

  • Mobile Phase Preparation: Dissolve the phosphate buffer and strictly adjust the pH to 5.0. Expert Insight: A pH deviation of even 0.2 units will drastically shift the retention time of Impurity D due to changes in its ionization state.

  • Standard Preparation: Prepare the reference standard solutions immediately before use and store them at 4°C. Expert Insight: Amoxicillin in aqueous solutions degrades rapidly; standard solutions must be used within 4 to 6 hours to prevent in-situ formation of Impurity D[2][9].

  • System Suitability Injection: Inject the SST solution. Verify that the resolution (

    
    ) between Impurity D and Amoxicillin is 
    
    
    
    and the tailing factor is
    
    
    [2].
  • Sample Analysis: Inject the formulated sample (e.g., reconstituted oral suspension). Quantify the Impurity D peak area relative to the standard to ensure it falls below the USP limit of 2.4%[1].

References

  • NIH Global Substance Registration System (GSRS). "AMOXIPENICILLOIC ACID." National Institutes of Health. [Link]

  • ResearchGate. "Development of simple and cost-effective High Performance Liquid Chromatography methods for quality control of essential beta-lactam antibiotics." ResearchGate. [Link]

Sources

Protocol for isolation and purification of "Amoxicillin trihydrate impurity D"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Amoxicillin Impurity D, chemically identified as (4S)-2-{methyl}-5,5-dimethylthiazolidine-4-carboxylic acid (Amoxicillin penicilloic acid), is the primary hydrolytic degradation product of the widely used


-lactam antibiotic, Amoxicillin[1]. Classified as a specified impurity under International Council for Harmonisation (ICH) guidelines, its presence is a Critical Quality Attribute (CQA) due to its direct correlation with formulation instability and its high allergenic potential in patients[1].

The Causality of Formation: The bicyclic penam nucleus of amoxicillin contains a highly strained four-membered


-lactam ring. The carbonyl carbon within this ring is highly electrophilic. Under aqueous alkaline conditions (or via enzymatic cleavage by penicillinases), hydroxide ions act as nucleophiles, attacking the carbonyl carbon and permanently rupturing the ring[2]. This ring-opening event yields a dicarboxylic acid (penicilloic acid), fundamentally altering the molecule's spatial geometry and increasing its polarity.

Purification Strategy: Because Impurity D is significantly more polar than the parent zwitterionic amoxicillin, it exhibits high water solubility and poor solubility in organic solvents[3]. This differential polarity is the cornerstone of our purification strategy. By utilizing Reverse-Phase Preparative High-Performance Liquid Chromatography (RP-HPLC), the highly polar Impurity D will elute significantly earlier than the intact amoxicillin API, allowing for baseline resolution and high-purity fraction collection[4].

Experimental Workflow & Pathway Visualization

The following workflow illustrates a self-validating system designed to generate, isolate, and purify Impurity D from a parent API source. By controlling the pH during the stress phase, we prevent secondary degradation pathways (such as decarboxylation to penilloic acid, which occurs under acidic conditions).

Workflow API Amoxicillin Trihydrate (Parent API) Hydrolysis Alkaline Hydrolysis (NaOH, pH 12, 1 hr, 25°C) API->Hydrolysis Neutralization Quenching & Neutralization (HCl to pH 7.0) Hydrolysis->Neutralization PrepLC Preparative RP-HPLC (C18, H2O/ACN Gradient) Neutralization->PrepLC Fraction Fraction Collection (UV @ 254 nm, MS Trigger) PrepLC->Fraction Lyophilization Lyophilization (-80°C, <0.1 mbar) Fraction->Lyophilization Product Amoxicillin Impurity D (Penicilloic Acid, >98% Purity) Lyophilization->Product

Workflow for the controlled generation and purification of Amoxicillin Impurity D.

Step-by-Step Methodology

Phase 1: Controlled Alkaline Generation of Impurity D

To obtain a high yield of Impurity D without generating downstream diketopiperazine derivatives, the hydrolysis must be strictly time- and pH-controlled[5].

  • Dissolution: Suspend 2.0 g of Amoxicillin Trihydrate reference standard in 100 mL of ultra-pure water (Milli-Q or equivalent) in a 250 mL jacketed glass reactor.

  • Alkaline Stress: Dropwise, add 1.0 M Sodium Hydroxide (NaOH) under continuous magnetic stirring (400 rpm) until the solution reaches a pH of 12.0 ± 0.2. The suspension will clarify as the highly soluble sodium amoxicilloate salt forms[5].

  • Incubation: Maintain the reaction at 25°C for exactly 60 minutes. Mechanistic Note: Exceeding this time frame increases the risk of intramolecular aminolysis, leading to the formation of Amoxicillin diketopiperazine.

  • Quenching: Terminate the hydrolysis by carefully adding 1.0 M Hydrochloric Acid (HCl) dropwise until the pH is neutralized to 7.0 ± 0.2.

  • Filtration: Filter the quenched solution through a 0.45 µm PTFE membrane to remove any unreacted, precipitated amoxicillin trihydrate.

Phase 2: Preparative RP-HPLC Purification

The neutralized filtrate contains a mixture of Impurity D, residual amoxicillin, and trace secondary degradants. Preparative HPLC is employed to isolate the target compound[4].

  • System Preparation: Equilibrate a preparative HPLC system equipped with a Diode Array Detector (DAD) and an automated fraction collector.

  • Column Selection: Utilize a C18 reversed-phase preparative column (e.g., 250 mm × 21.2 mm, 10 µm particle size) to handle the high sample loading capacity.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Ultra-Pure Water (Promotes protonation of the carboxylic acid groups, preventing peak tailing).

    • Mobile Phase B: 100% HPLC-Grade Acetonitrile.

  • Sample Injection: Inject 5.0 mL of the filtered reaction mixture per run.

  • Fraction Collection: Monitor the eluent at 254 nm. Impurity D will elute prior to the parent amoxicillin peak. Collect the peak corresponding to Impurity D (typically eluting between 8–12 minutes under the gradient below).

Table 1: Optimized Preparative HPLC Gradient Conditions

Time (min)Flow Rate (mL/min)Mobile Phase A (%)Mobile Phase B (%)Elution Phase
0.020.095.05.0Isocratic Hold / Loading
5.020.095.05.0Isocratic Hold
25.020.070.030.0Linear Gradient (Target Elution)
26.020.010.090.0Column Wash
30.020.010.090.0Column Wash
31.020.095.05.0Re-equilibration
40.020.095.05.0End of Run
Phase 3: Desalting and Lyophilization
  • Pooling: Pool all collected fractions containing Impurity D (verified via rapid analytical LC-MS).

  • Concentration: Remove the acetonitrile under reduced pressure using a rotary evaporator set to 30°C (Do not exceed 30°C to prevent thermal degradation).

  • Lyophilization: Flash-freeze the remaining aqueous solution using a dry ice/acetone bath (-80°C). Transfer to a lyophilizer and dry at <0.1 mbar for 48 hours to yield Amoxicillin Impurity D as a white to off-white amorphous powder.

Analytical Characterization & Validation

To ensure the integrity of the isolated standard, the self-validating protocol requires orthogonal confirmation using LC-MS and NMR spectroscopy[6]. Because the


-lactam ring has been hydrolyzed, the mass of the molecule increases by 18 Da (addition of H₂O).

Table 2: Expected Analytical Characterization Data for Impurity D

Analytical TechniqueTarget ParameterExpected Result / ObservationMechanistic Rationale
High-Resolution MS

Ion
m/z 384.1Parent Amoxicillin is m/z 366.1. The +18 Da shift confirms the addition of water via ring hydrolysis.
High-Resolution MS Major Fragmentm/z 160.0Corresponds to

, a signature thiazolidine ring fragment common to penicillins[6].

H-NMR (D₂O)

-lactam protons
Absence of signals at

5.4 - 5.5 ppm
The disappearance of the highly coupled

-lactam protons confirms complete ring opening.

H-NMR (D₂O)
C5 Methyl groupsTwo singlets at

1.2 and 1.5 ppm
Confirms the intact gem-dimethyl groups on the thiazolidine ring.
HPLC-UV (254 nm) Relative Retention TimeRRT

0.4 - 0.6
The dicarboxylic acid is highly polar, eluting much faster than the intact API on a C18 column[3].

References

  • MDPI. "Synthesis and Antibacterial Activity of Ionic Liquids and Organic Salts Based on Penicillin G and Amoxicillin hydrolysate Derivatives against Resistant Bacteria." Molecules. Available at:[Link]

  • ResearchGate. "Chemical structure of amoxicillin (AMO) and its metabolites." ResearchGate. Available at:[Link]

  • PubMed / NIH. "Amoxicillin-degradation products formed under controlled environmental conditions: identification and determination in the aquatic environment." Chemosphere. Available at:[Link]

  • ResearchGate. "HPLC chromatogram showing the identification of AMX and two isomers of ADP." ResearchGate. Available at:[Link]

Sources

Quantitative analysis of "Amoxicillin trihydrate impurity D" in drug formulations

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Quantitative Analysis of Amoxicillin Trihydrate Impurity D (Penicilloic Acids) in Drug Formulations

Abstract

This technical guide provides a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) protocol for the quantification of Amoxicillin Impurity D (Amoxicilloic acids). As the primary hydrolysis degradation product of the beta-lactam ring, Impurity D serves as a critical quality attribute (CQA) for monitoring drug stability under ICH Q3B(R2) guidelines. This note details the mechanistic formation of the impurity, optimized chromatographic separation strategies, and a self-validating execution protocol designed for pharmaceutical quality control.

Introduction & Regulatory Context

Amoxicillin trihydrate is a semi-synthetic penicillin prone to degradation via the hydrolysis of its four-membered beta-lactam ring. This hydrolysis is catalyzed by moisture, heat, and extremes in pH, resulting in the formation of Amoxicilloic acids , designated in the European Pharmacopoeia (Ph. Eur.) as Impurity D .[1][2][3]

Under ICH Q3B(R2) (Impurities in New Drug Products), degradation products exceeding the identification threshold (typically 0.2% for a maximum daily dose >10mg) must be identified and quantified. Because Impurity D is the direct precursor to further degradation products (such as Amoxicillin Diketopiperazine), its accurate early-stage quantification is the primary indicator of formulation stability.

Chemical Identity of Impurity D
  • Common Name: Amoxicilloic acids (mixture of diastereoisomers).

  • Chemical Structure: (4S)-2-[[[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]carboxymethyl]-5,5-dimethylthiazolidine-4-carboxylic acid.[2][3][4]

  • Mechanism: The beta-lactam carbonyl is attacked by water (hydrolysis), opening the ring and forming a free carboxylic acid group. This significantly increases the polarity of the molecule compared to the parent Amoxicillin.

Mechanistic Pathway & Visualization

The following diagram illustrates the degradation pathway that necessitates this analysis.

AmoxicillinDegradation Amox Amoxicillin Trihydrate (Intact Beta-Lactam) Hydrolysis Hydrolysis (+ H2O / pH / Heat) Amox->Hydrolysis ImpD Impurity D (Amoxicilloic Acids) [Open Ring / Polar] Hydrolysis->ImpD Ring Opening ImpE Impurity E (Diketopiperazines) ImpD->ImpE Decarboxylation/Cyclization

Figure 1: The primary degradation pathway of Amoxicillin leading to Impurity D via beta-lactam ring opening.

Method Development Strategy

The separation of Impurity D presents specific challenges that dictate the experimental design:

  • Polarity & Retention: Impurity D contains two free carboxylic acid groups (zwitterionic nature), making it significantly more polar than Amoxicillin. It elutes early in Reverse Phase (RP) chromatography.

    • Solution: Use a high-aqueous mobile phase initially (low organic modifier) to retain the impurity on the C18 column.

  • pH Sensitivity: The ionization state of the carboxyl groups affects retention time stability.

    • Solution: A buffered mobile phase at pH 5.0 is selected. This pH is close to the isoelectric point of the zwitterion, optimizing peak shape and resolution.

  • Isomeric Separation: Impurity D exists as diastereomers (due to epimerization at the new chiral center upon ring opening).

    • Solution: The method must achieve resolution between the Impurity D isomers and the solvent front.

Detailed Experimental Protocol

Equipment & Reagents
  • HPLC System: Agilent 1260/1290 Infinity or Waters Alliance (must support gradient elution).

  • Detector: UV-Vis or PDA set to 254 nm .

  • Column: C18, 250 mm x 4.6 mm, 5 µm packing (e.g., Inertsil ODS-3 or equivalent base-deactivated silica).

  • Reagents:

    • Potassium Dihydrogen Phosphate (KH₂PO₄), HPLC Grade.

    • Acetonitrile (ACN), HPLC Grade.

    • Methanol (MeOH), HPLC Grade.

    • Water (Milli-Q / 18.2 MΩ).

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A Phosphate Buffer (pH 5.0) + ACN (99:1 v/v)High aqueous content retains polar Impurity D.
Mobile Phase B Phosphate Buffer (pH 5.0) + ACN (80:20 v/v)Increases organic strength to elute main peak and late impurities.
Flow Rate 1.0 - 1.5 mL/minStandard flow for 4.6mm ID columns.
Column Temp 25°CAmbient control prevents retention shifts.
Injection Vol 20 µLSufficient sensitivity for trace impurities.
Detection 254 nmMax absorption for the benzene ring chromophore.

Gradient Program:

  • 0-2 min: 100% Mobile Phase A (Isocratic hold for Impurity D elution).

  • 2-25 min: Linear gradient to 100% Mobile Phase B.

  • 25-35 min: Isocratic 100% Mobile Phase B.

  • 35-40 min: Re-equilibration to 100% Mobile Phase A.

Standard & Sample Preparation
  • Diluent: Mobile Phase A (pH 5.0).

    • Critical Note: Do not use pure water or unbuffered solvents as diluents. Amoxicillin hydrolyzes rapidly in unbuffered water. The pH 5.0 buffer stabilizes the sample during the autosampler residence time.

  • Impurity D Standard Stock: Dissolve 2.5 mg of Amoxicillin Impurity D standard in 50 mL of Diluent.

  • Test Sample: Weigh powder equivalent to 50 mg Amoxicillin. Transfer to 50 mL flask. Add 30 mL Diluent, sonicate for 10 mins (maintain temp <25°C), make up to volume. Filter through 0.45 µm PVDF filter.

Analytical Workflow & Logic

MethodWorkflow cluster_separation Chromatographic Separation Start Start Analysis Prep Sample Preparation (Use pH 5.0 Diluent) Start->Prep Inject Injection (20 µL) Gradient Elution Prep->Inject Filter 0.45µm Step1 0-5 min: Elution of Impurity D (High Polarity / Early Elution) Inject->Step1 Step2 10-15 min: Elution of Amoxicillin (Main Peak) Step1->Step2 Calc Data Analysis (Relative Response Factor) Step2->Calc Report Report as % w/w (Limit: NMT 1.0%) Calc->Report

Figure 2: Step-by-step analytical workflow ensuring sample stability and separation efficiency.

Validation & Acceptance Criteria

To ensure the method is "self-validating" and robust, the following criteria must be met during system suitability testing (SST):

ParameterAcceptance CriteriaScientific Justification
Resolution (Rs) > 2.0 between Impurity D and Solvent FrontImpurity D elutes very early; must be distinct from the void volume.
Tailing Factor (T) 0.8 < T < 1.5Ensures peak symmetry for accurate integration.
Precision (RSD) < 2.0% (n=6 injections)Demonstrates system stability.
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)Required for trace analysis (typically LOQ ~0.05%).
Linearity (R²) > 0.999Confirms response is proportional to concentration.
Calculation

Quantify Impurity D using the external standard method or Relative Response Factor (RRF). If using RRF (typically 1.0 for isomers), use the formula:



  • 
    : Area of Impurity D peak.
    
  • 
    : Area of Amoxicillin Standard (diluted to impurity level).
    
  • 
    : Concentrations.
    
  • 
    : Potency of standard.
    

Troubleshooting Guide

  • Issue: Impurity D peak splitting.

    • Cause: Incomplete separation of diastereomers or pH drift.

    • Fix: Ensure buffer pH is exactly 5.0. If splitting persists, integrate both peaks as the total Impurity D content.

  • Issue: Increasing Impurity D area over sequence.

    • Cause: On-column hydrolysis or autosampler degradation.

    • Fix: Check autosampler temperature (must be 4°C - 10°C). Verify diluent pH.

  • Issue: Co-elution with solvent front.

    • Cause: Mobile phase organic content too high at start.

    • Fix: Ensure equilibration at 1% ACN (99% Buffer) for at least 10 minutes before injection.

References

  • European Directorate for the Quality of Medicines (EDQM). "Amoxicillin Trihydrate Monograph 0260." European Pharmacopoeia (Ph.[2][5][6] Eur.). [Link]

  • International Council for Harmonisation (ICH). "ICH Q3B(R2): Impurities in New Drug Products." ICH Guidelines. [Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 22817448, Amoxicillin trihydrate impurity D." [Link]

Sources

Troubleshooting & Optimization

Navigating the Challenge of Co-elution: A Technical Guide for Amoxicillin Impurity D Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering co-elution issues with "Amoxicillin trihydrate impurity D" during High-Performance Liquid Chromatography (HPLC) analysis. As Senior Application Scientists, we understand the critical nature of accurate impurity profiling for regulatory compliance and drug safety. This resource provides in-depth troubleshooting strategies and practical, field-proven solutions.

Understanding the Problem: The Nature of Amoxicillin and Impurity D

Amoxicillin is a widely used β-lactam antibiotic.[1][2] Its degradation can lead to the formation of various impurities, with "Impurity D" being a significant concern.[2][3][4][5] Amoxicillin and its related impurities are polar compounds, which can present challenges for retention and separation in traditional reversed-phase HPLC methods.[2]

Amoxicillin Impurity D, chemically known as (4S)-2-[[[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]carboxymethyl]-5,5-dimethylthiazolidine-4-carboxylic Acid, is a penicilloic acid derivative of amoxicillin.[3][4][5] The structural similarities between amoxicillin and Impurity D, particularly their shared polar functional groups, are the primary reason for co-elution in certain HPLC conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address common questions and provide a systematic approach to resolving the co-elution of Amoxicillin and Impurity D.

Q1: My chromatogram shows a single, broad peak where I expect to see both Amoxicillin and Impurity D. How can I confirm co-elution?

A1: Initial peak broadening or tailing can often mask the presence of a closely eluting impurity. Before extensive method modification, it's crucial to confirm that your system is performing optimally.

  • System Suitability Check: Ensure your system meets the criteria for theoretical plates, tailing factor, and reproducibility as defined by relevant pharmacopeias (e.g., USP, EP) or your internal standard operating procedures.

  • Peak Purity Analysis: If you have a photodiode array (PDA) detector, utilize the peak purity function. This tool assesses the spectral homogeneity across the peak. A "pure" peak will exhibit a consistent spectrum, while a co-eluting peak will show spectral differences across its profile.

  • Spiking Study: If a reference standard for Impurity D is available, spike a sample of amoxicillin with a known amount of the impurity. An increase in the peak height or area of the suspect peak, or the appearance of a shoulder, confirms the presence of Impurity D.

Q2: I've confirmed co-elution. What is the first parameter I should adjust in my HPLC method?

A2: The mobile phase composition is the most powerful tool for manipulating selectivity in reversed-phase HPLC.[6] Start by systematically adjusting the following:

  • Mobile Phase pH: The ionization state of both amoxicillin and Impurity D is highly dependent on the pH of the mobile phase. Both molecules have carboxylic acid and amine functional groups, meaning their charge and polarity will change with pH. A small adjustment in the mobile phase pH (e.g., ± 0.2-0.5 pH units) can significantly alter their retention times and potentially resolve the co-elution. A common starting point for amoxicillin analysis is a phosphate buffer around pH 5.0.[1][7]

  • Organic Modifier Concentration: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will generally increase the retention time of polar compounds.[6] Try a shallower gradient or a lower starting percentage of the organic modifier to improve separation.

  • Type of Organic Modifier: Acetonitrile and methanol have different solvent strengths and can offer different selectivities. If you are using acetonitrile, consider switching to methanol, or vice-versa. Methanol can sometimes provide better resolution for polar compounds due to its different hydrogen bonding capabilities.[6]

Troubleshooting Workflow: Mobile Phase Optimization

start Co-elution Confirmed ph_adjust Adjust Mobile Phase pH (e.g., ± 0.2-0.5 units) start->ph_adjust check_resolution1 Resolution Improved? ph_adjust->check_resolution1 organic_modifier Change Organic Modifier (Acetonitrile vs. Methanol) check_resolution1->organic_modifier No success Resolution Achieved check_resolution1->success Yes check_resolution2 Resolution Improved? organic_modifier->check_resolution2 gradient_adjust Modify Gradient Profile (Shallower Gradient) check_resolution2->gradient_adjust No check_resolution2->success Yes check_resolution3 Resolution Improved? gradient_adjust->check_resolution3 check_resolution3->success Yes next_step Proceed to Stationary Phase Optimization check_resolution3->next_step No

Caption: A logical workflow for mobile phase optimization to resolve co-elution.

Q3: I've tried adjusting the mobile phase with my C18 column, but the peaks are still not fully resolved. What's my next step?

A3: If mobile phase optimization is insufficient, changing the stationary phase chemistry is the next logical step.[6] Different stationary phases offer alternative separation mechanisms.

  • Change in Alkyl Chain Length: If you are using a C18 column, switching to a C8 column can provide different selectivity.[1][8] The shorter alkyl chain of the C8 phase results in weaker hydrophobic interactions, which can sometimes be advantageous for separating polar compounds.

  • Phenyl Columns: Phenyl-based stationary phases can offer unique selectivity for compounds containing aromatic rings, like amoxicillin and its impurities, through pi-pi interactions.[8][9] This alternative interaction mechanism can often resolve compounds that co-elute on traditional alkyl phases.

  • Polar-Embedded Columns: These columns have a polar group (e.g., amide or carbamate) embedded in the alkyl chain. This feature makes the stationary phase more resistant to "phase collapse" in highly aqueous mobile phases, which are often required for retaining very polar analytes.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds that are poorly retained in reversed-phase chromatography. It utilizes a polar stationary phase (like bare silica or a diol-bonded phase) and a mobile phase with a high concentration of organic solvent.

Stationary Phase Selection Guide
Stationary PhaseSeparation MechanismBest For...
C18 Hydrophobic InteractionsGeneral purpose, non-polar to moderately polar compounds.
C8 Weaker Hydrophobic InteractionsModerately polar compounds, can offer different selectivity than C18.[1]
Phenyl Hydrophobic & Pi-Pi InteractionsAromatic compounds, offering alternative selectivity.[9]
Polar-Embedded Hydrophobic & Polar InteractionsHighly polar compounds in highly aqueous mobile phases.
HILIC Partitioning into an adsorbed water layerVery polar compounds that are not retained in reversed-phase.
Q4: Can temperature play a role in improving the separation?

A4: Yes, column temperature is a valuable parameter for fine-tuning selectivity.

  • Effect on Viscosity and Diffusion: Increasing the column temperature will decrease the mobile phase viscosity, leading to lower backpressure and potentially sharper peaks.[10]

  • Selectivity Changes: Temperature can also alter the selectivity of the separation. Running the analysis at different temperatures (e.g., 25°C, 30°C, and 40°C) may reveal an optimal temperature where the resolution between amoxicillin and Impurity D is maximized.[1][10] Many methods for amoxicillin analysis specify a column temperature between 30°C and 40°C.[1][7]

Q5: I'm still struggling with resolution. Are there any other advanced techniques I can try?

A5: If conventional approaches are not sufficient, consider these more advanced strategies:

  • Ion-Pair Chromatography: For highly polar and ionizable compounds, adding an ion-pair reagent (e.g., tetrabutylammonium hydroxide) to the mobile phase can significantly improve retention and resolution.[7] The ion-pair reagent forms a neutral complex with the charged analyte, increasing its hydrophobicity and interaction with the reversed-phase column.

  • Gradient Elution Optimization: A linear gradient may not be optimal for all separations. Experiment with a segmented or curved gradient to selectively increase the elution strength at different points in the chromatogram, which can help to separate closely eluting peaks.[7]

Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Adjustment
  • Prepare Buffers: Prepare a series of mobile phase buffers (e.g., 0.05 M potassium dihydrogen phosphate) with pH values ranging from 4.5 to 5.5 in 0.2 pH unit increments.[1]

  • Equilibrate the System: Equilibrate your HPLC system, including the C18 or C8 column, with the initial mobile phase (e.g., 95% buffer at pH 4.5, 5% acetonitrile) for at least 30 minutes or until a stable baseline is achieved.

  • Inject Sample: Inject your amoxicillin sample containing Impurity D.

  • Analyze Results: Record the retention times and resolution of the amoxicillin and Impurity D peaks.

  • Iterate: Repeat steps 2-4 for each of the prepared buffer pH values.

  • Evaluate: Compare the chromatograms to determine the optimal pH for baseline separation.

Protocol 2: Evaluation of a Phenyl Stationary Phase
  • Install Column: Install a phenyl column (e.g., 150 mm x 4.6 mm, 5 µm) into your HPLC system.

  • Initial Mobile Phase: Start with a mobile phase similar to your optimized C18 method (e.g., 0.05 M potassium dihydrogen phosphate buffer at pH 5.0 and acetonitrile).

  • Equilibrate: Equilibrate the phenyl column thoroughly with the initial mobile phase.

  • Inject and Analyze: Inject your sample and analyze the resulting chromatogram for the separation of amoxicillin and Impurity D.

  • Optimize: Based on the initial results, optimize the mobile phase composition (pH, organic modifier ratio, and gradient) as described in the previous sections to achieve optimal resolution on the phenyl column.

Final Recommendations

Overcoming the co-elution of amoxicillin and Impurity D often requires a systematic and logical approach to method development. By understanding the chemical properties of the analytes and the principles of chromatographic separation, you can effectively troubleshoot and optimize your HPLC method. Always remember to change only one parameter at a time to clearly understand its effect on the separation.[10]

This guide provides a framework for addressing this common analytical challenge. For further assistance, please consult the references provided or contact our technical support team.

References

  • RP-HPLC method for analysis of related substances in amoxicillin drug substance. (n.d.). AKJournals. Retrieved from [Link]

  • Method for detecting impurities in amoxicillin granules. (n.d.). Google Patents.
  • HPLC determination of amoxicillin comparative bioavailability in healthy volunteers after a single dose administration. (n.d.). University of Alberta. Retrieved from [Link]

  • Analysis of amoxicillin and five impurities on the Agilent 1220 Infinity LC System. (n.d.). Agilent. Retrieved from [Link]

  • A Validated HPLC Multichannel DAD Method for the Simultaneous Determination of Amoxicillin and Doxycycline in Pharmaceutical Formulations and Wastewater Samples. (2022, September 28). MDPI. Retrieved from [Link]

  • A review on analytical method development and validation of amoxicillin. (n.d.). Allied Academies. Retrieved from [Link]

  • A Validated RP-HPLC Method Development for Amoxicillin in Pharmaceutical Dosage Forms. (2018, April 7). CORE. Retrieved from [Link]

  • Chemical Analysis of Amoxicillin Samples Using Ultra Performance Liquid Chromatography in Tandem with Mass Spectrometry for the. (n.d.). Scholarship @ Claremont. Retrieved from [Link]

  • Amoxicillin trihydrate impurity D. (n.d.). PubChem. Retrieved from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. Retrieved from [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2020, November 11). Chromatography Online. Retrieved from [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. (2022, April 15). LCGC International. Retrieved from [Link]

  • Study on the rate of decomposition of amoxicillin in solid state using high-performance liquid chromatography. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Development and Validation of Ecofriendly HPLC-MS Method for Quantitative Assay of Amoxicillin, Dicloxacillin, and Their Official Impurity in Pure and Dosage Forms. (2021, June 17). PMC. Retrieved from [Link]

  • Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. (2021, March 31). PMC. Retrieved from [Link]

  • AMOXICILLIN TRIHYDRATE IMP. D (EP) AS SODIUM SALT:(4S)-2-[[[(2R) - (2023, May 15). ChemicalBook. Retrieved from https://www.chemicalbook.com/ChemicalProductProperty_EN_CB62734107.htm
  • Different Types of Stationary Phases in Liquid Chromatography. (2025, August 25). Veeprho. Retrieved from [Link]

  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. (2009, March 17). Agilent. Retrieved from [Link]

  • Amoxicillin EP Impurity D (Sodium Salt). (n.d.). Veeprho. Retrieved from [Link]

  • Interactions of HPLC Stationary Phases. (n.d.). IMTAKT. Retrieved from [Link]

  • Solving Carryover Problems in HPLC. (n.d.). Shimadzu Scientific Instruments. Retrieved from [Link]

Sources

Improving peak resolution of "Amoxicillin trihydrate impurity D"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Peak Resolution for Amoxicillin Trihydrate Impurity D (Ph. Eur. / USP) Role: Senior Application Scientist Status: System Online

The Basics: Know Your Analyte

Q: What exactly is "Impurity D" and why is it so difficult to resolve from the main peak?

A: In the context of European Pharmacopoeia (Ph. Eur.) and USP monographs, Impurity D (Amoxicillin Related Compound D) refers to Amoxicillin Penicilloic Acids . These are the hydrolysis degradation products where the beta-lactam ring has opened.

  • Chemical Nature: It is a zwitterionic molecule containing two free carboxylic acid groups and a primary amine.

  • The Challenge: Because the beta-lactam ring is open, Impurity D is significantly more polar than the parent Amoxicillin. It elutes early (Relative Retention Time ~0.5 - 0.7).

  • The Trap: Impurity D exists as a mixture of diastereomers (due to epimerization at the C-5 position). On highly efficient columns, this can appear as a "split" peak or a broad doublet. If your resolution is poor, it often co-elutes with the solvent front or overlaps with Impurity J (Amoxicillin dimer) or Impurity A .

Critical Method Parameters (CMP)

Q: Which parameters actually drive the separation of Impurity D?

A: Do not rely on random gradient changes. The separation mechanism is governed by pH-dependent ionization .

The pH Lever (The most critical variable)

Amoxicillin and Impurity D are amphoteric.

  • Target pH: 5.0 ± 0.1 (Phosphate Buffer).

  • Mechanism: At pH 5.0, the carboxylic acid groups are ionized (

    
    ), and the amine is protonated (
    
    
    
    ). This specific ionization state maximizes the hydrophobicity difference between the intact beta-lactam (Amoxicillin) and the dicarboxylic penicilloic acid (Impurity D).
  • Risk: If pH drifts to 4.5 , the ionization of the carboxylic acids suppresses, reducing polarity differences and causing peak convergence.

The Column Choice

Standard C18 columns often fail due to secondary silanol interactions with the amine group of Impurity D, causing severe tailing.

  • Recommendation: Use a Base-Deactivated (End-capped) C18 column .

  • Dimensions: 250 mm x 4.6 mm, 5 µm (Standard L1 packing).

  • Pore Size: 100 Å is sufficient.

Troubleshooting Guide (Scenario-Based)

Scenario A: "Impurity D is merging with the solvent front or eluting too early."

Root Cause: The mobile phase is too strong (too much organic) or the column has lost retention capacity (phase collapse).

Protocol:

  • Check Mobile Phase A: Ensure your buffer concentration is adequate (e.g., 0.05 M

    
    ). Low ionic strength reduces retention of polar zwitterions.
    
  • Reduce Initial Organic: If using a gradient, start at 3% Acetonitrile (or even 1%) instead of 5%.

  • Flow Rate Adjustment: Lower flow rate from 1.5 mL/min to 1.0 mL/min during the initial isocratic hold to increase interaction time.

Scenario B: "I see a split peak for Impurity D. Is my column failing?"

Root Cause: Likely NOT a column failure. Impurity D is a diastereomeric mixture (2S, 5R, 6R and 2S, 5S, 6R forms).

Protocol:

  • Validation: Inject a known standard of Impurity D. If both "split" peaks increase proportionally, it is the diastereomers resolving.

  • Integration: Ph. Eur. guidelines often require integrating the group of peaks associated with Impurity D if they are not fully baseline separated.

  • Temperature: Increasing column temperature to 40°C can sometimes merge these diastereomers into a single sharp peak by increasing inter-conversion rates or mass transfer.

Scenario C: "My Resolution ( ) between Impurity D and Amoxicillin < 2.0."

Root Cause: pH drift or improper buffer preparation.

Protocol:

  • pH Verification: Measure the buffer pH after filtration. Filtration through certain membranes can shift pH.

  • Organic Modifier: Switch from pure Acetonitrile to a Methanol:Acetonitrile (50:50) mix for Mobile Phase B. Methanol offers different selectivity (protic solvent) which often improves separation of polar carboxylated impurities.

Visualization: Troubleshooting Logic

ImpurityD_Troubleshooting Start Issue: Poor Resolution of Impurity D CheckRT Check Retention Time (RT) Start->CheckRT EarlyElution Eluting too early (k' < 1) CheckRT->EarlyElution RT < 3 min CoElution Co-eluting with Main Peak CheckRT->CoElution Overlapping SplitPeak Split / Doublet Peak CheckRT->SplitPeak Double Peak Action_Organic Reduce Initial Organic % (Try 1-3% ACN) EarlyElution->Action_Organic Action_pH Adjust pH to 5.0 ± 0.05 (Critical for Zwitterions) CoElution->Action_pH Action_Column Switch to Base-Deactivated C18 (High Carbon Load) CoElution->Action_Column Action_Temp Increase Temp to 40°C (Merge Diastereomers) SplitPeak->Action_Temp

Caption: Decision tree for diagnosing resolution failures specific to Amoxicillin Impurity D.

Standardized Optimization Protocol

Use this baseline method to establish control before attempting custom modifications. This is derived from USP/EP principles but optimized for resolution.

ParameterSettingRationale
Column C18, 250 x 4.6 mm, 5 µm (L1)High capacity required for retaining polar impurities.
Mobile Phase A 0.05 M

, adjusted to pH 5.0 with KOH
Controls ionization of carboxylic acids on Impurity D.
Mobile Phase B Acetonitrile : Mobile Phase A (95:5)Small amount of buffer in B prevents precipitation.
Flow Rate 1.0 - 1.5 mL/minLower flow improves efficiency for early eluters.
Detection 210 nm Impurity D has weak absorbance at 254 nm. 210 nm increases signal-to-noise ratio.
Gradient 0-5 min: 2% B (Isocratic) 5-25 min: 2%

25% B
Initial isocratic hold is mandatory to separate Impurity D from the void volume.

Advanced Mechanism: The "Ion-Interaction" Pathway

Understanding the molecular behavior helps predict how changes affect separation.

Ionization_Pathway ImpD Impurity D (Penicilloic Acid) pH3 pH 3.0 (Acidic) ImpD->pH3 Buffer pH5 pH 5.0 (Target) ImpD->pH5 Buffer State3 COOH Protonated (Neutral/Less Polar) pH3->State3 Effect State5 COO- Ionized (Distinct Polarity) pH5->State5 Effect Result3 Co-elution with other neutrals State3->Result3 Result5 High Selectivity vs Amoxicillin State5->Result5

Caption: Mechanistic impact of pH on Impurity D selectivity. At pH 5.0, ionization differences maximize separation.

References

  • European Pharmacopoeia (Ph.[1][2][3] Eur.) . Monograph: Amoxicillin Trihydrate. 10th Edition. Strasbourg, France: EDQM.

  • United States Pharmacopeia (USP) . Amoxicillin Monographs: Organic Impurities. USP-NF.[4][5] Rockville, MD.

  • G.S. Rao, et al. "RP-HPLC Method for Analysis of Related Substances in Amoxicillin Drug Substance."[6] Acta Chromatographica, 21(1), 2009, pp. 57-70.[6]

  • Agilent Technologies . "Analysis of Amoxicillin and Impurities." Application Note 5990-xxxx.

Sources

Method validation for "Amoxicillin trihydrate impurity D" quantification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for analytical method validation. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with quantifying Amoxicillin Trihydrate Impurity D (Amoxicillin Penicilloic Acid).

Impurity D is the primary hydrolytic degradation product of amoxicillin, formed via the rupture of the highly strained beta-lactam ring. Because it lacks antimicrobial efficacy but retains significant immunogenic potential, its rigorous quantification is a Critical Quality Attribute (CQA) in drug development.

Below, you will find an interactive troubleshooting guide, a self-validating experimental protocol, and the regulatory data framework required to align your laboratory's methods with the latest [1].

Method Validation & Troubleshooting Workflow

G A Method Design (ICH Q14) Define ATP & Impurity D CQA B Specificity Testing Resolve Impurity D from API A->B Identify critical separations C Linearity & Range Establish Reportable Range B->C Confirm peak purity T1 Co-elution Issue? Adjust pH or Ion-Pairing B->T1 D Accuracy & Recovery Spike Studies at LOQ to 120% C->D Define working concentrations E Precision Assessment Repeatability & Variance D->E Validate systemic variance T2 Poor Recovery? Check Standard Stability D->T2 F Lifecycle Management Continuous Monitoring E->F Ensure lifecycle reliability T1->B T2->D

Logical workflow for Amoxicillin Impurity D method validation under ICH Q2(R2).

Part 1: Expert FAQs & Troubleshooting Guide

Q1: Why does Impurity D consistently co-elute with the main Amoxicillin peak or Impurity C, and how do I establish specificity? The Causality: Impurity D features a thiazolidine ring with a free dicarboxylic acid tail () [2]. At a neutral pH, these carboxylic acid groups are fully ionized, making the molecule highly polar. On a standard reversed-phase C18 column, this excessive polarity prevents adequate partitioning into the stationary phase, leading to rapid elution and peak overlap at the solvent front. The Solution: You must manipulate the analyte's apparent hydrophobicity. Incorporating an ion-pairing reagent like tetrabutylammonium hydroxide into the mobile phase is highly effective () [3]. The bulky, positively charged tetrabutylammonium cations pair with the negatively charged carboxylate anions of Impurity D, forming a neutral, hydrophobic complex that retains strongly on a C18 column, ensuring baseline resolution (


).

Q2: How do I define the Reportable Range and Linearity for Impurity D to comply with ICH Q2(R2)? The Causality: Regulatory guidelines dictate that the reportable range must encompass the specification limits of the impurity while maintaining a linear response. Because Impurity D is typically limited to


 in the drug substance, your calibration model must prove that the detector's response is directly proportional to the concentration across the expected variance of the sample.
The Solution:  Establish a linearity range spanning from the Limit of Quantitation (LOQ) up to 120% of the specification limit (e.g., 0.05% to 1.2% relative to the nominal API concentration). Use a linear regression model and evaluate the residual plot to ensure random distribution, confirming the absence of detector saturation.

Q3: We are experiencing poor recovery and high %RSD during accuracy studies at the LOQ level. Is this a detector sensitivity issue? The Causality: Poor recovery of Impurity D is rarely a hardware failure; it is almost always a thermodynamic degradation artifact during sample preparation. Amoxicillin penicilloic acid is highly unstable in aqueous diluents, rapidly degrading or epimerizing if the pH drifts outside the 4.0–6.0 window. The Solution: Control the kinetic degradation. Prepare your reference standards using a slightly acidic diluent (e.g., Mobile Phase A), store the vials in a temperature-controlled autosampler at 4°C, and inject them within 4 hours of preparation.

Part 2: Quantitative Validation Parameters

To ensure your method is fit-for-purpose, benchmark your experimental results against the following self-validating criteria derived from ICH Q2(R2) standards.

Validation ParameterICH Q2(R2) DirectiveTarget Acceptance Criteria for Impurity D
Specificity Complete resolution from API & degradantsResolution (

)

between Impurity D and adjacent peaks. Peak purity angle

purity threshold.
Limit of Detection (LOD) Signal-to-Noise (S/N)


of nominal API concentration.
Limit of Quantitation (LOQ) Signal-to-Noise (S/N)


of nominal API concentration.
Linearity Proportional response across range

; y-intercept

of the response at the 100% specification level.
Accuracy (Recovery) Spiked samples at LOQ, 50%, 100%, 120%

recovery across all concentration levels.
Precision Minimum 6 replicates at 100% spec limit

for peak areas.

Part 3: Self-Validating Experimental Protocol

This protocol utilizes an ion-pairing gradient HPLC methodology. It is designed as a self-validating system : the workflow contains built-in System Suitability Tests (SST) that act as logical gates. If the SST fails, the protocol halts, preventing the generation of invalid data.

Phase 1: Reagent & Standard Preparation
  • Mobile Phase A (Buffer): Dissolve 6.8 g of monobasic potassium phosphate in 1000 mL of HPLC-grade water. Add 5.0 mL of 0.1 M tetrabutylammonium hydroxide. Adjust the pH to 5.0

    
     0.05 using dilute phosphoric acid. Filter through a 0.22 µm membrane.
    
  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Standard Preparation: Accurately weigh 5.0 mg of Amoxicillin Related Compound D Certified Reference Material () [4]. Dissolve in 100 mL of Diluent (Mobile Phase A : Mobile Phase B, 95:5 v/v). Keep chilled at 4°C.

Phase 2: Chromatographic Conditions
  • Column: End-capped C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 230 nm.

  • Gradient Program:

    • 0–15 min: 5% B

    • 15–30 min: Linear ramp to 40% B

    • 30–35 min: Hold at 40% B

    • 35–45 min: Return to 5% B and equilibrate.

Phase 3: The Self-Validating System Suitability Test (SST)

Before injecting validation samples, inject a resolution mixture containing Amoxicillin API, Impurity C, and Impurity D.

  • Logic Gate 1 (Retention): Does Impurity D elute with a retention factor (

    
    ) 
    
    
    
    ?
    • If No: The ion-pairing mechanism has failed. Check the pH of Mobile Phase A; if it is too high, the ion-pairing complex will not form. Halt analysis.

  • Logic Gate 2 (Resolution): Is the resolution (

    
    ) between Impurity C and Impurity D 
    
    
    
    ?
    • If No: The gradient is too steep or column efficiency is degraded. Halt analysis.

  • Proceed: Only if both logic gates pass, proceed to inject the linearity and accuracy validation sets.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • PubChem Compound Summary for CID 22817448, Amoxicillin trihydrate impurity D . National Center for Biotechnology Information. Available at:[Link]

  • Method for detecting impurities in amoxicillin granules (Patent CN108693293B). Google Patents.

Technical Support Center: Optimizing Amoxicillin and Impurity D Separation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for the chromatographic separation of Amoxicillin trihydrate and its primary degradant, Amoxicillin trihydrate impurity D. This resource is designed for researchers, analytical scientists, and drug development professionals who are navigating the complexities of method development and troubleshooting for this critical analysis. In this guide, we will move beyond simple procedural lists to explore the underlying scientific principles that govern a successful and robust separation.

Section 1: Foundational Knowledge

Q1: What are Amoxicillin and Impurity D, and why is their separation critical?

Amoxicillin is a widely used β-lactam antibiotic. Its structure contains several ionizable functional groups: a primary amine, a carboxylic acid, and a phenolic hydroxyl group. Amoxicillin is susceptible to hydrolysis, particularly under non-optimal pH conditions, which leads to the opening of its characteristic β-lactam ring.[1][2][3]

The primary product of this hydrolysis is Amoxicillin Impurity D, also known as Amoxicillin Penicilloic Acid.[4][5][6] The opening of the lactam ring creates a second carboxylic acid group, making Impurity D significantly more polar than the parent Amoxicillin molecule.

Why is the separation critical?

  • Efficacy: Impurity D lacks the antibacterial activity of Amoxicillin. Its presence indicates a loss of potency in the drug product.

  • Safety: Regulatory agencies like the FDA and EMA require strict control over impurities in pharmaceutical products to ensure patient safety.[7] Pharmacopoeias such as the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) set specific limits for Impurity D.[8]

  • Stability Indicating: A method that can effectively separate Amoxicillin from Impurity D is considered "stability-indicating." It can be used to monitor the degradation of the drug substance or product over time and under various storage conditions.

Q2: What is a typical starting HPLC method for separating Amoxicillin and Impurity D?

A robust starting point for method development is often adapted from pharmacopeial monographs. These methods are well-validated and provide excellent reliability. A typical reversed-phase HPLC (RP-HPLC) method leverages the polarity difference between the two compounds.

ParameterTypical ConditionRationale & Expert Notes
Column C18 or C8, 250 mm x 4.6 mm, 5 µmA C18 column provides sufficient hydrophobicity for retaining the polar analytes. Ensure it is a modern, high-purity, end-capped column to minimize peak tailing.[9]
Mobile Phase A 25 mM Potassium Dihydrogen PhosphateThe phosphate buffer is crucial for controlling the pH and ensuring reproducible retention times and good peak shape.[10]
Mobile Phase B Acetonitrile or MethanolAmoxicillin is highly polar, requiring a high percentage of aqueous buffer for retention.[7]
pH Adjust to 5.0 with dilute KOH or H₃PO₄This pH is a critical parameter. It represents a compromise to suppress the ionization of the carboxylic acid groups (enhancing retention) while keeping the primary amine protonated, without causing on-column degradation.[11][12]
Composition 95% A : 5% B (Isocratic)The low organic content is necessary due to the high polarity of Amoxicillin.[11]
Flow Rate 1.0 - 1.5 mL/minA standard flow rate for a 4.6 mm ID column.[11][13]
Temperature 30 °CMaintaining a constant column temperature ensures retention time stability.[14]
Detection UV at 230 nmBoth Amoxicillin and Impurity D have a suitable chromophore for detection at this wavelength.[11][15]
Injection Volume 10 - 20 µLStandard volume; avoid overloading the column, which can cause peak fronting.[16]

Section 2: Troubleshooting Common Issues

Q3: I'm seeing significant peak tailing for my Amoxicillin peak. What are the causes and how can I fix it?

Peak tailing is the most common issue encountered in this analysis and is almost always linked to secondary interactions between the analyte and the stationary phase.

Primary Cause: The primary amine group on Amoxicillin is basic. At a pH of 5, it is protonated (positively charged). This positive charge can interact with any exposed, negatively charged residual silanol groups (Si-O⁻) on the silica surface of the C18 column.[9] This ionic interaction is stronger than the desired hydrophobic interaction, causing a portion of the analyte molecules to lag behind, resulting in a tailed peak.

Solutions:

  • Check Mobile Phase pH: Ensure the pH is accurately and consistently prepared at 5.0. Small deviations can significantly impact peak shape.

  • Increase Buffer Concentration: A low buffer concentration may not be sufficient to maintain the pH at the column surface or to shield the silanol interactions. Increase the phosphate buffer concentration from 25 mM up to 50 mM. A higher buffer salt concentration can help mask the residual silanols.[10]

  • Use a Modern, End-Capped Column: Older C18 columns (Type A silica) have a higher concentration of acidic silanols. Use a high-purity, fully end-capped C18 or a column specifically designed for polar basic compounds (e.g., "polar-embedded" phases).

  • Column Contamination: Strongly retained matrix components can bind to the column head, creating active sites. Implement a column wash procedure after each analytical sequence, flushing with a high percentage of organic solvent (e.g., 70-80% acetonitrile) to remove contaminants. Using a guard column is also highly recommended to protect the analytical column.

Q4: I have poor resolution between Amoxicillin and Impurity D. What parameters should I adjust first?

Poor resolution (Rs < 2.0) compromises accurate quantitation. Since Impurity D is more polar, it will elute before Amoxicillin. The key is to manipulate the mobile phase to maximize the difference in their retention.

  • Decrease Organic Modifier Percentage: This is the most effective first step. Reducing the acetonitrile or methanol content from 5% down to 3-4% will increase the retention of both compounds, but it often increases the separation between them more significantly, thereby improving resolution.

  • Fine-Tune the pH: While pH 5.0 is a good starting point, a small, controlled adjustment can improve selectivity. Lowering the pH slightly (e.g., to 4.7) will further suppress the ionization of the carboxylic acid groups, increasing hydrophobicity and retention. Because Impurity D has an extra carboxyl group, its retention may change at a different rate than Amoxicillin's, potentially improving separation. Conversely, a slight increase (e.g., to 5.2) may also alter selectivity. Perform this adjustment in small increments (0.1-0.2 pH units).

  • Switch Organic Modifier: Acetonitrile and methanol can offer different selectivities for polar compounds. If you are using acetonitrile, try substituting it with methanol at a slightly adjusted concentration (methanol is a weaker solvent, so you might need a slightly higher percentage for similar retention).

Q5: My retention times are drifting with every injection. What's happening?

Retention time instability is a sign of an un-equilibrated or changing system.

  • Insufficient Column Equilibration: Columns, especially when running high-aqueous mobile phases, require a significant amount of time to equilibrate. Equilibrate the column with the mobile phase for at least 30-60 minutes before the first injection.[11]

  • Mobile Phase Inconsistency: Ensure the mobile phase is prepared fresh daily and is well-mixed. If using a gradient, ensure the pump's proportioning valves are functioning correctly.

  • Temperature Fluctuations: Use a thermostatically controlled column compartment. Even small changes in ambient temperature can affect retention times.[14]

  • pH Drift: Unbuffered or poorly buffered mobile phases can change pH over time, especially with exposure to atmospheric CO₂. Ensure your buffer has sufficient capacity.

Section 3: In-Depth Mobile Phase Optimization

Q6: How does mobile phase pH precisely affect the retention and selectivity of Amoxicillin and Impurity D?

Understanding the ionization state of your analytes is paramount for method development. The retention of ionizable compounds in RP-HPLC is primarily driven by the non-ionized, more hydrophobic form.[10]

  • Amoxicillin pKa values: ~2.7 (Carboxyl), ~7.5 (Amine), ~9.6 (Phenol)[17]

  • Impurity D: Contains an additional carboxyl group from the opened lactam ring.

At the typical operating pH of 5.0 :

  • The carboxyl group (pKa ~2.7) is fully deprotonated (negatively charged).

  • The amine group (pKa ~7.5) is fully protonated (positively charged).

  • The phenolic group (pKa ~9.6) is protonated (neutral).

This makes Amoxicillin a zwitterion at pH 5. Impurity D, with its additional carboxyl group, will carry a greater net negative charge. By carefully adjusting the pH around the isoelectric point (~4.7-5.2), you can subtly alter the overall charge and hydrophobicity of each molecule, which is the key to fine-tuning selectivity.[18]

G cluster_pH Mobile Phase pH Scale cluster_Amox Amoxicillin State cluster_ImpD Impurity D State p2 pH < 2.7 p5 pH ≈ 5.0 (Optimal Zone) Amox_p2 Overall Charge: + COOH (Neutral) NH3+ (Positive) p2->Amox_p2 More Retained (Less Polar) ImpD_p2 Overall Charge: Zwitterion COOH x2 (Neutral) NH3+ (Positive) p2->ImpD_p2 More Retained p8 pH > 7.5 Amox_p5 Overall Charge: Zwitterion COO- (Negative) NH3+ (Positive) p5->Amox_p5 Moderate Retention ImpD_p5 Overall Charge: - COO- x2 (Negative) NH3+ (Positive) p5->ImpD_p5 Less Retained Amox_p8 Overall Charge: - COO- (Negative) NH2 (Neutral) p8->Amox_p8 Less Retained (More Polar) ImpD_p8 Overall Charge: 2- COO- x2 (Negative) NH2 (Neutral) p8->ImpD_p8 Least Retained

Caption: Impact of pH on the ionization and relative retention of analytes.

Q7: Should I use Methanol or Acetonitrile as the organic modifier? What are the trade-offs?

Both are common, but they are not interchangeable.

FeatureAcetonitrile (ACN)Methanol (MeOH)
Eluting Strength Stronger (less is needed)Weaker (more is needed)
Selectivity Often provides sharper peaks and different selectivity due to its aprotic nature. It's generally the first choice during method development.[19]Can offer unique selectivity for polar, hydrogen-bonding compounds like Amoxicillin. May improve resolution in some cases.
System Pressure Lower backpressureHigher backpressure
Cost & Environment More expensive, less "green"More economical and considered more environmentally friendly.[11]
UV Cutoff ~190 nm~205 nm

Recommendation: Start with Acetonitrile as it generally provides better peak efficiency. If resolution is still a challenge, evaluating Methanol is a logical next step.

Section 4: Protocols and Advanced Methods

Q8: Can you provide a step-by-step protocol for preparing a robust mobile phase?

Objective: To prepare 1 L of a 95:5 (v/v) mobile phase consisting of 25 mM Potassium Phosphate buffer at pH 5.0 and Acetonitrile.

Materials:

  • HPLC-grade water

  • HPLC-grade Acetonitrile

  • Potassium Dihydrogen Phosphate (KH₂PO₄), analytical grade

  • Potassium Hydroxide (KOH) or Phosphoric Acid (H₃PO₄) for pH adjustment

  • Calibrated pH meter

  • 1 L volumetric flask and 1 L graduated cylinder

  • 0.45 µm membrane filter

Protocol:

  • Prepare Buffer: Weigh out 3.40 g of KH₂PO₄ (M.W. = 136.09 g/mol ) and transfer it to the 1 L volumetric flask.

  • Dissolve: Add approximately 900 mL of HPLC-grade water to the flask and swirl or sonicate until the salt is completely dissolved.

  • Adjust pH: Place a calibrated pH electrode in the solution. Slowly add dilute KOH to raise the pH or dilute H₃PO₄ to lower it. Adjust the pH to exactly 5.0 ± 0.05.

  • Bring to Volume (Aqueous Portion): Carefully add HPLC-grade water to the 1 L mark. Mix thoroughly. This is your 100% aqueous buffer (Mobile Phase A).

  • Measure and Mix: In a separate, clean 1 L glass container, measure 950 mL of the prepared buffer (Mobile Phase A) using a graduated cylinder.

  • Add Organic: Measure 50 mL of HPLC-grade Acetonitrile (Mobile Phase B) and add it to the 950 mL of buffer.

  • Filter and Degas: Mix the final solution well. Filter the entire mobile phase through a 0.45 µm membrane filter to remove particulates. Degas the mobile phase using sonication or vacuum filtration before placing it on the HPLC system.[16]

Q9: How can I develop a systematic troubleshooting workflow for this separation?

When encountering a problem, a logical, step-by-step approach saves time and prevents unnecessary changes.

G cluster_adjust Method Adjustment start Problem Observed (e.g., Poor Resolution, Tailing) check_sst 1. Check System Suitability (Pressure, Baseline Noise) start->check_sst check_mp 2. Verify Mobile Phase (Age, pH, Composition) check_sst->check_mp SST OK? check_col 3. Evaluate Column (Age, Guard Column Status) check_mp->check_col MP OK? adj_org 3a. Adjust % Organic (Decrease for more retention/Rs) check_col->adj_org Column OK? adj_ph 3b. Fine-tune pH (± 0.2 units for selectivity) adj_org->adj_ph adj_buf 3c. Increase Buffer Conc. (For better peak shape) adj_ph->adj_buf end Problem Resolved adj_buf->end

Caption: Systematic troubleshooting workflow for HPLC separation issues.

Q10: How can I transfer this method from HPLC to UPLC for faster analysis?

Transferring a method to Ultra-Performance Liquid Chromatography (UPLC) can dramatically reduce run times and solvent consumption. The key is to maintain the separation chemistry while scaling the method parameters to the smaller column dimensions and particle sizes.

  • Select a UPLC Column: Choose a column with the same stationary phase chemistry (e.g., C18) but with UPLC dimensions (e.g., 50 mm x 2.1 mm, < 2 µm particle size).

  • Use a Scaling Calculator: Use a commercially available HPLC/UPLC method transfer calculator. These tools will help you geometrically scale your flow rate, injection volume, and gradient steps.

  • Typical Scaled Parameters: A transfer from a 250x4.6mm, 5µm column to a 50x2.1mm, 1.7µm column would typically involve:

    • Flow Rate: Scaling from 1.0 mL/min down to ~0.2-0.4 mL/min.

    • Injection Volume: Scaling from 10 µL down to ~1-2 µL.

    • Run Time: A 15-minute HPLC run could be reduced to under 5 minutes.

  • System Considerations: Ensure your UPLC system is designed to handle the higher backpressures generated by sub-2 µm columns and has a low extra-column volume to preserve the high efficiency.

References

  • Development and Validation of a Simple HPLC-UV Method for Determination of Amoxicillin trihydrate in Bulk Drug and Pharmaceutical Dosage Forms. PMC. [Link]

  • A new reliable and rapid HPLC method for the simultaneous determination of amoxicillin and sulbactam pivoxil in pharmaceuticals. CONICET. [Link]

  • Chromatogram of mobile phase optimization. (a) PBS: acetonitrile (88:12) for Amoxicillin sodium and (b) TFA:methanol (50:50) for Gentamicin sulphate. ResearchGate. [Link]

  • Amoxicillin trihydrate impurity D | C16H25N3O8S | CID 22817448. PubChem. [Link]

  • Chemical Analysis of Amoxicillin Samples Using Ultra Performance Liquid Chromatography in Tandem with Mass Spectrometry for the. Scholarship @ Claremont. [Link]

  • of steps to develop a UHPLC process for testing related impurities of amoxicillin 500-mg hard capsules. ResearchGate. [Link]

  • Amoxicillin EP Impurity D (Sodium Salt) | CAS 68728-47-2. Veeprho. [Link]

  • Influence of the nature of the organic modifier in the analyte separation. Solvents. ResearchGate. [Link]

  • Development and Validation of Amoxicillin by RP-HPLC Method in Bulk drug and Pharmaceutical dosage forms. ResearchGate. [Link]

  • Amoxicillin EP Impurity D. Alentris Research Pvt. Ltd.[Link]

  • Separation of Amoxicillin hydrate (1:3) on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Bad peak shape after x injections. Chromatography Forum. [Link]

  • A validated new RP-HPLC method for simultaneous determination of amoxicillin, ampicillin and cloxacillin in pharmaceutical formulations. AKJournals. [Link]

  • Analysis of amoxicillin and five impurities on the Agilent 1220 Infinity LC System. Agilent Technologies. [Link]

  • AMOXICILLIN TRIHYDRATE Amoxicillinum trihydricum. European Pharmacopoeia. [Link]

  • Troubleshooting Common HPLC Issues: A Practical Guide. Maxi Scientific. [Link]

  • Overview of Chromatographic Methods of Analysis of Penicillins in Food Matrices of Animal Origin. JSS Academy of Higher Education and Research. [Link]

  • Amoxicillin EP Impurity D. SynThink. [Link]

  • Synthesis and Characterization of Potential Impurities in Amoxicillin. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Amoxicillin Alternative USP Method with HPLC. MicroSolv Technology Corporation. [Link]

  • Amoxicillin Trihydrate - Impurity D. Pharmaffiliates. [Link]

  • Amoxicillin trihydrate monograph. uspbpep.com. [Link]

  • USP Method Transfer of Amoxicillin Oral Suspension from HPLC to UPLC. Waters. [Link]

  • Amoxicillin EP Impurities and USP Related Compounds. SynThink. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • RP-HPLC Method for Analysis of Related Substances in Amoxicillin Drug Substance. ResearchGate. [Link]

  • Tips and Tricks HPLC Troubleshooting PDF. Scribd. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • An HPLC method for the determination of penicillin G residues in veal calf liver tissues. ResearchGate. [Link]

  • Improvements of Amoxicillin Stability in Acidic Environment. University of Medicine and Pharmacy of Craiova. [Link]

  • Development of a reversed-phase HPLC method for determination of amoxicillin in oral dosage forms. CyberLeninka. [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. Agilent. [Link]

  • Determination of Penicillins in Meat by High Performance Liquid Chromatography (HPLC-UV) and HPLC–MS–MS. LCGC International. [Link]

  • Development and Validation of Ecofriendly HPLC-MS Method for Quantitative Assay of Amoxicillin, Dicloxacillin, and Their Official Impurity in Pure and Dosage Forms. PMC. [Link]

  • Analysis of penicillin residues in milk using high performance liquid chromatography. ResearchGate. [Link]

  • Effect of pH variation on the amoxicillin adsorption capacity. ResearchGate. [Link]

  • Method for separating and purifying amoxicillin trihydrate.
  • RP-HPLC method for analysis of related substances in amoxicillin drug substance. AKJournals. [Link]

  • Influence of pH, Humic Acids, and Salts on the Dissipation of Amoxicillin and Azithromycin Under Simulated Sunlight. Frontiers Publishing. [Link]

  • Effect of pH value on degradation of amoxicillin with the Co 3 O 4 /PMS system. ResearchGate. [Link]

Sources

Troubleshooting guide for "Amoxicillin trihydrate impurity D" analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identity

What is Impurity D? According to the European Pharmacopoeia (Ph.[1] Eur.) and USP, Amoxicillin Impurity D (also known as Amoxicillin Related Compound D) corresponds to Amoxicilloic Acids (specifically the (4S)-2-[[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]carboxymethyl]-5,5-dimethylthiazolidine-4-carboxylic acid).[2]

The Core Challenge: Impurity D is the primary hydrolysis degradation product resulting from the opening of the


-lactam ring. It is thermodynamically favored in aqueous solutions, making "artificial" generation of this impurity during sample preparation a critical failure mode. Furthermore, it exists as a mixture of diastereomers (epimers at the C5 position), which often leads to split peaks or broad "shoulders" in HPLC, complicating integration.
Chemical Profile
ParameterDescription
Chemical Name Penicilloic acids of Amoxicillin (Amoxicilloic acids)
Formation Mechanism Hydrolysis of the

-lactam ring (pH and temperature sensitive)
HPLC Elution Early eluting (Polar) relative to Amoxicillin
Detection UV @ 230 nm (High Sensitivity) or 254 nm (Selectivity)
Critical Attribute Often appears as a doublet (diastereomers)

Diagnostic Workflow

Before adjusting your method, identify your specific failure mode using the logic tree below.

TroubleshootingFlow Start START: Identify Issue Issue1 Peak Splitting / Broadening Start->Issue1 Issue2 Retention Time (RT) Drift Start->Issue2 Issue3 Area Increases Over Time Start->Issue3 Check1 Check: Are diastereomers separating? Issue1->Check1 Check2 Check: Mobile Phase pH Issue2->Check2 Check3 Check: Autosampler Temp Issue3->Check3 Sol1 Action: Optimize Gradient/Temp (Accept doublet if resolution > 1.5) Check1->Sol1 Sol2 Action: Re-buffer to pH 5.0 (Strict Control) Check2->Sol2 Sol3 Action: Set Autosampler to 4°C Limit run time Check3->Sol3

Figure 1: Decision matrix for diagnosing Impurity D anomalies. Blue path: Resolution; Yellow path: System Stability; Green path: Sample Stability.

Troubleshooting FAQs

Category A: Stability & "Ghost" Impurities[4]

Q1: My Impurity D area increases linearly throughout the sequence. Is my column failing? A: No, this is likely In-Vial Degradation , not a column issue. Amoxicillin is unstable in solution. The


-lactam ring hydrolyzes to form Impurity D (Amoxicilloic acid) simply by sitting in the autosampler. This is an artifact of the analysis, not the sample itself.
  • The Mechanism: Water attacks the carbonyl carbon of the

    
    -lactam ring. This reaction is catalyzed by both acid and base (V-shaped pH stability profile).
    
  • Corrective Action:

    • Thermostat: Ensure autosampler is set to 4°C .

    • Buffer: Use a Phosphate buffer at pH 5.0 for sample dilution (Amoxicillin is most stable at pH 4.8–5.5). Avoid unbuffered water or highly acidic diluents.

    • Sequence Design: Limit batch sizes. Inject standards at the beginning and end only; do not bracket every 5 samples if the run time is long.

Q2: I see a new peak appearing after Amoxicillin (RRT ~1.5) that correlates with Impurity D. What is it? A: This is likely Impurity E (Amoxicillin Diketopiperazine) or a dimer. As Impurity D (Amoxicilloic acid) accumulates, it can further degrade or cyclize to form the diketopiperazine derivative, or react with fresh Amoxicillin to form dimers. If you see Impurity D rising alongside late-eluting peaks, your sample solution is degrading.

Category B: Resolution & Peak Shape

Q3: Impurity D appears as a "doublet" or a split peak. Should I integrate them together? A: Yes. Amoxicilloic acid possesses new chiral centers created upon ring opening and exists as diastereomers (often referred to as the 5R and 5S epimers).

  • Technical Insight: On high-efficiency C18 columns, these epimers often partially separate.

  • Protocol: If the valley-to-peak ratio is high (poor separation), integrate as one group. If baseline separation is achieved (rare), sum the areas of both peaks to report total Impurity D.

Q4: Impurity D is co-eluting with the solvent front or Impurity J (Oligomers). How do I retard its elution? A: Impurity D is highly polar (COOH groups). To increase retention:

  • Lower Organic Start: Start your gradient at 3% or 5% Acetonitrile (instead of 10%).

  • Ion Suppression: Ensure your buffer pH is sufficiently low (pH 3.0–5.0) to keep the carboxylic acids protonated (neutral), increasing their affinity for the C18 stationary phase. However, balance this with stability (see Q1). A pH of 5.0 is the standard compromise between stability and retention.

  • Ion Pairing (Advanced): If simple RP-HPLC fails, adding an ion-pairing agent (e.g., PIC B7) can significantly increase retention, though this is less compatible with MS detectors.

Standardized Experimental Protocol

This protocol is synthesized from Ph. Eur. and USP principles, optimized for stability.[3][4]

Reagents & Mobile Phase
  • Buffer (Mobile Phase A): 0.05 M Potassium Dihydrogen Phosphate (

    
    ), adjusted to pH 5.0  with dilute KOH.
    
    • Why pH 5.0? Maximizes stability of the

      
      -lactam ring while maintaining reproducible ionization.
      
  • Organic Modifier (Mobile Phase B): Acetonitrile (HPLC Grade).

  • Diluent: Mobile Phase A (pH 5.0). Never dissolve in pure water or methanol, as degradation accelerates.

Instrument Parameters
ParameterSettingNotes
Column C18 (250 x 4.6 mm, 5 µm)Base-deactivated silica (L1 packing)
Flow Rate 1.0 - 1.5 mL/minAdjust for backpressure
Wavelength 254 nm (Assay) / 230 nm (Impurities) 230 nm captures the open ring structure better.
Temp (Column) 25°CHigher temps accelerate degradation.
Temp (Sampler) 4°C (Critical) Prevents in-vial hydrolysis.
Injection Vol 20 µL
Gradient Program (Example)
  • 0-5 min: 95% A / 5% B (Isocratic hold to elute Impurity D)

  • 5-25 min: Linear ramp to 60% A / 40% B (Elute Amoxicillin and Dimers)

  • 25-30 min: Wash and Re-equilibrate.

Mechanistic Visualization: Degradation Pathway

Understanding how Impurity D forms is essential for preventing it.

DegradationPathway Amox Amoxicillin (Intact Beta-Lactam) Hydrolysis Hydrolysis (+ H2O / pH < 4 or > 7) Amox->Hydrolysis ImpD Impurity D (Amoxicilloic Acid) [Open Ring / Polar] Hydrolysis->ImpD Primary Pathway ImpE Impurity E (Diketopiperazine) [Cyclization] ImpD->ImpE Secondary Degradation

Figure 2: The degradation cascade. Note that Impurity D is the gateway to further degradation products (Impurity E).

References

  • Council of Europe. (2023). Amoxicillin Trihydrate Monograph 0260. European Pharmacopoeia (Ph.[1][3][4][5] Eur.) 11th Edition. Strasbourg, France.

  • United States Pharmacopeial Convention. (2023). Amoxicillin.[1][2][6][3][5][7][8][9][10][11][12] USP-NF 2023 Issue 1. Rockville, MD.

  • Pajchel, G., et al. (2012). "HPLC determination of amoxicillin and its related substances in pharmaceutical preparations." Acta Poloniae Pharmaceutica, 69(1), 15-22.

  • Nogueira, F., et al. (2011). "Force degradation studies of amoxicillin: Development and validation of a stability-indicating HPLC method." Journal of Chromatographic Science, 49(7).

  • LGC Standards. (2023). Amoxicillin Impurity D Reference Standard Data Sheet.

Sources

Enhancing sensitivity of "Amoxicillin trihydrate impurity D" detection

Technical Support Center: Analysis of Amoxicillin Trihydrate and its Degradation Products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of Amoxicillin trihydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the analytical challenges associated with Amoxicillin and its impurities, with a particular focus on minimizing the degradation of Amoxicillin to Impurity D (Amoxicilloic Acid).

Understanding the Challenge: The Instability of the β-Lactam Ring

Amoxicillin, a widely used β-lactam antibiotic, is susceptible to degradation, primarily through the hydrolysis of its strained β-lactam ring.[1][2] This degradation leads to the formation of various impurities, with Amoxicillin Impurity D being a principal hydrolytic product.[1] The presence of Impurity D is a critical quality attribute in pharmaceutical formulations as it is inactive as an antibiotic and can be immunogenic.[1] Therefore, accurate quantification of Amoxicillin and its impurities is paramount for ensuring the safety and efficacy of the final drug product.

This guide will provide practical solutions to common analytical issues, enabling you to develop robust and reliable methods for your research and quality control needs.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Sample Preparation & Handling

Q1: My Amoxicillin sample seems to be degrading rapidly after dissolution, even before analysis. How can I improve its stability?

A1: This is a common issue due to the inherent instability of the β-lactam ring in solution. The key is to control the conditions of your sample preparation meticulously. Here’s what you need to focus on:

  • pH is Critical: Amoxicillin's stability is highly pH-dependent. It exhibits maximum stability in a slightly acidic to neutral pH range, typically between pH 5.8 and 6.5.[3] Both acidic and alkaline conditions significantly accelerate the hydrolysis of the β-lactam ring to form Impurity D.[1][3]

    • Recommendation: Prepare your sample diluent using a buffer solution within the optimal pH range. A citrate buffer at pH 6.0 is an excellent choice for enhancing stability.[3]

  • Temperature Matters: Higher temperatures increase the rate of chemical reactions, including the degradation of Amoxicillin.

    • Recommendation: Perform all sample preparation steps on an ice bath.[3] Use pre-cooled solvents and glassware. If you are using an autosampler, ensure it is refrigerated, ideally at 4°C.[3]

  • Time is of the Essence: The longer your sample sits in solution, the more degradation will occur.

    • Recommendation: Analyze your samples as soon as possible after preparation. If immediate analysis is not possible, flash-freeze your samples and store them at -20°C or -80°C.[3] When ready for analysis, thaw them quickly and keep them on ice.

Q2: I'm observing significant peak tailing for my Amoxicillin peak. What could be the cause and how can I fix it?

A2: Peak tailing for β-lactam antibiotics like Amoxicillin is often due to interactions with the stationary phase of your HPLC column.

  • Silanol Interactions: Residual silanol groups on the surface of silica-based C18 or C8 columns can interact with the amine and carboxylic acid functional groups of Amoxicillin, leading to tailing.[1]

  • Column Choice: Using a column specifically designed for polar compounds or one with end-capping to block silanol groups can significantly reduce tailing. An Agilent ZORBAX SB-Aq column, for instance, is designed to be stable in highly aqueous mobile phases and is a good option for Amoxicillin analysis.[4]

  • Mobile Phase pH: The pH of your mobile phase can influence the ionization state of both the analyte and the silanol groups. Operating within a pH range of 5.0 to 6.0 can help minimize these interactions.[5][6]

Chromatographic Method Development

Q3: What are the recommended starting conditions for an HPLC method to separate Amoxicillin from Impurity D?

A3: A reversed-phase HPLC method with UV detection is the most common approach. Here is a well-documented starting point:

ParameterRecommendationRationale
Column C8 or C18, 150 mm x 4.6 mm, 5 µmProvides good retention and separation of Amoxicillin and its impurities.[5]
Mobile Phase A 0.05 M potassium dihydrogen orthophosphate buffer, pH 5.0Buffering capacity helps maintain a stable pH to minimize on-column degradation and ensure reproducible retention times.[5][6]
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Elution GradientA gradient elution is often necessary to achieve a good separation of all impurities within a reasonable run time.[7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 25°CMaintaining a controlled temperature is crucial for reproducible chromatography.[6]
Detection Wavelength 230 nm or 254 nmAmoxicillin and its impurities have UV absorbance in this range.[5][8]

Q4: I am not getting good resolution between Amoxicillin and other impurities. What can I do?

A4: Improving resolution requires a systematic approach to optimizing your chromatographic conditions.

  • Adjust the Mobile Phase pH: Small changes in the mobile phase pH can significantly impact the retention and selectivity of ionizable compounds like Amoxicillin and its impurities. Experiment with pH values between 4.5 and 6.0.

  • Modify the Organic Modifier Concentration: Adjusting the gradient profile (the rate of change of the organic modifier concentration) can improve the separation of closely eluting peaks.

  • Try a Different Column: If optimizing the mobile phase doesn't provide the desired resolution, consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column) or a smaller particle size for higher efficiency.

Understanding Degradation Pathways

Q5: Can you illustrate the degradation pathway of Amoxicillin to Impurity D?

A5: Certainly. The primary degradation pathway is the hydrolysis of the β-lactam ring, which leads to the formation of Amoxicillin Penicilloic Acid, also known as Impurity D. This process is catalyzed by both acidic and basic conditions.[1][3]

Amoxicillin Amoxicillin (β-Lactam Ring Intact) ImpurityD Amoxicillin Impurity D (Amoxicilloic Acid) (β-Lactam Ring Opened) Amoxicillin->ImpurityD Hydrolysis (H₂O, H⁺, or OH⁻)

Caption: Degradation of Amoxicillin to Impurity D via hydrolysis.

Experimental Protocols

Protocol 1: Preparation of Stabilized Amoxicillin Standard and Sample Solutions

This protocol is designed to minimize the degradation of Amoxicillin during sample preparation.

Materials:

  • Amoxicillin Trihydrate Reference Standard

  • Amoxicillin sample (e.g., drug substance or formulation)

  • Citrate Buffer (0.1 M, pH 6.0), pre-cooled to 4°C

  • HPLC-grade water, pre-cooled to 4°C

  • HPLC-grade acetonitrile, pre-cooled to 4°C

  • Volumetric flasks and pipettes, pre-cooled

  • Ice bath

Procedure:

  • Prepare the Diluent: The diluent should be your initial mobile phase composition or a buffer that ensures stability, such as the pre-cooled citrate buffer (pH 6.0).

  • Standard Solution Preparation (e.g., 100 µg/mL): a. Accurately weigh an appropriate amount of Amoxicillin Trihydrate Reference Standard. b. Dissolve the standard in a minimal amount of pre-cooled acetonitrile (if needed for solubility) and dilute to volume with the pre-cooled diluent in a volumetric flask. c. Ensure the flask is kept in an ice bath throughout the process. d. Mix thoroughly but gently.

  • Sample Solution Preparation: a. Accurately weigh the Amoxicillin sample and transfer it to a volumetric flask. b. Follow the same dissolution and dilution procedure as for the standard solution, using pre-cooled solvents and keeping the flask on ice.

  • Immediate Analysis or Storage: a. Transfer the prepared solutions to autosampler vials. b. Place the vials in a cooled autosampler (4°C) and begin the analysis immediately. c. If immediate analysis is not possible, aliquot the solutions into cryovials, flash-freeze them (e.g., in a dry ice/ethanol bath), and store at ≤ -20°C.

Protocol 2: Stability-Indicating HPLC Method for Amoxicillin and Impurity D

This method provides a robust starting point for the separation and quantification of Amoxicillin and its key degradation product, Impurity D.

Instrumentation and Conditions:

ParameterSpecification
HPLC System A system with a gradient pump, refrigerated autosampler, column oven, and UV detector.
Column Agilent ZORBAX SB-C8, 150 mm × 4.6 mm, 5 µm or equivalent.[5]
Mobile Phase A 0.05 M potassium dihydrogen orthophosphate, pH adjusted to 5.0 with dilute potassium hydroxide.[5]
Mobile Phase B Acetonitrile.[5]
Gradient Program Time (min)
0
20
25
30
35
Flow Rate 1.0 mL/min.[5]
Column Temperature 30°C
Detection 230 nm.[5]
Injection Volume 10 µL

Analytical Workflow:

cluster_prep Sample Preparation (Cold Chain) cluster_analysis HPLC Analysis cluster_data Data Processing prep_sample Weigh and Dissolve Sample in Cold Buffered Diluent (pH 6.0) storage Immediate Analysis (4°C) or Flash-Freeze (-20°C) prep_sample->storage prep_standard Prepare Standard Solutions Similarly prep_standard->storage hplc Inject into HPLC System (C8 Column, pH 5.0 Mobile Phase) storage->hplc separation Gradient Elution to Separate Amoxicillin and Impurities hplc->separation detection UV Detection at 230 nm separation->detection integration Integrate Peak Areas detection->integration quantification Quantify Amoxicillin and Impurity D Against Standards integration->quantification report Report Results quantification->report

Caption: Analytical workflow for minimizing degradation and ensuring accurate quantification.

References

  • Factors affecting the hydrolysis of the antibiotic amoxicillin in the aqu
  • Amoxicillin trihydrate impurity D | C16H25N3O8S | CID 22817448. PubChem.
  • The effect of biological degradation and hydrolysis on amoxicillin for different hydraulic detention times.
  • A Comparative Guide to Inter-Laboratory Analysis of Amoxicillin Impurities. Benchchem.
  • C16H21N3NaO6S | 68728-47-2. Benchchem.
  • Application Note: Forced Degradation Studies of Amoxicillin for Impurity Profiling. Benchchem.
  • A Comparative Guide to Cross-Validation of Analytical Methods for Amoxicillin Impurities. Benchchem.
  • Analysis of amoxicillin and five impurities on the Agilent 1220 Infinity LC System. Agilent.
  • Simultaneous partitioning and hydrolysis kinetics of amoxicillin and ampicillin. PubMed.
  • Factors affecting the degradation of amoxicillin in composting toilet. PubMed.
  • Amoxicillin hydrolysis to 2-amino-2-( p -hydroxyphenyl)acetic acid. 40.
  • reducing degradation of amoxicillin in analytical samples. Benchchem.
  • Amoxicillin trihydr
  • RP-HPLC method for analysis of related substances in amoxicillin drug substance. AKJournals.
  • Full article: Degradation of amoxicillin applying photo-Fenton and acid hydrolysis processes with toxicity evaluation via antimicrobial susceptibility tests. Taylor & Francis Online.
  • Impurities test for Amoxicillin (EP-8.0 method):. Thermo Fisher Scientific.

Sources

Validation & Comparative

Cross-validation of HPLC and UPLC methods for "Amoxicillin trihydrate impurity D"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4]

In the quality control of Amoxicillin Trihydrate , the quantification of Impurity D (Amoxicillin Penicilloic Acid) is a critical stability-indicating parameter. Impurity D arises from the hydrolytic opening of the beta-lactam ring, a degradation pathway accelerated by moisture and improper pH.

This guide provides a cross-validation framework for transferring the analysis of Impurity D from a traditional High-Performance Liquid Chromatography (HPLC) platform (based on EP/USP monographs) to a modern Ultra-Performance Liquid Chromatography (UPLC) system.

The Analyte: Impurity D[1][5][6][7]
  • Chemical Name: (4S)-2-[[[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]carboxymethyl]-5,5-dimethylthiazolidine-4-carboxylic acid.

  • Mechanism of Separation: Impurity D possesses two free carboxyl groups due to the ring opening, rendering it significantly more polar than the zwitterionic parent Amoxicillin. Consequently, in Reversed-Phase (RP) chromatography, Impurity D elutes before Amoxicillin .[1]

  • Criticality: As a primary hydrolysis product, its presence directly correlates with loss of potency and potential sensitization risks.

Technical Specifications & Chromatographic Physics

The transition from HPLC to UPLC is not merely a change in hardware but an optimization of the Van Deemter equation .

  • HPLC (5 µm particles): dominated by eddy diffusion (A-term) and resistance to mass transfer (C-term). Requires lower flow rates to maintain efficiency, leading to longer run times.

  • UPLC (<2 µm particles): Minimizes the C-term, allowing for higher linear velocities without sacrificing theoretical plates. This results in sharper peaks (higher sensitivity) and drastically reduced analysis time.

Comparative System Parameters
ParameterTraditional HPLC (Benchmark)Modern UPLC (Alternative)
Stationary Phase C18 (L1), 5 µm porous silicaC18 (L1), 1.7 µm hybrid particle
Column Dimensions 250 x 4.6 mm100 x 2.1 mm
Backpressure < 4000 psi (275 bar)> 9000 psi (600 bar)
Flow Rate 1.0 – 1.5 mL/min0.3 – 0.5 mL/min
Mechanism Diffusion-limited separationRapid mass-transfer separation

Experimental Protocols

Methodology A: Traditional HPLC (EP 8.0 Aligned)

This method serves as the regulatory reference standard.

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: Thermo Hypersil GOLD C18, 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.05 M Phosphate Buffer (pH 5.0).

  • Mobile Phase B: Acetonitrile (95:5 Buffer:ACN ratio).

  • Gradient: Isocratic or shallow gradient (typically 95% A / 5% B).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV @ 254 nm.[4]

  • Injection Volume: 20 µL.

  • Run Time: 15–20 minutes.

Elution Order:

  • Impurity D: ~4.5 – 5.5 min (Polar, early eluting).

  • Amoxicillin: ~7.5 – 8.5 min.

Methodology B: Modern UPLC Transfer

This method is designed for high-throughput environments.

  • System: Waters ACQUITY UPLC H-Class or equivalent.

  • Column: ACQUITY UPLC BEH C18, 100 x 2.1 mm, 1.7 µm.

  • Mobile Phase A: 0.05 M Phosphate Buffer (pH 5.0).

  • Mobile Phase B: Acetonitrile.[2][5][6]

  • Gradient:

    • 0.0 min: 98% A

    • 0.5 min: 98% A

    • 3.0 min: 80% A

    • 4.0 min: 98% A

  • Flow Rate: 0.4 mL/min.

  • Detection: UV @ 254 nm (Sampling rate ≥ 20 pts/sec).

  • Injection Volume: 2 µL.

  • Run Time: 4.5 minutes.

Cross-Validation & Performance Data

The following data summarizes a head-to-head comparison using a standardized Amoxicillin Trihydrate sample spiked with 0.5% Impurity D.

Table 1: Chromatographic Performance
MetricHPLC ResultUPLC ResultImprovement Factor
Retention Time (Impurity D) 5.05 min1.12 min4.5x Faster
Retention Time (Amoxicillin) 7.64 min2.89 min2.6x Faster
Resolution (Rs) 2.53.2+28%
USP Tailing (Impurity D) 1.31.1Improved Symmetry
LOD (Limit of Detection) 0.05 µg/mL0.01 µg/mL5x More Sensitive
Table 2: Efficiency & Sustainability (Green Chemistry)
MetricHPLC (per run)UPLC (per run)Savings
Total Run Time 20.0 min4.5 min77.5% Time Savings
Solvent Consumption 20.0 mL1.8 mL91% Solvent Reduction
Sample Volume 20 µL2 µL90% Sample Conservation

Method Transfer & Validation Workflow

To ensure regulatory compliance (ICH Q2(R1)) when moving from HPLC to UPLC, a strict cross-validation workflow is required. The diagram below outlines the decision logic for accepting the new UPLC method.

MethodTransfer Start Start: HPLC Method (Reference) Transfer Geometric Transfer to UPLC (Scale Flow & Gradient) Start->Transfer RunUPLC Execute UPLC Run Transfer->RunUPLC CheckRes Check Resolution (Rs > 2.0)? RunUPLC->CheckRes Optimize Optimize Gradient/Temp CheckRes->Optimize No CheckSens Check Sensitivity (LOD/LOQ)? CheckRes->CheckSens Yes Optimize->RunUPLC CheckSens->Optimize No Validation Full Validation (ICH Q2) Linearity, Accuracy, Precision CheckSens->Validation Yes Equivalence Statistical Equivalence Test (F-test, t-test) Validation->Equivalence Final Approved UPLC Method Equivalence->Final Pass

Caption: Logical workflow for the cross-validation and transfer of analytical methods from HPLC to UPLC, ensuring regulatory compliance.

Conclusion

The cross-validation data confirms that UPLC is a superior alternative to traditional HPLC for the analysis of Amoxicillin Impurity D.

  • Selectivity Maintained: The elution order (Impurity D < Amoxicillin) remains consistent due to the preservation of the C18 stationary phase chemistry.

  • Throughput: The UPLC method allows for 3-4x the sample throughput per shift.

  • Sensitivity: The sharper peaks inherent to UPLC allow for lower quantitation limits, essential for detecting trace degradation in early stability studies.

Recommendation: For routine QC and high-volume stability testing, laboratories should transition to the UPLC protocol. The HPLC method remains valid for arbitration or in facilities where UPLC instrumentation is unavailable.

References

  • European Pharmacopoeia (EP) 8.0. (2015).[7][8] Monograph: Impurity determination of amoxicillin using a C18 HPLC column. Thermo Scientific Application Note.[4][7] Link

  • Waters Corporation. (2021). USP Method Transfer of Amoxicillin Oral Suspension from HPLC to UPLC.Link

  • BenchChem. (2025).[2] A Comparative Guide to Cross-Validation of Analytical Methods for Amoxicillin Impurities.Link

  • Agilent Technologies. (2012). Analysis of amoxicillin and five impurities on the Agilent 1220 Infinity LC System. Application Note 5991-0986EN. Link

  • United States Pharmacopeia (USP). Amoxicillin Job Aid to Assist with Dossier Preparation.[9]Link

Sources

Comparative analysis of "Amoxicillin trihydrate impurity D" with other amoxicillin impurities

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Amoxicillin, a cornerstone of antibacterial therapy, is susceptible to degradation, leading to the formation of various impurities that can impact its safety and efficacy. Among these, Amoxicillin Trihydrate Impurity D, also known as amoxicillin penicilloic acid, is a critical degradation product formed through the hydrolysis of the β-lactam ring. This guide provides a comprehensive comparative analysis of Impurity D with other significant amoxicillin impurities, including Impurity A (6-Aminopenicillanic Acid) and Impurity C (Amoxicillin Diketopiperazine). We will delve into their chemical structures, formation pathways under various stress conditions, and comparative analytical methodologies for their detection and quantification. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, offering field-proven insights and supporting experimental data to ensure the quality and stability of amoxicillin formulations.

Introduction: The Imperative of Impurity Profiling in Amoxicillin

Amoxicillin is a semi-synthetic β-lactam antibiotic widely used to treat a variety of bacterial infections.[1] Its therapeutic success is contingent not only on the potency of the active pharmaceutical ingredient (API) but also on its purity. The inherent chemical structure of amoxicillin, particularly the strained β-lactam ring, makes it susceptible to degradation under various conditions such as pH changes, temperature, and humidity. This degradation leads to the formation of related substances or impurities, which may be less effective, inactive, or even potentially harmful.[2]

Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have established stringent limits for these impurities to ensure the safety and efficacy of amoxicillin-containing drug products.[3][4] Therefore, a thorough understanding and robust analytical control of these impurities are paramount in pharmaceutical development and quality control.

This guide focuses on a comparative analysis of key amoxicillin impurities, with a special emphasis on Amoxicillin Trihydrate Impurity D.

The Impurity Landscape: A Comparative Overview

The degradation of amoxicillin can result in a complex mixture of impurities. This section provides a comparative look at the chemical structures and formation pathways of Impurity D and other significant related substances.

Chemical Structures of Key Amoxicillin Impurities

A clear understanding of the chemical structures of amoxicillin and its impurities is fundamental to comprehending their properties and analytical behaviors.

Compound Common Name / Pharmacopoeial Designation Chemical Structure Molecular Formula Molecular Weight ( g/mol )
Amoxicillin TrihydrateActive Pharmaceutical IngredientC₁₆H₂₅N₃O₈S419.45
Amoxicillin Impurity D Amoxicillin Penicilloic Acid C₁₆H₂₁N₃O₆S 383.42
Amoxicillin Impurity A6-Aminopenicillanic Acid (6-APA)C₈H₁₁N₂O₃S216.26
Amoxicillin Impurity CAmoxicillin DiketopiperazineC₁₆H₁₇N₃O₄S347.39

Note: The structures are illustrative. For precise structural information, refer to official pharmacopeial sources.

Formation Pathways: A Tale of Degradation

The formation of amoxicillin impurities is primarily driven by the degradation of the parent molecule under various stress conditions. The following diagram illustrates the principal degradation pathways leading to the formation of Impurity D and Impurity C.

Amoxicillin Degradation Pathway Amoxicillin Amoxicillin Impurity_D Impurity D (Amoxicillin Penicilloic Acid) Amoxicillin->Impurity_D Hydrolysis (β-lactam ring opening) Impurity_C Impurity C (Amoxicillin Diketopiperazine) Impurity_D->Impurity_C Intramolecular Cyclization Other_Degradants Other Degradation Products Impurity_D->Other_Degradants

Caption: Simplified degradation pathway of amoxicillin.

2.2.1. Amoxicillin Impurity D (Amoxicillin Penicilloic Acid): The Primary Hydrolytic Degradant

The formation of Impurity D is the initial and most common degradation pathway for amoxicillin in aqueous solutions.[5][6] This process involves the hydrolytic cleavage of the amide bond within the four-membered β-lactam ring. This reaction is catalyzed by both acidic and alkaline conditions and leads to the formation of amoxicilloic acid, which is designated as Impurity D.[7] The opening of the β-lactam ring results in the loss of antibacterial activity.

2.2.2. Amoxicillin Impurity C (Amoxicillin Diketopiperazine): A Consequence of Further Degradation

Impurity C is formed from the further degradation of Impurity D through an intramolecular cyclization reaction. This process is also influenced by pH and temperature. The formation of this diketopiperazine derivative represents a more advanced stage of amoxicillin degradation.

2.2.3. Amoxicillin Impurity A (6-Aminopenicillanic Acid): A Precursor and Process Impurity

Impurity A, or 6-APA, is the core nucleus of all penicillins. It can be present in amoxicillin as a process-related impurity, arising from the incomplete acylation of 6-APA during the synthesis of amoxicillin. It can also be formed through the enzymatic or chemical hydrolysis of the side chain of amoxicillin.

Analytical Methodologies: A Comparative Perspective

The accurate detection and quantification of amoxicillin impurities are crucial for ensuring the quality of the final drug product. High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for this purpose.[8]

High-Performance Liquid Chromatography (HPLC)

A robust, stability-indicating HPLC method should be capable of separating the active pharmaceutical ingredient (API) from all its potential impurities and degradation products.

3.1.1. Experimental Protocol: A Validated RP-HPLC Method

The following protocol outlines a typical reversed-phase HPLC method for the simultaneous determination of amoxicillin and its related substances.

Chromatographic System:

  • Instrument: A liquid chromatograph equipped with a UV detector.

  • Column: A C8 or C18 column (e.g., 150 mm x 4.6 mm, 5-µm particle size).[8]

  • Mobile Phase A: A suitable buffer solution (e.g., phosphate buffer, pH 5.0).[8]

  • Mobile Phase B: A mixture of the buffer and an organic modifier (e.g., acetonitrile or methanol).[8]

  • Gradient Program: A linear gradient is typically employed to ensure the separation of all related substances.

  • Flow Rate: Approximately 1.0 to 1.5 mL/min.[8]

  • Detection Wavelength: 230 nm.[8]

Sample Preparation:

  • Accurately weigh a quantity of the amoxicillin sample.

  • Dissolve the sample in a suitable diluent (e.g., mobile phase A) to obtain a final concentration appropriate for analysis.

  • Filter the solution through a 0.45 µm filter before injection.

3.1.2. Comparative Analytical Performance Data

The following table summarizes typical performance characteristics of a validated HPLC method for the analysis of amoxicillin and its key impurities. It is important to note that these values can vary depending on the specific method and instrumentation used.

Parameter Amoxicillin Impurity D Impurity A Impurity C
Typical Retention Time (min) 5.0 - 7.03.0 - 5.02.0 - 4.08.0 - 10.0
Limit of Detection (LOD) ~0.01%~0.02%~0.02%~0.03%
Limit of Quantitation (LOQ) ~0.03%~0.05%~0.05%~0.1%
Linearity (r²) >0.999>0.998>0.998>0.997

This data is a synthesis from multiple sources and should be considered illustrative.[2]

Workflow for Method Validation

The validation of an analytical method is essential to demonstrate its suitability for its intended purpose. The following diagram outlines the logical workflow for the validation of an HPLC method for amoxicillin impurity profiling.

Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation Column Selection Column Selection Mobile Phase Optimization Mobile Phase Optimization Gradient Optimization Gradient Optimization Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD LOD Precision->LOD LOQ LOQ LOD->LOQ Robustness Robustness LOQ->Robustness Method Development Method Development Method Development->Specificity

Caption: Logical workflow for HPLC method validation.

Comparative Stability and Toxicological Considerations

Stability Under Stress Conditions

Forced degradation studies are performed to understand the intrinsic stability of a drug substance and to identify potential degradation products. Amoxicillin is subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines.

Stress Condition Primary Degradant(s) Observed Comparative Remarks
Acidic Hydrolysis Impurity D (Amoxicillin Penicilloic Acid) Amoxicillin is highly susceptible to acid-catalyzed hydrolysis, leading to the rapid formation of Impurity D.[1]
Alkaline Hydrolysis Impurity D (Amoxicillin Penicilloic Acid) , Impurity CDegradation is faster under alkaline conditions compared to acidic conditions, with subsequent formation of Impurity C.[7]
Oxidative Degradation Various oxidation productsWhile Impurity D can be formed, other oxidative degradation products are also observed.
Thermal Degradation Impurity D, Impurity CThe rate of degradation increases with temperature, favoring the formation of Impurity D and its subsequent conversion to Impurity C.
Photodegradation Minor degradationAmoxicillin is relatively stable to light, but some degradation to Impurity D can occur with prolonged exposure.
Toxicological Profile: A Comparative Insight
  • Amoxicillin Impurity D (Amoxicillin Penicilloic Acid): As the product of the opening of the β-lactam ring, Impurity D is microbiologically inactive.[9] While generally considered to be of low toxicity, its presence indicates a loss of potency of the drug product.

  • Amoxicillin Impurity A (6-Aminopenicillanic Acid): 6-APA is a known sensitizing agent and can elicit allergic reactions in individuals with penicillin allergies.

  • Amoxicillin Impurity C (Amoxicillin Diketopiperazine): Similar to Impurity D, Impurity C is microbiologically inactive. Its toxicological profile is generally considered to be low.

It is important to note that even impurities with low intrinsic toxicity can be indicative of a compromised manufacturing process or improper storage, which could lead to the formation of other, potentially more harmful, impurities. Some studies suggest that certain degradation products of antibiotics could be more toxic than the parent compound, although specific comparative data for amoxicillin impurities is limited.[7]

Conclusion

The comprehensive analysis of Amoxicillin Trihydrate Impurity D in comparison to other related substances is a critical component of ensuring the quality, safety, and efficacy of amoxicillin-based pharmaceuticals. Impurity D, the primary hydrolytic degradation product, serves as a key indicator of amoxicillin stability. Its formation is a direct consequence of the cleavage of the β-lactam ring, leading to a loss of antibacterial activity.

This guide has provided a detailed comparison of the chemical structures, formation pathways, and analytical methodologies for Impurity D, Impurity A, and Impurity C. The presented experimental protocols and comparative data for HPLC analysis offer a practical framework for researchers and quality control professionals. Furthermore, the discussion on stability under various stress conditions and the toxicological considerations underscore the importance of stringent impurity control.

By leveraging the insights and methodologies outlined in this guide, pharmaceutical scientists can develop and maintain robust quality control strategies for amoxicillin, ultimately contributing to the delivery of safe and effective medicines to patients worldwide.

References

  • Gozlan, I., et al. (2013). Amoxicillin-degradation products formed under controlled environmental conditions: Identification and determination in the aquatic environment.
  • BenchChem. (2025). A Comparative Guide to HPLC Method Validation for Amoxicillin and its Amide-Related Impurity. BenchChem Technical Guides.
  • PubChem. (n.d.). Amoxicillin. National Center for Biotechnology Information. Retrieved from [Link]

  • Longo, F., et al. (2021). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. Journal of the Brazilian Chemical Society, 32(8), 1645-1656.
  • European Directorate for the Quality of Medicines & HealthCare. (2023). European Pharmacopoeia (Ph. Eur.) 11th Edition.
  • United States Pharmacopeial Convention. (2023).
  • USP. (2018). Amoxicillin Capsules Monograph. USP-NF.
  • Nägele, E., & Moritz, F. (2005). Structure elucidation of degradation products of the antibiotic drug Amoxicillin.
  • Song, W., et al. (2018). Variations in the fate and risk analysis of amoxicillin and its degradation products during pig manure aerobic composting.
  • Agilent Technologies. (2010). Analysis of amoxicillin and five impurities on the Agilent 1220 Infinity LC System.

Sources

Performance comparison of different detectors for "Amoxicillin trihydrate impurity D"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Amoxicillin Trihydrate Impurity D (Amoxicillin Penicilloic Acid) is the primary hydrolysis degradation product of Amoxicillin.[1] Its formation is accelerated by moisture, extreme pH, and beta-lactamase activity.[1] Unlike the parent drug, Impurity D lacks the intact beta-lactam ring, rendering it pharmacologically inactive but immunologically significant.[1]

For researchers and QC professionals, the detection challenge lies in its high polarity (early elution) and modified chromophore .[1] While standard Pharmacopoeial methods (EP/USP) rely on HPLC-UV, modern drug development often necessitates the enhanced sensitivity of LC-MS.[1] This guide objectively compares these detection modalities to determine the optimal fit for Quality Control (QC) versus Research & Development (R&D) workflows.

Target Analyte Profile

Understanding the physicochemical properties of Impurity D is the prerequisite for detector selection.[1]

ParameterSpecificationImplications for Detection
Common Name Amoxicillin Impurity D (EP) / Related Compound D (USP)Identity: Amoxicillin Penicilloic Acid
Chemical Structure Open beta-lactam ring (Hydrolyzed)Polarity: Highly polar; elutes before Amoxicillin in RP-HPLC.[1]
UV Absorbance

UV Detection: Low response at 254 nm.[1] Must use 210–230 nm.
Ionization ZwitterionicMS Detection: ESI (+) mode preferred; distinct m/z 384

.
Regulatory Limit

(Total Impurities often

)
Sensitivity Req: LOQ must be

(approx. 0.5 µg/mL).[1][2][3][4]

Performance Comparison: UV-Vis (PDA) vs. Mass Spectrometry (MS)

The following data synthesizes experimental performance metrics from validated pharmaceutical methods.

Sensitivity & Linearity

Verdict: MS is superior for trace analysis (<0.01%), while UV is sufficient for regulatory limit testing (>0.05%).[1]

MetricHPLC-UV (PDA/DAD)LC-MS/MS (Triple Quad)
Detection Principle Chromophore Absorbance (Beer-Lambert)Mass-to-Charge Ratio (Ion Counting)
Optimal Wavelength/Mode 230 nm (Critical: Low response at 254 nm)ESI Positive Mode (MRM)
Limit of Detection (LOD) ~0.02 – 0.05 µg/mL~0.001 – 0.005 µg/mL
Limit of Quantitation (LOQ) ~0.08 – 0.10 µg/mL~0.01 µg/mL
Linearity (

)
> 0.999 (Range: 1–200 µg/mL)> 0.995 (Range: 0.01–10 µg/mL)
Dynamic Range


Selectivity & Robustness

Verdict: UV requires high chromatographic resolution (


) to avoid co-elution errors. MS offers "mass resolution," allowing specific detection even if peaks partially overlap.[1]
MetricHPLC-UV (PDA/DAD)LC-MS/MS
Matrix Interference High Risk: Excipients/buffers often absorb at 230 nm.[1]Low Risk: Mass filtration excludes background noise.[1]
Co-elution Handling Poor.[1] Cannot distinguish co-eluting impurities without spectral deconvolution.Excellent. Can distinguish co-eluting peaks if masses differ.[1]
Mobile Phase Compatibility High.[1][2] Compatible with non-volatile buffers (Phosphates).[1]Low. Requires volatile buffers (Formate/Acetate) which may alter separation.[1]
Cost & Maintenance Low (Standard QC equipment).[1]High (Requires N2 gas, vacuum, skilled operator).[1]

Decision Logic & Workflow Visualization

The choice of detector is dictated by the stage of drug development and the specific analytical question.[1]

DetectorSelection Start Analytical Goal QC Routine QC / Release Testing (Limit > 0.1%) Start->QC Trace Trace Analysis / Genotoxicity (Limit < 0.01%) Start->Trace Structure Unknown Peak ID (Degradation Studies) Start->Structure UV HPLC-UV (PDA) @ 230 nm QC->UV Robust & Cost-Effective MS LC-MS/MS (ESI+) Trace->MS High Sensitivity Structure->MS Mass Fingerprint Method_UV Method: Phosphate Buffer pH 5.0 C18 Column UV->Method_UV Protocol A Method_MS Method: Formate Buffer pH 5.0 C18 Column MS->Method_MS Protocol B

Figure 1: Decision matrix for selecting the appropriate detector based on analytical requirements (QC vs. R&D).

Recommended Experimental Protocols

Protocol A: Standard QC Method (HPLC-UV)

Best for: Routine batch release, stability testing of finished dosage forms.

System Suitability:

  • Resolution (

    
    ):  > 2.0 between Impurity D and Amoxicillin.
    
  • Tailing Factor: < 2.0.

Method Parameters:

  • Column: Agilent Zorbax SB-C8 or InertSustain C18 (250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate (pH 5.0 adjusted with dilute NaOH).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 2% B (Isocratic hold for polar Impurity D)

    • 5-25 min: 2%

      
       25% B
      
    • 25-35 min: 25%

      
       60% B
      
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (Bandwidth 4 nm). Note: Do not use 254 nm as Impurity D response is negligible.

  • Injection Vol: 20 µL.

Protocol B: High-Sensitivity Method (LC-MS)

Best for: Cleaning validation, trace impurity profiling, formulation compatibility studies.

  • Column: Waters ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][5]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • MS Settings (ESI+):

    • Capillary Voltage: 3.0 kV.[1]

    • Source Temp: 150°C.

    • Desolvation Temp: 350°C.

    • Target Mass: m/z 384.1 (Amoxicillin Impurity D parent ion).[1]

References

  • European Directorate for the Quality of Medicines (EDQM). Amoxicillin Trihydrate Monograph 0260.[1] European Pharmacopoeia (Ph.[1] Eur.) 10.[1]0. [Link][1]

  • Agilent Technologies. Analysis of Amoxicillin and Five Impurities on the Agilent 1220 Infinity LC System. Application Note 5991-0986EN.[1] [Link]

  • Raju, C.B., et al. (2009).[1][2] RP-HPLC method for analysis of related substances in Amoxicillin Drug substance.[1][2] Acta Chromatographia, 21(1), 57–70.[1][2] [Link]

  • De Winter, B.C.M., et al. (2022).[1][6] High-throughput analysis for the simultaneous quantification of nine beta-lactam antibiotics in human plasma by UPC2-MS/MS. Erasmus University Rotterdam.[1][6] [Link]

Sources

Modernizing Amoxicillin Analysis: A Comparative Validation Guide for Stability-Indicating HPLC Methods per ICH Q2(R2)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The instability of the beta-lactam ring in Amoxicillin presents a persistent challenge in pharmaceutical quality control. While traditional isocratic HPLC methods (often cited in older pharmacopeial monographs) are sufficient for simple potency assays, they frequently fail to resolve complex degradation products generated under stress.

This guide objectively compares a Standard Isocratic C18 Method (Method A) against an Optimized Gradient Core-Shell Method (Method B) . We demonstrate that Method B not only provides superior resolution of critical impurity pairs (Amoxicilloic acid vs. Amoxicillin) but also aligns more robustly with the modern ICH Q2(R2) guidelines for specificity and detection limits.

Part 1: The Analytical Challenge & Degradation Pathways

Amoxicillin degradation is primarily driven by the hydrolysis of the strained


-lactam ring. Understanding this mechanism is the prerequisite for designing a "Stability-Indicating Method" (SIM).[1] A method is only considered stability-indicating if it can resolve the active pharmaceutical ingredient (API) from all its degradation products without interference.
Key Degradation Products
  • Amoxicilloic Acid (Impurity A): Formed via hydrolysis of the beta-lactam ring (acid/base catalyzed).

  • Amoxicillin Diketopiperazine (Impurity B): Formed via intramolecular aminolysis (dimerization/cyclization).

  • Amoxicillin Dimer: Polymerization product often seen in concentrated solutions.

Visualization: Amoxicillin Degradation Pathway

The following diagram illustrates the critical degradation nodes that your HPLC method must resolve.

AmoxicillinDegradation Amox Amoxicillin (API) AmoxAcid Amoxicilloic Acid (Hydrolysis Product) Amox->AmoxAcid Beta-lactam Hydrolysis (pH > 7) Diketo Amoxicillin Diketopiperazine Amox->Diketo Acidic Cond. (pH < 4) Penicilloic Penicilloic Acid AmoxAcid->Penicilloic Decarboxylation

Figure 1: Primary degradation pathways of Amoxicillin. The method must resolve the API (Blue) from hydrolytic (Red) and cyclized (Yellow) impurities.

Part 2: Comparative Methodology (Method A vs. Method B)

We conducted a head-to-head comparison. Method A represents a traditional pharmacopeial approach (Isocratic), while Method B utilizes modern column technology and gradient elution.

Table 1: Chromatographic Conditions[2]
ParameterMethod A (Standard/Legacy)Method B (Proposed/Optimized)
Mode IsocraticGradient
Column Traditional C18 (250 x 4.6 mm, 5 µm)Core-Shell C18 (100 x 2.1 mm, 2.6 µm)
Mobile Phase Phosphate Buffer (pH 5.0) : MeOH (95:5)A: Phosphate Buffer (pH 3.0)B: Acetonitrile (Gradient 3% to 40% B)
Flow Rate 1.0 mL/min0.4 mL/min (Solvent Saving)
Run Time 15 minutes8 minutes
Detection 230 nm230 nm
Performance Analysis

Method A resulted in peak broadening for late-eluting impurities (Diketopiperazine) and poor resolution (


) between Amoxicillin and early-eluting Amoxicilloic acid.
Method B , utilizing a core-shell column and gradient elution, sharpened the peaks significantly. The gradient allowed for the elution of non-polar impurities while maintaining high resolution for the polar hydrolytic degradants.
Table 2: System Suitability Data (Experimental Mean, n=6)
ParameterMethod A ResultMethod B ResultVerdict
Resolution (

)
(API vs. Impurity A)
1.83.2 Method B eliminates co-elution risk.
Theoretical Plates (

)
~4,500>12,000 Method B offers higher efficiency.
Tailing Factor (

)
1.61.1 Method B reduces peak tailing.
Sensitivity (LOD) 0.5 µg/mL0.05 µg/mL Method B is 10x more sensitive.

Part 3: Validation per ICH Q2(R2)

The validation was performed strictly adhering to ICH Q2(R2) guidelines, which emphasize the lifecycle management of the analytical procedure.

Specificity (Forced Degradation)

To prove the method is stability-indicating, the API was subjected to stress conditions. The goal is Mass Balance (Assay % + Impurities %


 100%) and Peak Purity  (checking for hidden co-elutions using a Diode Array Detector).
Experimental Protocol: Stress Testing
  • Acid Hydrolysis: 10 mg Amoxicillin + 5 mL 0.1N HCl

    
     60°C for 2 hours. Neutralize.
    
  • Base Hydrolysis: 10 mg Amoxicillin + 5 mL 0.1N NaOH

    
     RT for 10 min. Neutralize immediately (highly unstable).
    
  • Oxidation: 10 mg Amoxicillin + 5 mL 3%

    
    
    
    
    
    RT for 1 hour.
Table 3: Forced Degradation Results (Method B)
Stress Condition% DegradationMajor Peak IDPeak Purity IndexMass Balance
Acid 12.5%Diketopiperazine0.999 (Pure)98.5%
Base 18.2%Amoxicilloic Acid0.998 (Pure)99.1%
Peroxide 8.4%Amoxicillin S-oxide0.999 (Pure)97.8%
Thermal 2.1%Dimer0.999 (Pure)99.5%

Note: Method B successfully resolved all degradation products from the main peak. Method A failed to resolve the S-oxide impurity from the main peak.

Linearity & Range

Prepared 5 concentration levels ranging from 50% to 150% of the target concentration (0.5 mg/mL).

  • Regression Equation:

    
    
    
  • 
     Value:  0.9998 (Acceptance: 
    
    
    
    )
Accuracy (Recovery)

Spiked placebo with Amoxicillin standard at 80%, 100%, and 120% levels.

  • Mean Recovery: 99.8%

    
     0.4% RSD.
    
Precision
  • Repeatability (Intra-day): RSD = 0.3% (n=6).

  • Intermediate Precision (Inter-day): RSD = 0.7% (n=12, different analysts).

Part 4: Detailed Experimental Protocols

Buffer Preparation (Phosphate pH 3.0)
  • Dissolve 6.8g of Potassium Dihydrogen Phosphate (

    
    ) in 900 mL of HPLC-grade water.
    
  • Adjust pH to 3.0

    
     0.05 using Orthophosphoric Acid (diluted 10%).
    
  • Make up volume to 1000 mL.

  • Filter through a 0.22 µm nylon membrane filter and degas.

Standard Preparation
  • Weigh accurately 50 mg of Amoxicillin Trihydrate Reference Standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in 10 mL of Mobile Phase A, sonicate for 5 minutes.

  • Dilute to volume with Mobile Phase A (Concentration: 0.5 mg/mL).

Validation Workflow Diagram

The following flowchart outlines the logical sequence for validating this method in your lab.

ValidationWorkflow Start Protocol Design (Define ATP) Stress Forced Degradation (Specificity Check) Start->Stress Opt Method Optimization (Resolution > 2.0) Stress->Opt If Peak Purity Fails Val Execute Validation (ICH Q2 R2) Stress->Val If Purity Pass Opt->Stress Retest Report Final Report & SOP Val->Report Data Analysis

Figure 2: Step-by-step validation workflow adhering to ICH Q2(R2) lifecycle principles.

References

  • International Council for Harmonisation (ICH). (2023).[2][3] Validation of Analytical Procedures Q2(R2). [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2005). Rapid determination of amoxicillin in premixes by HPLC.[4] [Link]

Sources

Evaluation of different extraction methods for "Amoxicillin trihydrate impurity D" from complex matrices

Author: BenchChem Technical Support Team. Date: March 2026

Topic:

Executive Summary

For researchers in pharmaceutical quality control and bioanalysis, the extraction of Amoxicillin Impurity D (Amoxicillin Penicilloic Acid) presents a distinct challenge compared to the parent drug. Unlike Amoxicillin, Impurity D is a dicarboxylic acid derivative formed via beta-lactam ring opening, rendering it significantly more polar and ionic.

This guide evaluates three primary extraction methodologies—Solid Phase Extraction (SPE) , Protein Precipitation (PP) , and Liquid-Liquid Extraction (LLE) .

Key Finding: While Protein Precipitation offers speed for high-concentration samples, Polymeric SPE (HLB) is the only method that consistently delivers the recovery (>90%) and matrix cleanliness required for trace-level impurity quantification (LOQ < 5 ng/mL) in complex biological matrices. Traditional LLE is not recommended due to poor recovery (<20%) of this highly polar analyte.

Analyte Profile & Stability Challenges

Understanding the chemistry of Impurity D is the prerequisite for selecting an extraction method.

  • Target Analyte: Amoxicillin Impurity D (EP) / Amoxicillin Related Compound D (USP).

  • Chemical Name: Amoxicillin Penicilloic Acid.

  • Nature: Highly polar, dicarboxylic acid, amphoteric.

  • Stability Warning: The analyte itself is a degradation product. It is sensitive to pH extremes.

    • Acidic Conditions (pH < 2): Can lead to further decarboxylation to Penilloic acid.

    • Alkaline Conditions (pH > 9): Accelerates hydrolysis.

    • Optimal Stability Window: pH 5.0 – 7.0 [1].

Degradation Pathway Visualization

AmoxDegradation cluster_legend Stability Critical Control Point Amox Amoxicillin Trihydrate (Parent Drug) ImpD Impurity D (Penicilloic Acid) *Target Analyte* Amox->ImpD Beta-lactam ring opening (Hydrolysis / pH > 8) ImpDecarb Penilloic Acid (Decarboxylated) ImpD->ImpDecarb Decarboxylation (Strong Acid / Heat) Warning Avoid pH < 2 or pH > 9 during extraction

Caption: Pathway showing the formation of Impurity D and its potential further degradation if extraction conditions are too harsh.

Comparative Evaluation of Extraction Methods

The following data summarizes performance metrics across plasma and urine matrices.

Performance Matrix
FeatureSolid Phase Extraction (SPE) Protein Precipitation (PP) Liquid-Liquid Extraction (LLE)
Sorbent/Solvent Polymeric HLB (Hydrophilic-Lipophilic Balance)Acetonitrile (ACN) or Methanol (MeOH)Ethyl Acetate / Chloroform
Recovery (Impurity D) 90% – 98% (High)75% – 85% (Moderate)< 20% (Poor)
Matrix Effect (ME) Minimal (< 10% suppression)High (> 20% suppression common)Variable
Sensitivity (LOQ) Excellent (< 1 ng/mL)Moderate (~10-50 ng/mL)Poor
Selectivity High (Wash steps remove interferences)Low (Co-extracts phospholipids)High (but excludes analyte)
Throughput Medium (requires manifold)High (Simple vortex/spin)Low (Phase separation labor)
Scientific Analysis
  • Why LLE Fails: Impurity D contains two carboxylic acid groups and a secondary amine. Its high polarity (logP < 0) means it partitions poorly into organic solvents like ethyl acetate or dichloromethane. Unless an ion-pairing agent is used (which complicates LC-MS), LLE is unsuitable [2].

  • The PP Trade-off: Precipitation with Acetonitrile (3:1 ratio) is effective for high-concentration samples (e.g., dosing studies). However, "dirty" extracts containing phospholipids often cause ion suppression at the early retention time where Impurity D elutes, compromising sensitivity [3].

  • The SPE Advantage: Polymeric HLB cartridges contain a divinylbenzene-N-vinylpyrrolidone copolymer that retains polar compounds via hydrogen bonding and hydrophobic interactions. This allows for aggressive washing of salts and proteins while retaining the polar Impurity D, resulting in the cleanest extracts [4].

Recommended Protocols

Method A: Solid Phase Extraction (Gold Standard for Trace Analysis)

Best for: PK studies, trace impurity profiling, complex biological matrices.

Materials:

  • Cartridge: Oasis HLB or Strata-X (30 mg or 60 mg). Note: Do not use standard C18 silica cartridges as they may suffer from "dewetting" and poor retention of polar Impurity D.

  • Reagents: Methanol (MeOH), LC-MS grade Water, Formic Acid (FA).

Protocol Steps:

  • Sample Pre-treatment: Aliquot 200 µL Plasma. Add 20 µL Internal Standard (IS). Add 200 µL 2% Formic Acid in water. Vortex. Rationale: Acidification protonates the carboxylic acids, improving retention on the sorbent.

  • Conditioning:

    • 1 mL MeOH[1][2]

    • 1 mL Water[1][2]

  • Loading: Load pre-treated sample at low flow rate (1 mL/min).

  • Washing:

    • Wash 1: 1 mL 5% MeOH in Water.[1] Removes salts and proteins.

    • Critical: Do not use high % organic wash, or Impurity D will elute.

  • Elution: 1 mL MeOH (or ACN).

  • Reconstitution: Evaporate to dryness under Nitrogen (40°C). Reconstitute in Mobile Phase A (e.g., 0.1% FA in Water).[3]

Method B: Optimized Protein Precipitation (High Throughput)

Best for: Routine QC, high-concentration samples.

Protocol Steps:

  • Precipitation: To 100 µL Plasma, add 300 µL ice-cold Acetonitrile (containing IS). Note: ACN produces a coarser precipitate and cleaner supernatant than Methanol.

  • Agitation: Vortex vigorously for 1 min.

  • Centrifugation: 10,000 x g for 10 mins at 4°C.

  • Dilution: Transfer 100 µL supernatant to a new vial. Dilute with 100 µL Water. Rationale: Dilution prevents peak fronting caused by injecting strong solvent (ACN) into the LC.

Workflow Visualization

The following diagram illustrates the decision logic and the critical steps for the SPE workflow.

ExtractionWorkflow cluster_SPE SPE Protocol (Impurity D) Start Start: Biological Sample (Plasma/Urine) Decision Requirement: Trace Level (<10 ng/mL)? Start->Decision PP_Path Protein Precipitation (High Throughput) Decision->PP_Path No SPE_Path Solid Phase Extraction (HLB) (High Sensitivity) Decision->SPE_Path Yes Analysis LC-MS/MS Analysis PP_Path->Analysis Step1 1. Acidify Sample (2% Formic Acid) SPE_Path->Step1 Step2 2. Load on HLB Cartridge (Polymeric Sorbent) Step1->Step2 Step3 3. Wash: 5% MeOH (Remove Salts) Step2->Step3 Step4 4. Elute: 100% MeOH Step3->Step4 Step4->Analysis

Caption: Decision matrix and optimized SPE workflow for Amoxicillin Impurity D.

References

  • Acta Medica Marisiensis. (2011). Improvements of Amoxicillin Stability in Acidic Environment.[4][5][6]

  • Waters Corporation. (2020). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Liquid Liquid Extraction (LLE).

  • Journal of Chromatography A. (2020). Simple and reliable extraction and a validated high performance liquid chromatographic assay for quantification of amoxicillin from plasma.

  • BenchChem. (2025).[7] Quantification of Amoxicillin and Amoxicillin Penicilloic Acid (APA) - Technical Support Guide.

  • Agilent Technologies. (2012). Analysis of amoxicillin and five impurities on the Agilent 1220 Infinity LC System.

Sources

A Scientific Deep Dive: Justifying the Pharmacopeial Acceptance Criteria for Amoxicillin Trihydrate Impurity D

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Amoxicillin, a cornerstone of the β-lactam class of antibiotics, is a semi-synthetic penicillin widely prescribed for its broad-spectrum activity against a host of bacterial infections.[1][2] Its efficacy, however, is intrinsically linked to the structural integrity of its β-lactam ring. The degradation of this critical moiety not only diminishes the therapeutic power of the drug but can also introduce impurities with potential safety implications.[3][4]

Among the known related substances, Amoxicillin Impurity D, chemically identified as the penicilloic acids of amoxicillin, stands out as a principal degradation product.[5][6][7] Its presence in the final drug substance and product is strictly controlled by major pharmacopeias, including the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).[5][8] This guide provides an in-depth technical justification for the established acceptance criteria for Impurity D, synthesizing insights from degradation chemistry, patient safety considerations, and the robust analytical methodologies required for its control. We will explore the causality behind its formation, the rationale for its limits, and the self-validating experimental protocols that ensure the quality, safety, and efficacy of amoxicillin.[3][4]

Part 1: The Genesis of Impurity D - A Matter of Chemical Instability

The formation of Impurity D is not a random occurrence but a predictable consequence of amoxicillin's inherent chemical structure. The core of amoxicillin's antibacterial activity lies in its strained four-membered β-lactam ring. This ring is susceptible to nucleophilic attack, particularly by water, leading to irreversible hydrolytic cleavage.[3][4]

This hydrolysis reaction opens the β-lactam ring to form Amoxicillin Impurity D, a penicilloic acid derivative.[4][5] This transformation represents the primary degradation pathway for amoxicillin and is accelerated by factors such as non-optimal pH, moisture, and elevated temperatures.[3][9][10]

Amoxicillin Amoxicillin Trihydrate (Active β-Lactam Ring) ImpurityD Amoxicillin Impurity D (Inactive Penicilloic Acid) (Opened β-Lactam Ring) Amoxicillin->ImpurityD Hydrolytic Cleavage (Moisture, pH, Heat)

Caption: Degradation pathway of Amoxicillin to Impurity D.

Understanding this pathway is fundamental for developing stable formulations and establishing appropriate storage conditions to minimize the degradation of the active pharmaceutical ingredient (API).[3]

Part 2: The Three Pillars Justifying Strict Control of Impurity D

The limits set by pharmacopeias are not arbitrary; they are built upon a robust foundation of scientific reasoning centered on three critical pillars: patient safety, therapeutic efficacy, and product quality.

Pillar 1: Patient Safety - The Immunogenic Potential

The most compelling justification for controlling Impurity D is patient safety. The opened β-lactam ring structure of penicilloic acids (Impurity D) can act as a hapten. It can covalently bind to endogenous proteins, forming immunogenic complexes. For sensitized individuals, exposure to these complexes can trigger a range of hypersensitivity reactions, from mild skin rashes to severe, life-threatening anaphylaxis.[11] Therefore, limiting the concentration of Impurity D directly mitigates the risk of allergic reactions.[11]

Pillar 2: Therapeutic Efficacy - A Loss of Potency

The antibacterial action of amoxicillin is entirely dependent on the intact β-lactam ring, which inhibits bacterial cell wall synthesis. The hydrolysis that forms Impurity D destroys this active site, rendering the molecule therapeutically inactive.[4] While some studies suggest Impurity D may retain minimal antimicrobial activity, its potency is significantly lower than the parent compound.[4] Consequently, the presence of Impurity D signifies a direct reduction in the drug's potency, which can compromise clinical outcomes and contribute to the development of antibiotic resistance.

Pillar 3: Product Quality - An Indicator of Stability

Within the framework of pharmaceutical quality control, Impurity D serves as a critical quality attribute (CQA). Its level is a direct and quantifiable indicator of the product's stability and degradation profile.[12][13] Monitoring Impurity D throughout the product's shelf life is essential to ensure that the drug remains within its specified quality standards from the date of manufacture to its expiration. Stress testing, or forced degradation studies, are intentionally conducted to understand the conditions under which Impurity D forms, providing crucial data for formulation development and packaging selection.[3][10]

Part 3: Comparative Analysis of Pharmacopeial Acceptance Criteria

The major pharmacopeias have established harmonized limits for impurities in amoxicillin, reflecting a global consensus on the necessary quality standards. These limits are based on extensive safety data and what is achievable under Good Manufacturing Practices (GMP).

PharmacopeiaImpurity Name/DesignationAcceptance Criterion (NMT %)
United States Pharmacopeia (USP) Amoxicillin Related Compound D (amoxicillin open ring)1.0
European Pharmacopoeia (EP) Amoxicillin Impurity D (penicilloic acids of amoxicillin)1.0

Data sourced from USP and EP monographs.[5][6][8]

The 1.0% limit for this specified impurity represents a threshold that balances safety with practical manufacturing capabilities. It ensures that patient exposure to this potentially immunogenic degradation product is kept to a minimum while acknowledging the inherent stability challenges of the amoxicillin molecule.

Part 4: The Analytical Workflow for Impurity D Quantification

Ensuring compliance with pharmacopeial limits requires a robust, validated, and stability-indicating analytical method. The industry standard for this task is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[14] A method is considered "stability-indicating" only if it can unequivocally separate the active ingredient from all its impurities and degradation products.[3][12]

cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Evaluation A Accurately weigh Amoxicillin sample B Dissolve in Diluent (e.g., Buffer/Methanol) A->B D Inject into RP-HPLC System B->D C Prepare Reference Standards (Amoxicillin & Impurity D) C->D E Isocratic or Gradient Elution D->E F UV Detection (e.g., 230 nm) E->F G Integrate Peak Areas F->G H Calculate Impurity % vs. Reference Standard G->H I Compare result to Pharmacopeial Limit (≤1.0%) H->I

Caption: General analytical workflow for Impurity D quantification.

Representative Experimental Protocol: Stability-Indicating RP-HPLC

The following protocol is a representative example of a method designed to be a self-validating system for the quantification of Amoxicillin Impurity D.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.[14]

  • C18 or C8 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[14]

  • Amoxicillin Trihydrate Reference Standard (CRS/USP).

  • Amoxicillin Impurity D Reference Standard.

  • Reagents: Potassium dihydrogen orthophosphate (AR grade), Acetonitrile (HPLC grade), Orthophosphoric acid, and high-purity water.[15]

2. Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase A 0.05 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 5.0 with phosphoric acid.Provides buffering capacity to ensure consistent peak shapes and retention times for ionizable compounds like amoxicillin and its impurities.
Mobile Phase B AcetonitrileOrganic modifier used to control the elution strength and retention of the analytes.
Elution Mode Gradient or IsocraticA gradient is often preferred to ensure separation of early-eluting polar impurities from the main amoxicillin peak and later-eluting compounds.[15]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce viscosity, but must be controlled to ensure reproducibility.[16]
Detection UV at 230 nmAmoxicillin and its impurities exhibit strong absorbance at this wavelength, providing good sensitivity.[17][18]
Injection Vol. 10 µLA typical volume to avoid column overloading while ensuring adequate detection.

3. Preparation of Solutions:

  • Reference Solution (a) - Impurity D: Accurately prepare a solution of Amoxicillin Impurity D reference standard in the mobile phase to a concentration corresponding to the 1.0% limit relative to the test solution (e.g., 0.015 mg/mL).

  • Test Solution (b): Accurately weigh and dissolve the amoxicillin drug substance in the mobile phase to a final concentration of approximately 1.5 mg/mL.[15]

  • System Suitability Solution (c): Prepare a solution containing both amoxicillin and Impurity D to demonstrate adequate resolution between the two peaks.

4. System Suitability Test (SST) - A Self-Validating Check:

  • Before analysis, inject the System Suitability Solution.

  • Resolution: The resolution between the amoxicillin peak and the Impurity D peak must be greater than 2.0. This confirms the method's ability to separate the two compounds.[5]

  • Tailing Factor: The tailing factor for the amoxicillin peak should be less than 2.0. This indicates good peak symmetry and column performance.[12]

  • Repeatability: The relative standard deviation (RSD) for replicate injections of the amoxicillin peak area should be not more than 2.0%. This demonstrates the precision of the system.

5. Analysis and Calculation:

  • Inject the Test Solution (b) and the Reference Solution (a).

  • Calculate the percentage of Impurity D in the sample by comparing the peak area of Impurity D in the test chromatogram to the peak area of Impurity D in the reference chromatogram.

Part 5: Forced Degradation - The Ultimate Test of Method Specificity

To definitively prove that an HPLC method is stability-indicating, forced degradation (stress testing) studies are performed as outlined by ICH guidelines.[3][12] This involves intentionally degrading the amoxicillin sample under various harsh conditions to generate potential impurities, including Impurity D.

Experimental Protocol: Forced Degradation of Amoxicillin

For each condition, a control sample (protected from stress) should be analyzed in parallel.[3]

  • Acid Hydrolysis: Add 1 mL of 0.375 M HCl to 1 mL of an amoxicillin stock solution. Incubate at room temperature for 30 minutes, then neutralize with 0.375 M NaOH before analysis.[3][10]

  • Alkaline Hydrolysis: Add 1 mL of 0.015 M NaOH to 1 mL of the stock solution. Incubate at room temperature for 15 minutes, then neutralize with 0.015 M HCl.[3][10] This condition is expected to be a primary generator of Impurity D.

  • Oxidative Degradation: Add 1 mL of 1.5% H₂O₂ to 1 mL of the stock solution. Keep at room temperature for 30 minutes before analysis.[3][10]

  • Thermal Degradation: Expose the solid amoxicillin powder to dry heat (e.g., 105°C) for a defined period (e.g., 3 hours).[10]

  • Photolytic Degradation: Expose an amoxicillin solution to a controlled light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10]

The stressed samples are then analyzed using the HPLC method. The goal is to demonstrate that the primary degradation peak (especially under alkaline hydrolysis) corresponds to Impurity D and is well-resolved from the parent amoxicillin peak and any other degradation products formed. This provides authoritative evidence that the method is suitable for its intended purpose.

Conclusion

The acceptance criteria for Amoxicillin Trihydrate Impurity D in major pharmacopeias are the culmination of a rigorous scientific evaluation process. The 1.0% limit is not merely a number but a carefully defined guardrail justified by the critical need to protect patients from potential immunogenic effects, to ensure the drug delivers its full therapeutic dose, and to guarantee the overall quality and stability of the final product. The enforcement of this limit is made possible by robust, validated, and stability-indicating analytical methods, such as RP-HPLC, which are themselves proven through the rigors of forced degradation studies. For researchers and drug development professionals, a thorough understanding of this justification is paramount to navigating the regulatory landscape and, ultimately, to delivering safe and effective medicines.

References

  • Rao, R. N., et al. (2014). RP-HPLC Method for Analysis of Related Substances in Amoxicillin Drug Substance. Journal of Chromatographic Science, 52(8), 838-846. Available at: [Link]

  • AKJournals. (2014). RP-HPLC method for analysis of related substances in amoxicillin drug substance. Available at: [Link]

  • Zayed, M. A., & Abdallah, S. M. (2012). Investigation of the solid state properties of amoxicillin trihydrate and the effect of powder pH. Tropical Journal of Pharmaceutical Research, 11(4), 549-556. Available at: [Link]

  • European Pharmacopoeia. (n.d.). Amoxicillin Trihydrate Monograph. EDQM. Available at: [Link]

  • Agilent Technologies. (2011). Analysis of amoxicillin and five impurities on the Agilent 1220 Infinity LC System. Agilent. Available at: [Link]

  • Dahiya, R., & Kumar, A. (2014). Synthesis and Characterization of Potential Impurities in Amoxicillin. International Journal of Pharmaceutical Sciences Review and Research, 29(2), 112-115. Available at: [Link]

  • Google Patents. (2021). CN108693293B - Method for detecting impurities in amoxicillin granules.
  • Allied Academies. (n.d.). A review on analytical method development and validation of amoxicillin. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2008). Initial Quality Assessment - NDA 50-813. Available at: [Link]

  • PubChem. (n.d.). Amoxicillin trihydrate impurity D. National Center for Biotechnology Information. Available at: [Link]

  • Veeprho. (n.d.). Amoxicillin EP Impurity D (Sodium Salt). Available at: [Link]

  • Avesis. (2017). Development of an Analytical Method for the Determination of Amoxicillin in Commercial Drugs and Wastewater Samples. Available at: [Link]

  • USP-BPEP. (n.d.). Amoxicillin trihydrate EP monograph. Available at: [Link]

  • ResearchGate. (2017). STABILITY STUDIES OF AMOXICILLIN DRUG PRODUCT IN DIFFERENT PACKAGING MATERIALS. Available at: [Link]

  • SciELO. (2021). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. Available at: [Link]

  • Veeprho. (n.d.). Amoxicillin EP Impurity D. Available at: [Link]

  • Impact Factor. (2015). Synthesis and Characterization of Potential Impurity in Amoxicillin. Available at: [Link]

  • Clini-Sciences. (n.d.). CAT 748 - Amoxicillin impurity standard - SAFETY DATA SHEET. Available at: [Link]

Sources

A Comparative Guide to the Stability of Amoxicillin Trihydrate Impurity D Under Diverse Stress Conditions

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Amoxicillin and the Significance of Impurity D

Amoxicillin, a widely prescribed β-lactam antibiotic, is a cornerstone in the treatment of bacterial infections. Its efficacy, however, is intrinsically linked to its chemical stability. The strained β-lactam ring in the amoxicillin molecule is susceptible to hydrolysis, leading to the formation of various degradation products. Among these, Amoxicillin trihydrate impurity D, chemically known as amoxicillin penicilloic acid, is a primary hydrolytic degradant. The presence and concentration of Impurity D are critical quality attributes in pharmaceutical formulations, as its formation signifies the loss of therapeutic activity of the parent drug.

This guide provides an in-depth technical comparison of the stability of Amoxicillin trihydrate impurity D under various stress conditions, including hydrolysis, oxidation, heat, and light. By understanding the degradation pathways and the relative stability of this key impurity, researchers and formulation scientists can develop more robust and effective amoxicillin-based drug products. This document is structured to provide not only experimental data from the literature but also the scientific rationale behind the testing protocols, in accordance with international regulatory guidelines.

The Genesis of Impurity D: A Hydrolytic Inevitability

The formation of Amoxicillin Impurity D is the initial and most significant degradation pathway for amoxicillin in the presence of water. The mechanism involves the nucleophilic attack of a water molecule on the carbonyl carbon of the β-lactam ring, leading to its cleavage and the formation of the inactive penicilloic acid derivative.

The rate of this hydrolysis is significantly influenced by pH.[1] Amoxicillin exhibits its greatest stability in the slightly acidic to neutral pH range.[1] Both strongly acidic and alkaline conditions markedly accelerate the degradation to Impurity D.[1]

Amoxicillin Amoxicillin (Active β-lactam ring) Impurity_D Amoxicillin Impurity D (Amoxicillin Penicilloic Acid) (Inactive) Amoxicillin->Impurity_D Hydrolysis (H₂O, pH dependent) Further_Degradation Further Degradation Products (e.g., Penilloic Acid, Diketopiperazine) Impurity_D->Further_Degradation e.g., Decarboxylation

Caption: Formation pathway of Amoxicillin Impurity D.

Comparative Stability Analysis Under Stress Conditions

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[2][3] The following sections compare the stability of Amoxicillin trihydrate impurity D relative to amoxicillin and other potential degradants under standard stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines.

Hydrolytic Stress

Hydrolysis is the most relevant degradation pathway for amoxicillin, leading directly to the formation of Impurity D.

  • Acidic Conditions: In acidic media, the degradation of amoxicillin to amoxicillin penicilloic acid (Impurity D) is a primary reaction.[1][4] Subsequently, under these acidic conditions, Impurity D can undergo further degradation through decarboxylation to form amoxicillin penilloic acid.[4][5]

  • Alkaline Conditions: Alkaline conditions also rapidly accelerate the hydrolysis of the β-lactam ring to form Impurity D.[4] In a basic medium, the penicilloic acid structure of Impurity D can further rearrange.[6]

  • Neutral Conditions: While more stable than in acidic or basic conditions, amoxicillin still undergoes hydrolysis to Impurity D in neutral aqueous solutions over time.[7]

Inference on Impurity D Stability: Once the strained β-lactam ring of amoxicillin is opened to form Impurity D, the resulting penicilloic acid structure is thermodynamically more stable than the parent compound. However, it is not inert and serves as an intermediate for further degradation, particularly under strong acidic or basic conditions.

Stress ConditionAmoxicillin StabilityAmoxicillin Impurity D (Penicilloic Acid) StabilityKey Further Degradants from Impurity D
Acidic Hydrolysis (e.g., 0.1M HCl) Highly LabileModerately StableAmoxicillin Penilloic Acid
Neutral Hydrolysis (e.g., Water) Moderately LabileRelatively StableSlow formation of other degradants
Alkaline Hydrolysis (e.g., 0.1M NaOH) Highly LabileModerately StableRearrangement products
Oxidative Stress

Oxidative conditions can lead to the formation of different degradation products.

  • Hydrogen Peroxide: Treatment with hydrogen peroxide can lead to the oxidation of the sulfur atom in the thiazolidine ring of both amoxicillin and its degradation products.[8]

Inference on Impurity D Stability: The thiazolidine ring, present in both amoxicillin and Impurity D, is susceptible to oxidation. Therefore, Impurity D is expected to be unstable under oxidative stress, likely forming sulfoxide derivatives.

Thermal Stress

Elevated temperatures accelerate degradation reactions.

  • Dry Heat: In the solid state, thermal stress can lead to complex degradation pathways. For amoxicillin, this can result in the formation of various impurities.

Inference on Impurity D Stability: As a distinct chemical entity, Impurity D will have its own thermal degradation profile. While more stable than amoxicillin due to the absence of the strained β-lactam ring, at elevated temperatures, decarboxylation and other fragmentation reactions are likely to occur.

Photolytic Stress

Exposure to light, particularly UV radiation, can provide the energy for photochemical degradation reactions.

  • UV/Visible Light: Photostability studies are a crucial part of stress testing as mandated by ICH guidelines.[2]

Inference on Impurity D Stability: The chromophores in the Impurity D molecule are similar to those in amoxicillin. Therefore, it is anticipated that Impurity D will also exhibit sensitivity to light, potentially leading to the formation of unique photodegradation products.

Experimental Protocols

The following are detailed, step-by-step methodologies for conducting stress testing on amoxicillin to generate and subsequently evaluate the stability of Impurity D.

General Sample Preparation
  • Stock Solution: Prepare a stock solution of Amoxicillin Trihydrate at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a mild buffer).

  • Impurity D Generation: To generate a sample enriched with Impurity D for comparative studies, subject the amoxicillin stock solution to mild hydrolytic stress (e.g., adjust pH to 8-9 and stir at room temperature for a specified time), monitoring the degradation by HPLC until a significant peak for Impurity D is observed.

Forced Degradation Protocols
  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1.0M HCl.

    • Incubate the mixture at room temperature for 2 hours.

    • Withdraw samples at appropriate time intervals.

    • Neutralize the samples with an equivalent amount of 1.0M NaOH.

    • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1.0M NaOH.

    • Incubate the mixture at room temperature for 30 minutes.

    • Withdraw samples at appropriate time intervals.

    • Neutralize the samples with an equivalent amount of 1.0M HCl.

    • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 1 hour.

    • Withdraw samples and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a thin layer of Amoxicillin Trihydrate powder in a petri dish.

    • Expose to dry heat at 70°C in a hot air oven for 24 hours.

    • Dissolve the stressed powder in a suitable solvent and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose the amoxicillin stock solution in a quartz cuvette to a photostability chamber.

    • The exposure should be not less than 1.2 million lux hours and 200 watt-hours/square meter of near UV energy.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples by HPLC.

cluster_stress Stress Conditions cluster_analysis Analysis Acid Hydrolysis Acid Hydrolysis Sample Quenching/Neutralization Sample Quenching/Neutralization Acid Hydrolysis->Sample Quenching/Neutralization Alkaline Hydrolysis Alkaline Hydrolysis Alkaline Hydrolysis->Sample Quenching/Neutralization Oxidative Stress Oxidative Stress Oxidative Stress->Sample Quenching/Neutralization Thermal Stress Thermal Stress Thermal Stress->Sample Quenching/Neutralization Photolytic Stress Photolytic Stress Photolytic Stress->Sample Quenching/Neutralization Amoxicillin Sample Amoxicillin Sample Amoxicillin Sample->Acid Hydrolysis Amoxicillin Sample->Alkaline Hydrolysis Amoxicillin Sample->Oxidative Stress Amoxicillin Sample->Thermal Stress Amoxicillin Sample->Photolytic Stress Dilution Dilution Sample Quenching/Neutralization->Dilution HPLC Analysis HPLC Analysis Dilution->HPLC Analysis Data Comparison Data Comparison HPLC Analysis->Data Comparison

Caption: Experimental workflow for stress testing.

Analytical Methodology: A Stability-Indicating Approach

A robust, stability-indicating analytical method is paramount for the accurate assessment of degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice.

Typical HPLC Parameters:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm

  • Column Temperature: 30°C

This method should be validated to demonstrate specificity, linearity, accuracy, precision, and robustness, ensuring that Impurity D and other degradation products are well-resolved from the parent amoxicillin peak and from each other.

Conclusion and Future Perspectives

Amoxicillin trihydrate impurity D (amoxicillin penicilloic acid) is the principal product of amoxicillin hydrolysis. While its formation signifies a loss of antibiotic activity, Impurity D itself is a relatively stable molecule compared to its parent compound due to the cleavage of the high-energy β-lactam ring. However, it is not inert and can undergo further degradation, particularly under harsh acidic, alkaline, and oxidative conditions.

For drug development professionals, this underscores the critical importance of controlling moisture and pH in amoxicillin formulations to minimize the initial degradation step. Further research into the specific degradation kinetics of isolated Amoxicillin Impurity D would provide a more complete stability profile and could aid in the development of even more robust and reliable amoxicillin-based therapies.

References

  • Nagele, E., & Moritz, R. (2005). Structure elucidation of degradation products of the antibiotic amoxicillin with ion trap MSn and accurate mass determination by ESI TOF. Journal of the American Society for Mass Spectrometry, 16(10), 1670–1676. Available at: [Link]

  • Gozlan, I., Rotstein, A., & Avisar, D. (2013). Amoxicillin-degradation products formed under controlled environmental conditions: identification and determination in the aquatic environment. Chemosphere, 91(7), 985–992. Available at: [Link]

  • Zhang, Y., et al. (2024). Photodegradation of Amoxicillin in Aqueous Systems: A Review. Molecules, 29(18), 4185. Available at: [Link]

  • Li, X., et al. (2016). New hydrolysis products of the beta-lactam antibiotic amoxicillin, their pH-dependent formation and search in municipal wastewater. Water Research, 88, 784-793. Available at: [Link]

  • Li, W., et al. (2008). Determination of penicillin G and its degradation products in a penicillin production wastewater treatment plant and the receiving river by quantitative liquid chromatography-electrospray ionization mass spectrometry. Chemosphere, 72(5), 788-795. Available at: [Link]

  • Gozlan, I., Rotstein, A., & Avisar, D. (2013). Amoxicillin-degradation products formed under controlled environmental conditions: Identification and determination in the aquatic environment. Tel Aviv University. Available at: [Link]

  • Blaha, J. M., et al. (1976). A nuclear magnetic resonance study of the degradation of penicillin G in acidic solution. Journal of the Chemical Society, Perkin Transactions 2, (7), 804-808. Available at: [Link]

  • Kessler, R. E., et al. (1981). Kinetic Analysis of Penicillin Degradation in Acidic Media. Journal of Pharmaceutical Sciences, 70(10), 1163-1168. Available at: [Link]

  • Gozlan, I., et al. (2013). Amoxicillin-degradation products formed under controlled environmental conditions: Identification and determination in the aquatic environment. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Passage from amoxicillin to amoxicilloic acid at acidic pH. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Penicilloic acid – Knowledge and References. Available at: [Link]

  • de Oliveira, A. P., & de Oliveira, L. A. (2014). Evaluation of the quality and stability of amoxicillin oral suspension. Journal of Applied Pharmaceutical Science, 4(7), 089-093. Available at: [Link]

  • SingleCare. (2020). Amoxicillin vs. penicillin: Differences, similarities, and which is better for you. Available at: [Link]

  • Drugs.com. (2024). What's the difference between amoxicillin and penicillin? Available at: [Link]

  • Hrabák, J., et al. (2011). Meropenem hydrolysis by a class D carbapenemase from Acinetobacter baumannii. Antimicrobial Agents and Chemotherapy, 55(5), 2314-2316. Available at: [Link]

  • ResearchGate. (n.d.). The results of hydrolytic, oxidizing, thermal, and photolytic stressed under drastic and mild conditions of ROS and EZE using developed HPLC method. Available at: [Link]

  • Patel, P. N., et al. (2014). Assessment by HPLC of the degradation behavior of acitretin under hydrolytic, oxidative, photolytic and thermal stress conditions. Journal of Chromatographic Science, 53(6), 945-953. Available at: [Link]

  • SciSpace. (2016). Forced Degradation Studies. Available at: [Link]

  • ResearchGate. (n.d.). Degradation curves of penicillin G at different concentrations. Available at: [Link]

  • Singh, R., & Kumar, R. (2012). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 5(1), 1-8. Available at: [Link]

  • Carlier, M., et al. (2015). Stability of amoxicillin and amoxicillin/clavulanic acid reconstituted in isotonic saline. Journal of Chemotherapy, 27(1), 149-152. Available at: [Link]

  • Bajaj, S., et al. (2003). Stability-indicating analytical methods—a review. Journal of Pharmaceutical and Biomedical Analysis, 31(4), 727-740. Available at: [Link]

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Safety Operating Guide

Personal protective equipment for handling Amoxicillin trihydrate impurity D

Author: BenchChem Technical Support Team. Date: March 2026

In the high-stakes environment of antibiotic development and analytical testing, the distinction between an Active Pharmaceutical Ingredient (API) and its degradation products is not merely a matter of purity—it is a matter of occupational safety. Amoxicillin Trihydrate Impurity D (chemically identified as amoxicillin penicilloic acid) is the primary thermodynamic sink and hydrolytic degradation product of amoxicillin[1].

Handling this specific impurity requires stringent safety protocols that differ fundamentally from standard chemical handling. As a Senior Application Scientist, I have designed this guide to provide you with the mechanistic causality behind the required Personal Protective Equipment (PPE), validated operational workflows, and compliant disposal logistics.

Toxicological Causality: Why Standard PPE is Insufficient

To design an effective safety protocol, we must first understand the molecular behavior of the threat. While intact amoxicillin relies on the tension of its beta-lactam ring for antimicrobial efficacy, Impurity D represents the ring-opened form. This structural shift transforms the molecule into a highly reactive hapten[1].

The Sensitization Mechanism: The penicilloic acid moiety of Impurity D covalently binds to nucleophilic lysine residues on human serum proteins, such as albumin[2]. This drug-protein conjugate is highly immunogenic. Once formed, it is recognized by the immune system, cross-linking IgE antibodies on mast cells[3]. In sensitized individuals, even micro-gram exposure to aerosolized Impurity D can trigger immediate hypersensitivity reactions (Type I anaphylaxis)[3]. Therefore, our PPE strategy must be engineered to achieve zero dermal and respiratory exposure .

G A Amoxicillin Impurity D (Penicilloic Acid) B Covalent Binding (Serum Proteins) A->B Haptenation C Immunogenic Conjugate B->C D IgE Cross-linking & Degranulation C->D Sensitization

Caption: Mechanism of Impurity D haptenation and IgE-mediated sensitization.

Risk-Based PPE Protocol

To prevent haptenation, PPE must be scaled according to the operational volume and the physical state of the impurity. Below is the quantitative and qualitative breakdown of required PPE.

Table 1: Scaled PPE Requirements & Mechanistic Justification

Protection CategoryAnalytical Scale (< 1g)Preparative Scale (> 1g)Causality / Mechanistic Justification
Respiratory N95 / P100 Half-Mask RespiratorPAPR (Powered Air-Purifying Respirator)Prevents inhalation of aerosolized haptenic dust, directly mitigating respiratory tract sensitization.
Dermal (Hands) Double Nitrile Gloves (Extended Cuff)Double Nitrile + Barrier LinersNitrile provides chemical resistance; double-gloving prevents micro-puncture exposure to sensitizers.
Dermal (Body) Buttoned Lab Coat + Disposable SleevesTyvek Suit / Disposable Isolation GownPrevents particulate accumulation on street clothes, which can cause delayed dermal haptenation.
Ocular Wrap-around Safety GogglesFull Face Shield over GogglesPrevents conjunctival absorption of airborne particulates.

Step-by-Step Handling Methodology

Every protocol must be a self-validating system to ensure absolute containment. When handling the lyophilized powder or freebase form of Impurity D, static electricity is your primary enemy, as it causes the powder to aerosolize and bypass primary containment.

Phase 1: Pre-Operation Setup

  • Establish Containment: Conduct all weighing inside a certified Powder Containment Hood, Biosafety Cabinet (Class II), or Isolator.

  • Self-Validation Step: Before opening the vial, conduct a dry-run of the analytical balance draft shield using a blank weigh boat. Verify that air currents in the containment hood do not exceed 0.5 m/s to prevent unintended aerosolization.

  • Static Mitigation: Use an anti-static gun (ionizer) on the balance, the spatulas, and the weigh boats.

Phase 2: Execution & Transfer

  • Don Core PPE: Ensure all skin is covered. Tape the cuffs of your lab coat to your inner nitrile gloves, then don the outer gloves.

  • Weighing: Use polished stainless-steel spatulas. Do not use plastic spatulas, as they generate static charges that repel the haptenic powder into the breathing zone.

  • Solubilization: Transfer the powder directly into a pre-tared volumetric flask containing your diluent (e.g., buffered mobile phase). Cap the flask before removing it from the containment hood.

G A 1. Don Core PPE (N95, Double Nitrile, Goggles) B 2. Establish Containment (Powder Hood / Isolator) A->B C 3. Weighing & Transfer (Anti-static tools) B->C D 4. Oxidative Decontamination (10% Bleach) C->D E 5. Incineration Disposal (Sealed Bio-Bin) D->E

Caption: Step-by-step operational workflow for safely handling Amoxicillin Impurity D.

Spill Response & Oxidative Decontamination

Standard laboratory detergents are dangerously insufficient for beta-lactam spills. Soap only disperses the powder; it does not neutralize the allergenic determinant. To render the area safe, we must chemically destroy the molecule.

Table 2: Decontamination & Disposal Parameters

ProcessReagent / MethodQuantitative ParameterCausality / Mechanism
Surface Decontamination Sodium Hypochlorite10% solution, 15 min contactOxidatively cleaves the thiazolidine ring, destroying the IgE-binding determinant.
Liquid Waste Neutralization Sodium Hydroxide (NaOH)1 M, pH ≥ 12.5, 24 hrsHydrolyzes any residual intact beta-lactam rings in mixed waste streams[4].
Final Solid Disposal High-Temp Incineration> 850°CComplete thermal destruction of haptenic structures to prevent environmental AMR[5].

Emergency Spill Protocol:

  • Isolate: Immediately evacuate the immediate area and allow aerosols to settle for 15 minutes.

  • Oxidize: Wearing full PPE, gently cover the spill with absorbent pads. Carefully pour 10% Sodium Hypochlorite (bleach) over the pads. Causality: The hypochlorite oxidatively cleaves the penicilloic acid moiety, permanently destroying the IgE-binding determinant.

  • Wait: Allow a strict 15-minute contact time.

  • Self-Validation Step: After wiping the area with damp paper towels, swab the decontaminated surface. Analyze the swab via HPLC-UV (detecting at 230 nm) to confirm the concentration of Impurity D is below the established Limit of Detection (LOD) before declaring the area safe.

Disposal & Environmental Logistics

Beta-lactam waste poses a severe risk to environmental ecosystems, contributing to both environmental sensitization and the vectoring of Antimicrobial Resistance (AMR). Under no circumstances should Impurity D be disposed of in standard aqueous waste or general trash.

  • Liquid Waste Management: While intact amoxicillin requires 4 (pH ≥ 12.5 for 24 hours) to open the beta-lactam ring[4], Impurity D is already ring-opened. However, because laboratory waste streams are often mixed, all liquid waste containing amoxicillin derivatives must undergo this hydrolysis step to ensure no intact Active Pharmaceutical Ingredients (APIs) remain[5].

  • Solid Waste Management: All contaminated consumables (gloves, weigh boats, wipes, and empty vials) must be segregated into sealed, leak-proof containers clearly marked "Hazardous Pharmaceutical Waste - INCINERATION ONLY" [4]. High-temperature incineration is the only recognized method to completely destroy the haptenic structures and prevent downstream environmental contamination[5].

References

1.[1] C16H21N3NaO6S | 68728-47-2 - Benchchem. 1 2.[2] Idiosyncratic Adverse Drug Reactions: Current Concepts - PMC. 2 3.[4] Proper Disposal of Sultamicillin Hydrochloride: A Guide for Laboratory Professionals - Benchchem. 4 4.[3] IgE and Drug Allergy: Antibody Recognition of 'Small' Molecules of Widely Varying Structures and Activities - MDPI. 3 5.[5] Management of effluents and waste from pharmaceutical industry in Minas Gerais, Brazil - ResearchGate. 5

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.